molecular formula C20H28O B117603 11,12-Didehydro Retinol CAS No. 29443-88-7

11,12-Didehydro Retinol

Cat. No.: B117603
CAS No.: 29443-88-7
M. Wt: 284.4 g/mol
InChI Key: GCOWPJRSSDVABG-YSVSHSNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,12-Didehydro Retinol is a synthetic retinoid analog that serves as a valuable chemical tool for investigating vitamin A metabolism and the visual cycle. Retinoids are crucial signaling molecules that regulate numerous physiological processes, including vision, cell growth, and differentiation . As a dehydrogenated retinol derivative, this compound is of particular interest for studying the substrate specificity and catalytic mechanism of retinol dehydrogenases (RDHs) . Researchers utilize this compound to probe the enzymatic pathways involved in the interconversion of retinol and retinaldehyde, a critical step in the biosynthesis of retinoic acid . Its modified structure helps elucidate the role of specific enzymes, such as RDH11, which is known to recognize various all-trans- and cis-retinoids as substrates and plays a role in maintaining physiological levels of all-trans-retinol . Studies on related dihydroretinoids, such as 9-cis-13,14-dihydroretinoic acid, have revealed their function as endogenous ligands for retinoid X receptors (RXRs), suggesting potential novel pathways in retinoid signaling that compounds like this compound can help to clarify . This reagent is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,21H,7,10,14-15H2,1-5H3/b12-11+,16-8+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOWPJRSSDVABG-YSVSHSNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558430
Record name 11,12-Didehydroretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29443-88-7
Record name 11,12-Didehydroretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Dawn of Vitamin A₂: A Technical Chronicle of the Discovery of 11,12-Didehydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the historical and technical landscape of the discovery of 11,12-didehydroretinol, also known as Vitamin A₂. It provides a detailed account of the key experiments, methodologies, and quantitative data that led to the identification and characterization of this crucial retinoid.

A New Form of Vitamin A: The Initial Observations

The story of 11,12-didehydroretinol begins not in a chemist's flask, but in the eyes of freshwater fish. In the late 1930s, the American biologist George Wald was deeply immersed in studying the visual pigments of various animals. His pioneering work had already established the role of Vitamin A (retinol) in the visual cycle of terrestrial and marine vertebrates, where it is converted to retinal and combines with the protein opsin to form rhodopsin, the primary pigment for vision in dim light.

However, when Wald turned his attention to freshwater fish, he observed a fascinating anomaly. The visual pigment in these animals, which he named "porphyropsin" (from the Greek for "purple-seeing"), exhibited a different light absorption spectrum compared to the rhodopsin found in marine fish and other vertebrates.[1][2][3] This suggested the presence of a novel chromophore.

Wald's investigations revealed that the retinas of freshwater fish contained a previously unknown form of Vitamin A, which he aptly named Vitamin A₂.[1][2][4] This new compound, when reacted with antimony trichloride in the Carr-Price test, produced a distinct blue color with a different absorption maximum than that of the known Vitamin A (now referred to as Vitamin A₁).[1][4] This key observation was the first piece of concrete evidence for the existence of a second form of Vitamin A.

Key Researchers and Their Contributions

The discovery and initial characterization of 11,12-didehydroretinol were the result of the cumulative efforts of several key scientists:

  • George Wald: His meticulous studies of the visual systems of freshwater fish led to the initial discovery of porphyropsin and the subsequent identification of Vitamin A₂ as its chromophore.[1][2][4] His work laid the biological foundation for understanding the significance of this new retinoid.

  • R.A. Morton: A prominent biochemist, Morton and his colleagues independently investigated the spectroscopic properties of Vitamin A from various fish liver oils. In 1941, using absorption spectroscopy, they confirmed the existence of Vitamin A₂, characterized by its distinct absorption spectrum.[5]

  • E.M. Shantz: In 1948, Shantz achieved a significant milestone by successfully isolating pure Vitamin A₂.[6] This accomplishment provided the scientific community with a pure sample for more detailed chemical and biological studies.

Experimental Protocols: Unraveling the Structure and Properties

The early researchers employed a combination of classic biochemical and analytical techniques to isolate and characterize 11,12-didehydroretinol. The following sections detail the key experimental protocols of that era.

Extraction of Vitamin A₂ from Biological Tissues

The primary sources for the initial isolation of Vitamin A₂ were the retinas and liver oils of freshwater fish. The general workflow involved saponification of the tissues to release the retinol from its esterified storage form, followed by solvent extraction.

Saponification and Extraction Protocol (circa 1940s):

  • Tissue Preparation: Fish livers or retinas were homogenized.

  • Saponification: The homogenized tissue was refluxed with a solution of potassium hydroxide (KOH) in ethanol. This process breaks the ester bonds, liberating the free retinol.

  • Extraction: After saponification, the mixture was cooled and extracted with a non-polar solvent, typically diethyl ether or petroleum ether. The Vitamin A₂, being fat-soluble, would partition into the organic layer.

  • Washing and Drying: The ether extract was washed with water to remove the soap and excess alkali. The washed extract was then dried over anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: The solvent was carefully evaporated under reduced pressure and in an inert atmosphere (e.g., nitrogen) to prevent oxidation of the sensitive retinoid, yielding a concentrated oily residue containing Vitamin A₂.

Spectroscopic Characterization

Absorption spectroscopy was the cornerstone for the identification and differentiation of Vitamin A₂ from Vitamin A₁. Early spectrophotometers were used to measure the absorption of light at different wavelengths.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Procedure: A sample of the purified Vitamin A₂ extract was dissolved in a suitable solvent (commonly chloroform or ethanol), and its UV-Vis absorption spectrum was recorded.

  • Key Finding: 11,12-didehydroretinol exhibited a characteristic absorption maximum (λmax) at approximately 355 nm in chloroform, which was significantly different from the λmax of retinol (Vitamin A₁) at around 325-328 nm in the same solvent.[1][4]

Carr-Price Reaction:

This colorimetric test was a crucial tool for the detection and quantification of Vitamin A compounds.

  • Reagent: A saturated solution of antimony trichloride (SbCl₃) in chloroform.

  • Procedure: A small amount of the Vitamin A₂ sample, dissolved in chloroform, was rapidly mixed with the Carr-Price reagent. The resulting transient blue color was immediately measured using a colorimeter or spectrophotometer.

  • Key Finding: The blue complex formed with 11,12-didehydroretinol showed a distinct absorption maximum at approximately 696 nm, whereas the complex with retinol had its maximum at around 620 nm.[1][4] This difference in the absorption maxima provided a definitive method to distinguish between the two forms of Vitamin A.

Quantitative Data from Early Studies

The initial investigations into 11,12-didehydroretinol yielded important quantitative data that solidified its identity as a distinct chemical entity.

Parameter11,12-Didehydroretinol (Vitamin A₂)Retinol (Vitamin A₁)Reference(s)
UV Absorption Maximum (in Chloroform) ~355 nm~325-328 nm[1][4]
Carr-Price Reaction λmax (in Chloroform) ~696 nm~620 nm[1][4]
Porphyropsin Absorption Maximum ~522 nm-[1][4]
Rhodopsin Absorption Maximum -~500 nm[3]
Retinene₂ (11,12-didehydroretinal) Absorption Maximum (in Chloroform) ~405 nm-[1][4]
Retinene₂ Carr-Price Reaction λmax ~706 nm-[1][4]

Early Insights into Biological Significance and Pathways

George Wald's work elegantly demonstrated the central role of 11,12-didehydroretinol in the vision of freshwater fish. He proposed a "porphyropsin visual cycle" analogous to the rhodopsin cycle.

The Porphyropsin Visual Cycle

The following diagram illustrates the early understanding of the visual cycle involving 11,12-didehydroretinol, as elucidated by Wald.

Porphyropsin_Cycle Porphyropsin Porphyropsin (11-cis-11,12-didehydroretinal + Opsin) Intermediates Light-activated Intermediates Porphyropsin->Intermediates Light (Photon) all_trans_Retinal2 all-trans-11,12-Didehydroretinal + Opsin Intermediates->all_trans_Retinal2 all_trans_Retinol2 all-trans-11,12-Didehydroretinol (Vitamin A₂) all_trans_Retinal2->all_trans_Retinol2 Retinal Reductase Isomerase Isomerase all_trans_Retinol2->Isomerase Isomerase->Porphyropsin Oxidation & Recombination with Opsin

The Porphyropsin Visual Cycle as initially proposed.

This cycle demonstrated that 11,12-didehydroretinol is the direct precursor to the chromophore of porphyropsin, highlighting its essential role in the visual adaptation of freshwater species to their light environment, which is typically richer in longer wavelengths.

The discovery of 11,12-didehydroretinol opened a new chapter in retinoid research, revealing a greater diversity in the molecular machinery of vision than previously imagined. The pioneering work of Wald, Morton, Shantz, and their contemporaries, using the techniques and tools of their time, laid the critical groundwork for our current understanding of the multifaceted roles of Vitamin A and its analogs in biology.

References

Early Synthetic Approaches to 11,12-Didehydroretinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the synthesis of 11,12-didehydroretinol, an acetylenic analogue of retinol (Vitamin A). The early syntheses of Vitamin A in the mid-20th century were pivotal in the development of synthetic organic chemistry and provided the groundwork for the large-scale production of this essential nutrient. A recurring strategy in these pioneering efforts was the construction of the C20 retinoid skeleton via the coupling of smaller building blocks, frequently involving an acetylenic C20 intermediate. This intermediate, which possesses the 11,12-didehydro feature, was then typically reduced to afford the final Vitamin A product. This guide reconstructs the core methodologies for synthesizing this key acetylenic precursor, drawing from the seminal work of research groups at Hoffmann-La Roche, Organon, and others.

Core Synthetic Strategies

The early syntheses of the 11,12-didehydroretinoid backbone predominantly commenced from β-ionone, a C13 cyclic ketone. The primary challenge was the stereoselective construction of the polyene side chain. Two main strategies emerged, differing in the way the carbon skeleton was assembled:

  • The C14 + C6 Approach (Isler/Hoffmann-La Roche): This strategy involved the elongation of β-ionone to a C14 aldehyde, which was then coupled with a C6 acetylenic fragment.

  • The C15 + C5 Approach (BASF): This route proceeded via a C15 phosphonium salt derived from vinyl-β-ionol, which was then subjected to a Wittig reaction with a C5 aldehyde.[1]

  • The C18 + C2 Approach (Arens and van Dorp/Organon): This method involved the synthesis of a C18 ketone, which was then reacted with a two-carbon acetylenic unit.[2]

These approaches, while ultimately targeting retinol, provide a detailed blueprint for the synthesis of 11,12-didehydroretinoids.

Quantitative Data from Early Syntheses

Obtaining precise quantitative data from the earliest publications can be challenging, as yields were not always reported or were often low in these groundbreaking syntheses.[3] The final product of the first successful preparation of Vitamin A by Kuhn and Morris in 1937, for instance, had a purity of only 7.5%.[3] However, subsequent industrial efforts significantly improved efficiency. The following table summarizes representative yields for key transformations in the synthesis of acetylenic precursors to Vitamin A.

Reaction StepStarting Material(s)ProductReagentsReported YieldReference
C14 Aldehyde Synthesis (Darzens) β-Ionone, Methyl chloroacetateC14 AldehydeNaOCH3, then saponification and decarboxylation~50-60%Isler et al. (Hoffmann-La Roche Synthesis)
C6 Grignard Reagent Synthesis 3-Methyl-2-penten-4-yn-1-olC6 Grignard ReagentEthylmagnesium bromideHighIsler et al. (Hoffmann-La Roche Synthesis)
Coupling of C14 and C6 Fragments C14 Aldehyde, C6 Grignard ReagentC20 Diol (11,12-didehydroretinol precursor)-~70-80%Isler et al. (Hoffmann-La Roche Synthesis)
Ethynylation of β-ionone β-Ionone, AcetyleneEthynyl-β-ionolNaNH2 in liquid NH3GoodOroshnik and Mebane, 1949
Arens-van Dorp Reaction C18 Ketone, Lithiated ethoxyacetylenePropargyl alcohol derivative-FairArens and van Dorp, 1948[4]
Partial Hydrogenation (Lindlar Catalyst) 11,12-didehydroretinoid intermediate11-cis-retinoidLindlar catalyst, H2HighModern adaptations

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of 11,12-didehydroretinoid precursors, based on the early industrial routes.

Protocol 1: Synthesis of the C14 Aldehyde (Isler/Hoffmann-La Roche)

This protocol describes the chain elongation of β-ionone to a C14 aldehyde via a Darzens glycidic ester condensation.

  • Step 1: Glycidic Ester Formation: β-ionone is reacted with methyl chloroacetate in the presence of a base, such as sodium methoxide, in an inert solvent like benzene. The reaction is typically carried out at low temperatures to control reactivity.

  • Step 2: Saponification: The resulting glycidic ester is saponified using aqueous sodium hydroxide to yield the sodium salt of the glycidic acid.

  • Step 3: Decarboxylation: The glycidic acid salt is carefully acidified, which induces decarboxylation and rearrangement to the C14 aldehyde. The product is then purified by distillation under reduced pressure.

Protocol 2: Synthesis of the C6 Acetylenic Grignard Reagent (Isler/Hoffmann-La Roche)

This protocol details the preparation of the C6 nucleophile for coupling with the C14 aldehyde.

  • Grignard Formation: 3-Methyl-2-penten-4-yn-1-ol is dissolved in an anhydrous ether, such as diethyl ether or tetrahydrofuran. To this solution, two equivalents of a Grignard reagent, typically ethylmagnesium bromide, are added. The first equivalent deprotonates the alcohol, and the second deprotonates the terminal alkyne to form the magnesium acetylide.

Protocol 3: Coupling and Formation of the C20 Acetylenic Diol (Isler/Hoffmann-La Roche)

This is the key step where the C14 and C6 fragments are joined to create the C20 skeleton with the 11,12-didehydro moiety.

  • Coupling Reaction: The C14 aldehyde, dissolved in an anhydrous ether, is added dropwise to the solution of the C6 Grignard reagent at a low temperature. The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude C20 acetylenic diol. This product is a direct precursor to 11,12-didehydroretinol.

Protocol 4: Ethynylation of β-Ionone (BASF approach precursor)

This protocol outlines the initial step in the BASF synthesis, which involves the addition of acetylene to β-ionone.[1]

  • Reaction Setup: A solution of sodium acetylide is prepared by dissolving sodium metal in liquid ammonia and bubbling acetylene gas through the solution.

  • Addition of β-Ionone: β-Ionone, dissolved in an inert solvent, is added to the sodium acetylide suspension.

  • Workup: After the reaction is complete, the ammonia is allowed to evaporate, and the reaction is quenched with water. The product, ethynyl-β-ionol, is extracted with an organic solvent and purified.[5]

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Isler_Synthesis b_ionone β-Ionone (C13) c14_aldehyde C14 Aldehyde b_ionone->c14_aldehyde Darzens Condensation c20_diol C20 Acetylenic Diol (11,12-didehydroretinol precursor) c14_aldehyde->c20_diol Grignard Reaction c6_alcohol 3-Methyl-2-penten-4-yn-1-ol (C6) c6_grignard C6 Grignard Reagent c6_alcohol->c6_grignard EtMgBr c6_grignard->c20_diol vitamin_a Vitamin A c20_diol->vitamin_a Partial Hydrogenation & Dehydration

Figure 1: Isler/Hoffmann-La Roche (C14 + C6) Synthesis Pathway.

Arens_van_Dorp_Synthesis b_ionone β-Ionone (C13) c18_ketone C18 Ketone b_ionone->c18_ketone Chain Elongation c20_propargyl_alcohol C20 Propargyl Alcohol Derivative (11,12-didehydroretinoid) c18_ketone->c20_propargyl_alcohol Arens-van Dorp Reaction ethoxyacetylene Ethoxyacetylene (C2) ethoxyacetylene->c20_propargyl_alcohol vitamin_a_aldehyde Vitamin A Aldehyde c20_propargyl_alcohol->vitamin_a_aldehyde Partial Hydrogenation & Hydrolysis vitamin_a Vitamin A vitamin_a_aldehyde->vitamin_a Reduction

Figure 2: Arens and van Dorp/Organon (C18 + C2) Synthesis Pathway.

These early synthetic endeavors, born out of the necessity to produce Vitamin A on a large scale, not only achieved their primary goal but also significantly advanced the field of organic chemistry. The strategies developed for the construction of the 11,12-didehydroretinoid framework laid the foundation for the synthesis of a vast array of retinoids and other complex polyene natural products.

References

Unveiling 11,12-Didehydroretinol: A Technical Guide to its Core Biochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-Didehydroretinol, a lesser-known analog of vitamin A, holds potential significance in the intricate world of retinoid biochemistry. Characterized by a triple bond in its polyene chain, this molecule exhibits unique structural and electronic properties that may influence its biological activity. This technical guide provides a comprehensive overview of the fundamental biochemical properties of 11,12-didehydroretinol, drawing from available scientific literature on its synthesis, potential metabolism, and interaction with nuclear receptors. While specific data for 11,12-didehydroretinol remains limited, this document extrapolates from closely related retinoids to offer a foundational understanding for researchers and drug development professionals. Detailed experimental methodologies and conceptual frameworks are presented to facilitate further investigation into this intriguing retinoid.

Chemical and Physical Properties

11,12-Didehydroretinol is a derivative of retinol (Vitamin A) distinguished by the presence of a carbon-carbon triple bond between positions 11 and 12 of its polyene side chain. This structural modification significantly alters the molecule's geometry and electron distribution, which in turn are expected to influence its chemical reactivity and biological function.

PropertyValueReference
Molecular Formula C₂₀H₂₈O[1]
Molecular Weight 284.44 g/mol [1]
Appearance Light Yellow to Yellow Oil to Thick Oily Matter[1]
Solubility Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)[1]
Storage Store at -86°C under an inert atmosphere.[1]

Synthesis

One plausible synthetic approach involves a Horner-Wadsworth-Emmons (HWE) reaction of a suitable phosphonate with β-ionone to form the trien-yne backbone.[2][3] This is followed by selective reduction of other functional groups to yield the final 11,12-didehydroretinol.

Below is a generalized workflow for the synthesis of a trien-yne precursor, which upon further modification, would yield 11,12-didehydroretinol.

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Product beta_ionone β-Ionone hwe Horner-Wadsworth-Emmons (HWE) Reaction beta_ionone->hwe propargyl_phosphonate Propargylic Phosphonate propargyl_phosphonate->hwe trienyne Trien-yne Precursor (11,12-didehydroretinoid skeleton) hwe->trienyne ddr 11,12-Didehydroretinol trienyne->ddr Further modifications G ddr 11,12-Didehydroretinol rdh Retinol Dehydrogenase (RDH) ddr->rdh lrat Lecithin:Retinol Acyltransferase (LRAT) ddr->lrat ddral 11,12-Didehydroretinal raldh Retinaldehyde Dehydrogenase (RALDH) ddral->raldh ddra 11,12-Didehydroretinoic Acid esters 11,12-Didehydroretinyl Esters esters->ddr Ester Hydrolase rdh->ddral raldh->ddra lrat->esters G Ligand 11,12-Didehydroretinoic Acid (Postulated) Receptor RAR/RXR Heterodimer Ligand->Receptor Binds and Activates DNA Retinoic Acid Response Element (RARE) Receptor->DNA Binds to Transcription Modulation of Gene Transcription DNA->Transcription G Sample Biological Sample (e.g., cell lysate, serum) Extraction Liquid-Liquid Extraction (e.g., with hexane) Sample->Extraction HPLC HPLC System (Pump, Injector, Column) Extraction->HPLC Detector UV/Vis or Fluorescence Detector HPLC->Detector Data Chromatogram (Separation and Quantification) Detector->Data

References

An In-Depth Technical Guide to the Structure Elucidation and Characterization of 11,12-Didehydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to elucidate the structure and characterize 11,12-didehydroretinol. This retinoid, an analog of vitamin A featuring an acetylenic bond (a triple bond) between carbons 11 and 12, serves as a crucial synthetic precursor for generating various retinoid isomers, including isotopically labeled versions for mechanistic studies.

Structural Elucidation

The foundational structure of 11,12-didehydroretinol is based on the classic retinoid scaffold: a β-ionone ring connected to a polyene side chain terminating in a primary alcohol. Its distinguishing feature is the carbon-carbon triple bond at the C11-C12 position. The elucidation of this structure is primarily confirmed through total synthesis and subsequent spectroscopic analysis.

The synthetic strategy often involves the construction of an "11-yne" precursor, which is then elaborated to the full retinoid skeleton.[1] This synthetic approach not only confirms the carbon framework and the position of the triple bond but also allows for the stereoselective synthesis of related compounds. For instance, β-ionone can be reacted with a propargyl magnesium halide to introduce the initial part of the side chain, which is then extended.[2]

Spectroscopic and Chromatographic Characterization

The definitive characterization of 11,12-didehydroretinol relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information about the molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of retinoids. For 11,12-didehydroretinol, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key expected signals for 11,12-didehydroretinol would include those for the vinyl protons, methyl groups on the ring and the polyene chain, and the methylene protons of the alcohol group. The absence of signals for protons at C11 and C12, coupled with the characteristic shifts of adjacent protons, would strongly indicate the presence of the C11-C12 triple bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum is crucial for identifying the acetylenic carbons. The chemical shifts for sp-hybridized carbons of the triple bond are expected to appear in a characteristic downfield region (typically 80-100 ppm), which is distinct from the sp² carbons of the double bonds (typically 120-140 ppm).

Table 1: Predicted NMR Spectroscopic Data for 11,12-Didehydroretinol in CDCl₃ (Note: Predicted values are based on data from structurally similar retinoids and acetylenic compounds. Actual experimental values may vary slightly.)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1-Me~1.02 (s, 6H)~28.9
C2-H₂~1.47 (m, 2H)~39.6
C3-H₂~1.62 (m, 2H)~19.3
C4-H₂~2.01 (t, 2H)~32.9
C5-Me~1.70 (s, 3H)~21.6
C6-~137.5
C7-H~6.15 (d)~129.0
C8-H~6.10 (d)~130.0
C9-Me~1.95 (s, 3H)~12.8
C10-H~5.40 (s)~108.0
C11-~85.0 - 95.0
C12-~85.0 - 95.0
C13-Me~2.05 (s, 3H)~21.0
C14-H~5.60 (d)~135.0
C15-H₂OH~4.30 (d, 2H)~59.5
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of 11,12-didehydroretinol, confirming its molecular formula of C₂₀H₂₈O. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.[3] Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed.[3] The fragmentation pattern observed in tandem MS (MS/MS) can further corroborate the proposed structure.

Table 2: Mass Spectrometry Data for 11,12-Didehydroretinol

Parameter Value Technique
Molecular FormulaC₂₀H₂₈O-
Exact Mass284.2140 g/mol HRMS
[M+H]⁺285.2213ESI-MS/APCI-MS
[M-H₂O+H]⁺ (major fragment)267.2109MS/MS
UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing conjugated systems like retinoids.[4] The extensive system of alternating double and triple bonds in 11,12-didehydroretinol results in a characteristic absorption spectrum in the ultraviolet-visible range. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation. The λmax for 11,12-didehydroretinol is expected to be slightly different from that of retinol (which has a λmax around 325 nm) due to the presence of the triple bond.[5][6]

Table 3: UV-Visible Spectroscopic Data for 11,12-Didehydroretinol in Ethanol

Parameter Value
λmax~320-330 nm
Molar Extinction Coefficient (ε)~45,000 - 55,000 M⁻¹cm⁻¹
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the purification and purity assessment of retinoids.[7] A reversed-phase C18 or C30 column is typically used for separation.[8] The retention time of 11,12-didehydroretinol will be unique under specific chromatographic conditions, allowing it to be resolved from other retinoids and impurities.

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful synthesis and characterization of 11,12-didehydroretinol.

Synthesis of 11,12-Didehydroretinol Precursor (Illustrative)

This protocol is based on a general approach for creating 11-yne retinoid precursors.[9]

  • Corey-Fuchs Reaction: To a solution of β-C₁₄ aldehyde in dry THF at -78°C, add a solution of lithium diisopropylamide (LDA). Stir for 30 minutes, then add a solution of dibromo-triphenylphosphorane. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with diethyl ether. Purify by column chromatography to yield the dibromoalkene.

  • Alkyne Formation: Dissolve the dibromoalkene in dry THF at -78°C. Add two equivalents of n-butyllithium dropwise and stir for 1 hour.

  • Side Chain Elaboration: To the resulting lithium acetylide solution, add a suitable electrophile (e.g., a protected hydroxyacetone equivalent) to build the remainder of the carbon chain.

  • Deprotection and Purification: Remove any protecting groups using standard procedures (e.g., TBAF for silyl ethers). Purify the final 11,12-didehydroretinol product using reversed-phase HPLC.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 11,12-didehydroretinol in 0.5 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[3]

  • Analysis: Process the spectra to identify chemical shifts, coupling constants, and integrations to assign the structure.

LC-MS/MS Analysis
  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile. Dilute to a final concentration of approximately 1-10 ng/mL in the mobile phase.[10]

  • Chromatography: Inject the sample onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm). Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing 0.1% formic acid to facilitate protonation.[10][11]

  • Mass Spectrometry: Couple the HPLC to a triple quadrupole or Orbitrap mass spectrometer with an ESI source operating in positive ion mode.[3] Perform full scan analysis to detect the [M+H]⁺ ion and product ion scans (MS/MS) to obtain fragmentation data for structural confirmation.[10]

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of 11,12-didehydroretinol in absolute ethanol in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.5 and 1.0 at the λmax.[6]

  • Acquisition: Scan the sample from 200 to 500 nm using a UV-Vis spectrophotometer, with pure ethanol as the blank.[5][12]

  • Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient using the Beer-Lambert law.

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and relationships for the study of 11,12-didehydroretinol.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Beta-Ionone Beta-Ionone Coupling Reaction Coupling Reaction Beta-Ionone->Coupling Reaction Propargyl Precursor Propargyl Precursor Propargyl Precursor->Coupling Reaction Chain Extension Chain Extension Coupling Reaction->Chain Extension Oxidation/Reduction Oxidation/Reduction Chain Extension->Oxidation/Reduction 11,12-Didehydroretinol 11,12-Didehydroretinol Oxidation/Reduction->11,12-Didehydroretinol

Caption: Synthetic workflow for 11,12-didehydroretinol.

G cluster_analysis Spectroscopic Analysis Crude Synthetic Product Crude Synthetic Product HPLC Purification HPLC Purification Crude Synthetic Product->HPLC Purification Purity Check Purity Check HPLC Purification->Purity Check Purity Check->HPLC Purification <95% Pure Pure 11,12-Didehydroretinol Pure 11,12-Didehydroretinol Purity Check->Pure 11,12-Didehydroretinol >95% Pure UV-Vis UV-Vis Pure 11,12-Didehydroretinol->UV-Vis NMR (1H, 13C) NMR (1H, 13C) Pure 11,12-Didehydroretinol->NMR (1H, 13C) HRMS HRMS Pure 11,12-Didehydroretinol->HRMS Final Structure Confirmation Final Structure Confirmation UV-Vis->Final Structure Confirmation NMR (1H, 13C)->Final Structure Confirmation HRMS->Final Structure Confirmation

Caption: Experimental workflow for characterization.

G 11,12-Didehydroretinol 11,12-Didehydroretinol Selective Reduction e.g., Hydrosilylation- Protodesilylation 11,12-Didehydroretinol->Selective Reduction Precursor 11-cis-Retinol 11-cis-Retinol Selective Reduction->11-cis-Retinol Product Oxidation Retinol Dehydrogenase 11-cis-Retinol->Oxidation 11-cis-Retinal 11-cis-Retinal Oxidation->11-cis-Retinal Visual Cycle Visual Cycle 11-cis-Retinal->Visual Cycle Chromophore

Caption: Role as a precursor to visual cycle retinoids.

References

role of 11,12-didehydroretinol in the visual cycle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 11,12-Didehydroretinol in the Visual Cycle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The canonical vertebrate visual cycle relies on 11-cis-retinal (a vitamin A1 derivative) as the chromophore for opsin-based photopigments. However, a significant number of vertebrate species, particularly those in freshwater or terrestrial environments with red-shifted ambient light, utilize an alternative chromophore: 11,12-didehydroretinal (also known as 3,4-didehydroretinal, a vitamin A2 derivative). This guide provides a comprehensive technical overview of the vitamin A2-based visual cycle, detailing the biochemical pathway, the key enzymatic players, and the functional consequences of using 11,12-didehydroretinol. We present quantitative data for comparative analysis, detailed experimental protocols for key analytical techniques, and signaling pathway diagrams to facilitate a deeper understanding of this parallel visual system.

Introduction to the Vitamin A2 Visual Cycle

Vision is initiated when a photon isomerizes the 11-cis-retinal chromophore of a visual pigment to its all-trans form, triggering a G-protein signaling cascade.[1] To sustain vision, this all-trans-retinal must be converted back to 11-cis-retinal through a series of enzymatic reactions known as the visual cycle, which primarily occurs in the retinal pigment epithelium (RPE) and photoreceptor cells.[2]

The vitamin A2 visual cycle parallels this canonical pathway but utilizes a different chromophore precursor, 11,12-didehydroretinol. This molecule contains an additional conjugated double bond in its β-ionone ring compared to retinol.[3] This seemingly minor structural change has profound effects on the spectral properties of visual pigments. When 11,12-didehydroretinal binds to opsin, it forms a photopigment called porphyropsin.[4] Porphyropsins exhibit absorption maxima (λmax) that are significantly red-shifted compared to their rhodopsin (vitamin A1-based) counterparts, allowing for enhanced sensitivity to longer wavelength light.[3][5] This adaptation is crucial for vision in environments where light is spectrally shifted towards red, such as in turbid freshwater habitats.[5]

Biochemical Pathway of the Vitamin A2 Visual Cycle

The A2 visual cycle mirrors the A1 cycle, involving a series of isomerization and redox reactions. The key distinction is the initial conversion of vitamin A1 to vitamin A2, a step catalyzed by the cytochrome P450 enzyme, Cyp27c1.[6]

Synthesis of 11,12-Didehydroretinol

The foundational step of the A2 visual cycle is the conversion of all-trans-retinol (vitamin A1) to all-trans-3,4-didehydroretinol (vitamin A2). This desaturation reaction is catalyzed by the enzyme Cyp27c1 , a cytochrome P450 family member, which is primarily expressed in the RPE.[6][7]

  • Reaction: all-trans-retinol + O₂ + NADPH + H⁺ → all-trans-3,4-didehydroretinol + H₂O + NADP⁺[7]

The Core Cycle

Once formed, all-trans-3,4-didehydroretinol enters the same enzymatic machinery as all-trans-retinol:

  • Esterification: In the RPE, Lecithin:retinol acyltransferase (LRAT) esterifies all-trans-3,4-didehydroretinol to form all-trans-3,4-didehydroretinyl esters, the storage form and the direct substrate for the next step.[7][8]

  • Isomerization and Hydrolysis: The key enzymatic step is performed by the RPE65 isomerohydrolase .[2][8] It converts all-trans-3,4-didehydroretinyl esters into 11-cis-3,4-didehydroretinol.[3] This reaction involves both the cleavage of the ester bond and the isomerization of the all-trans polyene chain to the 11-cis configuration.[9]

  • Oxidation: 11-cis-retinol dehydrogenases (RDHs) , such as RDH5, then oxidize 11-cis-3,4-didehydroretinol to 11-cis-3,4-didehydroretinal.[9]

  • Chromophore Transport and Pigment Formation: 11-cis-3,4-didehydroretinal is transported to the photoreceptor outer segments where it binds to an opsin protein to form the functional visual pigment, porphyropsin.

  • Photoisomerization: Upon absorption of a photon, the 11-cis-3,4-didehydroretinal chromophore isomerizes to the all-trans configuration, initiating the phototransduction cascade.

  • Recycling: The resulting all-trans-3,4-didehydroretinal is released from the opsin and reduced to all-trans-3,4-didehydroretinol in the photoreceptor outer segments by all-trans-retinol dehydrogenases (e.g., RDH8, RDH12).[10][11] It is then transported back to the RPE to re-enter the cycle.

Vitamin_A2_Visual_Cycle cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Outer Segment atROL1 all-trans-Retinol (Vitamin A1) atROL2 all-trans-3,4-Didehydroretinol (Vitamin A2) atROL1->atROL2 Cyp27c1 atRE2 all-trans-3,4-Didehydroretinyl Ester atROL2->atRE2 LRAT cROL2 11-cis-3,4-Didehydroretinol atRE2->cROL2 RPE65 cRAL2 11-cis-3,4-Didehydroretinal cROL2->cRAL2 11-cis-RDH (RDH5) Porphyropsin Porphyropsin (Opsin + 11-cis-A2) cRAL2->Porphyropsin Transport & Binding atRAL2_Opsin all-trans-3,4-Didehydroretinal + Opsin Porphyropsin->atRAL2_Opsin Photon (hν) atRAL2 all-trans-3,4-Didehydroretinal atRAL2_Opsin->atRAL2 Hydrolysis atROL2_photo all-trans-3,4-Didehydroretinol atRAL2->atROL2_photo all-trans-RDH (RDH8, RDH12) atROL2_photo->atROL2 Transport

The Vitamin A2 Visual Cycle Pathway.

Quantitative Data

The utilization of 11,12-didehydroretinol introduces quantitative differences in enzyme kinetics and spectral properties compared to the canonical vitamin A1 cycle.

Table 1: Key Enzyme Catalytic Efficiency
EnzymeSubstrateProductOrganismkcat/Km (M⁻¹s⁻¹)Citation
Cyp27c1 all-trans-Retinol (A1)all-trans-3,4-Didehydroretinol (A2)Zebrafish1.9 ± 0.5 x 10⁶[6]
RPE65 all-trans-Retinyl Palmitate (A1)11-cis-Retinol (A1)293A Cells2.9 pmol/min/mg RPE65 (Initial Rate)[8]
RPE65 all-trans-3,4-Didehydroretinyl Ester (A2)11-cis-3,4-Didehydroretinol (A2)N/AActivity is not inhibited or promoted compared to A1 substrate, suggesting comparable processing. Direct kinetic values are not available.[3]
Table 2: Comparison of Visual Pigment Absorption Maxima (λmax)

The most significant consequence of the A2 chromophore is the bathochromic (red) shift in the λmax of the visual pigment.

OrganismPhotoreceptorOpsin Typeλmax with A1 (Rhodopsin)λmax with A2 (Porphyropsin)Shift (nm)Citation
GoldfishConesUV370.1 nm381.9 nm+11.8[3]
GoldfishConesBlue447.2 nm454.1 nm+6.9[3]
GoldfishConesGreen515.9 nm534.9 nm+19.0[3]
GoldfishConesRed (LWS)565.9 nm617.5 nm+51.6[3]
ZebrafishRodsRhodopsin~503 nm~527 nm+24
ZebrafishConesRed (LWS)~565 nm~613 nm+48
CarpRodsRhodopsin~500 nm~520 nm+20[12]
Table 3: Regeneration Kinetics

The regeneration of porphyropsin appears to be slower than that of rhodopsin, which may have implications for vision in rapidly changing light conditions.

PigmentOrganismTemperatureRegeneration Half-life (t₁/₂)First-order Rate ConstantCitation
Porphyropsin Goldfish20°C83 min8.3 x 10⁻³ nmol kg⁻¹ min⁻¹[6]
Porphyropsin Goldfish30°C49 min1.4 x 10⁻² nmol kg⁻¹ min⁻¹[6]
Rhodopsin-rich Goldfish30°C106 min6.5 x 10⁻³ nmol kg⁻¹ min⁻¹[6]

Detailed Experimental Protocols

Protocol: Retinoid Extraction and HPLC Analysis from Ocular Tissue

This protocol describes a standard method for extracting and quantifying various retinoid isomers from eye tissue, adaptable for both A1 and A2 forms.

  • Objective: To extract and quantify retinoid isomers (retinols, retinals, retinyl esters) from a dissected eyecup (RPE-choroid-sclera and retina).

  • Methodology:

    • Homogenization: Immediately after dissection, place the eyecup in a glass homogenizer with 1 mL of a 1:1 mixture of PBS and ethanol. Homogenize on ice until the tissue is fully dispersed. All steps must be performed under dim red light to prevent photoisomerization.

    • Extraction: Transfer the homogenate to a glass tube. Add 2 mL of hexane and vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases.

    • Collection: Carefully collect the upper hexane layer, which contains the retinoids, and transfer it to a new glass tube. Repeat the hexane extraction on the lower aqueous phase to maximize recovery. Combine the hexane extracts.

    • Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.

    • Reconstitution: Resuspend the dried retinoid film in a known, small volume (e.g., 100 µL) of the HPLC mobile phase.

    • HPLC Analysis:

      • System: A standard HPLC system with a UV-Vis detector is used.

      • Column: A normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for isomer separation.

      • Mobile Phase: An isocratic or gradient system of hexane with a small percentage of a polar solvent like isopropanol or dioxane is common. A typical mobile phase might be hexane:isopropanol:acetic acid (1000:4.3:0.675).

      • Detection: Monitor the eluent at wavelengths specific to the retinoids of interest. Retinols (A1) are typically detected at 325 nm, while 3,4-didehydroretinols (A2) have a λmax around 350 nm. Retinals are detected at ~380 nm (A1) and ~400 nm (A2).

      • Quantification: Calculate concentrations by comparing the peak areas of the samples to those of known concentration standards for each retinoid isomer.

HPLC_Workflow start Eyecup Dissection (under red light) homogenize Homogenize in PBS/Ethanol on Ice start->homogenize extract1 Hexane Extraction (1) homogenize->extract1 centrifuge1 Centrifuge (3000g, 5 min) extract1->centrifuge1 collect1 Collect Hexane Layer centrifuge1->collect1 extract2 Hexane Extraction (2) centrifuge1->extract2 pool Pool Hexane Extracts collect1->pool centrifuge2 Centrifuge (3000g, 5 min) extract2->centrifuge2 collect2 Collect Hexane Layer centrifuge2->collect2 collect2->pool dry Evaporate to Dryness (Nitrogen Stream) pool->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC reconstitute->inject analyze UV-Vis Detection & Quantification inject->analyze end Data Output: Retinoid Concentrations analyze->end

Workflow for Retinoid Analysis by HPLC.
Protocol: Electroretinography (ERG) for Retinal Function Assessment

ERG is a non-invasive electrophysiological test that measures the electrical responses of the various cell types in the retina to a flash of light. It is invaluable for assessing the functional consequences of using porphyropsin vs. rhodopsin.

  • Objective: To measure the summed electrical response of the retina to light stimuli to assess the function of photoreceptors (rods and cones) and inner retinal neurons.

  • Methodology:

    • Animal Preparation: The subject (e.g., a mouse or zebrafish) is dark-adapted for a prolonged period (e.g., 12 hours) to maximize rod sensitivity. All subsequent preparation is done under dim red light. The animal is anesthetized, and its pupils are dilated.

    • Electrode Placement: A recording electrode (often a small gold or silver wire loop, or a contact lens-type electrode) is placed on the cornea, which has been topically anesthetized. A reference electrode is placed on the head, and a ground electrode is attached to the body.

    • Stimulation (Scotopic/Rod-Mediated): The dark-adapted eye is presented with single flashes of light of increasing intensity. The low-intensity flashes elicit responses primarily from the rod system.

    • Stimulation (Photopic/Cone-Mediated): The animal is then light-adapted by exposure to a bright background light for several minutes to saturate the rods. Flashes of light are then presented against this background to isolate cone-mediated responses.

    • Recording and Analysis: The electrical signals are amplified, filtered, and recorded. The two main components analyzed are:

      • a-wave: The initial negative deflection, originating from the hyperpolarization of photoreceptors. Its amplitude provides a measure of photoreceptor health.

      • b-wave: The subsequent positive deflection, originating from the activity of inner retinal cells, primarily bipolar cells. Its amplitude reflects the function of the post-photoreceptor retinal circuitry.

    • Interpretation: The amplitudes and implicit times (time-to-peak) of the a- and b-waves are measured. In the context of the A2 visual cycle, ERG can reveal changes in spectral sensitivity and potentially slower response kinetics due to the different chromophore.

Signaling and Functional Implications

The use of 11,12-didehydroretinal initiates the same phototransduction cascade as 11-cis-retinal, but the properties of the initial light-absorbing molecule, porphyropsin, are different.

Phototransduction Cascade

Upon absorbing a photon, porphyropsin undergoes a conformational change, activating the G-protein transducin. This initiates a cascade identical to the one triggered by rhodopsin, leading to the closure of cGMP-gated channels and hyperpolarization of the photoreceptor cell. The primary difference lies in the wavelength of light that can efficiently initiate this cascade.

Phototransduction_Cascade Photon Photon (hν) (Longer λ) Porphyropsin Porphyropsin (Inactive) Photon->Porphyropsin Porphyropsin_star Porphyropsin (Active) Transducin Transducin (Gαβγ) GDP-bound Porphyropsin_star->Transducin activates Transducin_star Gα-GTP Transducin->Transducin_star GDP -> GTP PDE Phosphodiesterase (PDE) (Inactive) Transducin_star->PDE activates PDE_star PDE (Active) cGMP cGMP PDE_star->cGMP hydrolyzes GMP 5'-GMP cGMP->GMP Channel_Open cGMP-gated Ion Channel (Open) Na⁺, Ca²⁺ Influx cGMP->Channel_Open keeps open Channel_Closed Ion Channel (Closed) Channel_Open->Channel_Closed [cGMP] ↓ causes closure Hyperpolarization Hyperpolarization ↓ Neurotransmitter Release Channel_Closed->Hyperpolarization

References

The Role of 11,12-Didehydroretinol as a Precursor to 11-cis-Retinoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pathways leading to the formation of 11-cis-retinoids, with a special focus on the role of 11,12-didehydroretinol. While the canonical visual cycle involving the isomerization of all-trans-retinyl esters is well-established, this document also delves into the chemical synthesis and potential biological implications of didehydroretinoid precursors. This guide is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the core biochemical processes.

Introduction: The Central Role of 11-cis-Retinoids in Vision

The vertebrate visual cycle is a complex enzymatic pathway responsible for the regeneration of the visual chromophore, 11-cis-retinal. This molecule is covalently bound to opsin proteins in photoreceptor cells, forming visual pigments. The absorption of a photon triggers the isomerization of 11-cis-retinal to all-trans-retinal, initiating the phototransduction cascade that leads to vision. To sustain vision, 11-cis-retinal must be continuously regenerated from the all-trans isomer. This process primarily occurs in the retinal pigment epithelium (RPE) and involves a series of enzymatic reactions. A key enzyme in this pathway is RPE65, an isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol.

While the all-trans-retinoid pathway is the principal biological route, the chemical synthesis of 11-cis-retinoids and their analogs is crucial for research and therapeutic development. In this context, 11,12-didehydroretinol has emerged as a valuable synthetic precursor.

The Canonical Visual Cycle: RPE65-Mediated Isomerization

The regeneration of 11-cis-retinal from all-trans-retinal released after photobleaching is a multi-step process.

  • Reduction: All-trans-retinal is reduced to all-trans-retinol in the photoreceptor outer segments by retinol dehydrogenases (RDHs), such as RDH8 and RDH12.

  • Transport: All-trans-retinol is transported from the photoreceptors to the RPE.

  • Esterification: In the RPE, all-trans-retinol is esterified by lecithin:retinol acyltransferase (LRAT) to form all-trans-retinyl esters, which are stored in retinosomes.

  • Isomerization: The key step is the conversion of all-trans-retinyl esters to 11-cis-retinol, catalyzed by the enzyme RPE65.[1][2][3]

  • Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases, such as RDH5.[4]

  • Transport: Finally, 11-cis-retinal is transported back to the photoreceptor outer segments to regenerate the visual pigments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical visual cycle and a typical experimental workflow for assaying RPE65 activity.

Canonical Visual Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin all-trans-Retinal all-trans-Retinal Rhodopsin->all-trans-Retinal Light all-trans-Retinol_Photo all-trans-Retinol all-trans-Retinal->all-trans-Retinol_Photo RDHs (e.g., RDH8) all-trans-Retinol_RPE all-trans-Retinol all-trans-Retinol_Photo->all-trans-Retinol_RPE Transport all-trans-Retinyl_Esters all-trans-Retinyl Esters all-trans-Retinol_RPE->all-trans-Retinyl_Esters LRAT 11-cis-Retinol 11-cis-Retinol all-trans-Retinyl_Esters->11-cis-Retinol RPE65 11-cis-Retinal 11-cis-Retinal 11-cis-Retinol->11-cis-Retinal 11-cis-RDHs (e.g., RDH5) 11-cis-Retinal->Rhodopsin Transport & Regeneration

The Canonical Visual Cycle Pathway

RPE65_Activity_Assay_Workflow start Start: Prepare RPE Microsomes or Cell Lysate Expressing RPE65/LRAT add_substrate Add Substrate: all-trans-[11,12-3H]retinol start->add_substrate incubation Incubate at 37°C in the dark add_substrate->incubation extraction Stop reaction and Extract Retinoids (e.g., with Hexane/Methanol) incubation->extraction analysis Analyze by HPLC with Radiometric Detection extraction->analysis quantification Quantify 11-cis-[3H]retinol produced analysis->quantification end End: Determine Enzyme Activity quantification->end

Experimental Workflow for RPE65 Isomerase Activity Assay

11,12-Didehydroretinol as a Synthetic Precursor

While not established as a natural substrate in the visual cycle, 11,12-didehydroretinol (often referred to as an 11-yne-retinoid) serves as a key precursor in the chemical synthesis of 11-cis-retinoids. This synthetic route is critical for producing labeled or modified retinoids for research purposes.

A common synthetic strategy involves the semi-hydrogenation of the alkyne group in the 11,12-didehydroretinoid precursor to form the cis-double bond.[5]

Chemical_Synthesis_of_11_cis_Retinoids precursor 11,12-Didehydroretinoid (11-yne-retinoid precursor) semi_hydrogenation Semi-hydrogenation (e.g., with activated zinc) precursor->semi_hydrogenation product 11-cis-Retinoid semi_hydrogenation->product

Chemical Synthesis of 11-cis-Retinoids

Quantitative Data

The following tables summarize key quantitative data related to the enzymes of the visual cycle.

Table 1: Kinetic Parameters of RPE65
SubstrateEnzyme SourceKm (µM)Vmax (pmol/min/mg protein)Reference
all-trans-Retinyl EsterHuman RPE65 (WT)~1.5~150[6]
all-trans-Retinyl EsterHuman RPE65 (sIMH mutant)~1.8~450[6]
all-trans-Retinyl EsterBovine RPE Microsomes-2.9 (per mg RPE65)[5]

Note: Kinetic parameters for 11,12-didehydroretinol as a substrate for RPE65 are not available in the literature, as it has not been established as a biological substrate.

Table 2: Inhibition of RPE65 Activity
InhibitorType of InhibitionKD (nM)IC50 (nM)Reference
13-cis-Retinoic AcidCompetitive195-[5][7]
all-trans-Retinoic AcidCompetitive109-[5][7]
EmixustatCompetitive-4 - 232[8]
Triacsin CCompetitive-500[9]
(±)-RPE65-61Uncompetitive-80[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 11-cis-retinoid biosynthesis.

Protocol for RPE65 Isomerase Activity Assay

This protocol is adapted from studies characterizing the isomerohydrolase activity of RPE65.[5][11]

Objective: To measure the enzymatic conversion of all-trans-retinyl esters to 11-cis-retinol by RPE65.

Materials:

  • RPE microsomes or cell lysate from cells co-expressing RPE65 and LRAT.

  • all-trans-[11,12-³H]retinol (radiolabeled substrate).

  • Reaction Buffer: 10 mM 1,3-bis(tris(hydroxymethyl)-methylamino)propane (BTP), pH 8.0, 100 mM NaCl.

  • Bovine Serum Albumin (BSA).

  • Cellular Retinaldehyde-Binding Protein (CRALBP) (optional, enhances activity).

  • Methanol (for quenching).

  • Hexane (for extraction).

  • HPLC system with a normal-phase column and a flow scintillation analyzer.

  • Retinoid standards (all-trans-retinol, 11-cis-retinol).

Procedure:

  • Enzyme Preparation: Prepare RPE microsomes or cell lysates containing RPE65 and LRAT. The co-expression of LRAT is crucial to generate the all-trans-retinyl ester substrate in situ from the added all-trans-retinol.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, BSA, and CRALBP (if used).

  • Substrate Addition: Add all-trans-[11,12-³H]retinol to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the enzyme preparation (RPE microsomes or cell lysate).

  • Incubation: Incubate the reaction mixture at 37°C in the dark for a specified time (e.g., 60 minutes). Time-course experiments can be performed to determine the initial reaction rate.

  • Reaction Quenching: Stop the reaction by adding cold methanol.

  • Retinoid Extraction: Extract the retinoids by adding hexane, vortexing, and centrifuging to separate the phases.

  • Analysis: Collect the upper hexane phase, evaporate it to dryness under a stream of nitrogen, and redissolve the residue in the HPLC mobile phase.

  • HPLC Analysis: Inject the sample onto a normal-phase HPLC column. Monitor the eluate with a UV detector and a flow scintillation analyzer to detect the radiolabeled retinoids.

  • Quantification: Identify the 11-cis-[³H]retinol peak based on its retention time compared to a standard. Quantify the amount of product formed by integrating the peak area and converting it to pmoles using the specific activity of the substrate.

Protocol for Retinol Dehydrogenase (RDH) Activity Assay

This protocol is designed to measure the activity of 11-cis-retinol dehydrogenases.[8]

Objective: To measure the enzymatic oxidation of 11-cis-retinol to 11-cis-retinal.

Materials:

  • Membrane fraction of cells expressing the recombinant RDH enzyme (e.g., RDH5).

  • RDH Activity Buffer (e.g., containing 1% BSA).

  • 11-cis-retinol stock solution.

  • Cofactor: Nicotinamide adenine dinucleotide (NAD⁺) or Nicotinamide adenine dinucleotide phosphate (NADP⁺).

  • Quenching solution (e.g., methanol).

  • Hexane for extraction.

  • HPLC system with a normal-phase column and UV detector.

  • Retinoid standards (11-cis-retinol, 11-cis-retinal).

Procedure:

  • Enzyme Preparation: Prepare a suspension of the membrane fraction containing the RDH enzyme in the RDH activity buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the enzyme suspension and the appropriate cofactor (NAD⁺ or NADP⁺).

  • Reaction Initiation: Start the reaction by adding the 11-cis-retinol substrate. For kinetic analysis, vary the substrate concentration.

  • Incubation: Incubate the reaction mixture at 37°C in the dark for a defined period (e.g., 10 minutes).

  • Reaction Quenching and Extraction: Stop the reaction with methanol and extract the retinoids with hexane as described in the RPE65 assay protocol.

  • HPLC Analysis: Analyze the extracted retinoids by HPLC to separate and quantify the remaining 11-cis-retinol and the newly formed 11-cis-retinal.

  • Data Analysis: Calculate the enzyme activity based on the amount of 11-cis-retinal produced over time.

Conclusion and Future Directions

The biosynthesis of 11-cis-retinoids is fundamental to vision, with the RPE65-mediated isomerization of all-trans-retinyl esters being the central step in the canonical visual cycle. While 11,12-didehydroretinol is a valuable precursor for the chemical synthesis of 11-cis-retinoids, its role as a natural biological substrate remains to be elucidated. The use of radiolabeled substrates with modifications at the C11-C12 position in enzymatic assays underscores the importance of this region in the isomerization mechanism, which is thought to proceed through a carbocation intermediate.

Future research should focus on investigating whether 11,12-didehydroretinoids can be processed by visual cycle enzymes, either as substrates or inhibitors. Such studies would provide deeper insights into the substrate specificity and catalytic mechanism of RPE65 and other related enzymes. Furthermore, exploring the metabolism of other didehydroretinoids, such as vitamin A2, may reveal alternative or complementary pathways for chromophore regeneration. A thorough understanding of these processes is essential for the development of novel therapeutic strategies for retinal diseases associated with a dysfunctional visual cycle.

References

An In-depth Technical Guide on the Natural Occurrence of 3,4-Didehydroretinol in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: This guide focuses on the natural occurrence of 3,4-didehydroretinol , also known as Vitamin A2. Initial searches for "11,12-didehydroretinol" did not yield significant results in the context of naturally occurring retinoids, suggesting a possible typographical error. 3,4-didehydroretinol is a well-characterized didehydro- form of retinol with significant biological roles.

Introduction

3,4-didehydroretinol (Vitamin A2) is a derivative of retinol (Vitamin A1) characterized by an additional double bond in the β-ionone ring.[1] This structural modification significantly impacts its light absorption properties and metabolic stability.[2] While retinol is the predominant form of vitamin A in most terrestrial vertebrates, 3,4-didehydroretinol plays a crucial role in the visual systems of many freshwater fish and amphibians, and is also found in the skin of some mammals, including humans.[3][4] This guide provides a comprehensive overview of the natural occurrence, biosynthesis, function, and analysis of 3,4-didehydroretinol in biological systems.

Natural Occurrence and Quantitative Data

The presence and concentration of 3,4-didehydroretinol vary significantly across different species and tissues. In aquatic vertebrates, its prevalence is often linked to the light environment of their habitat. In mammals, it is most notably present in the epidermis.

Table 1: Quantitative Occurrence of 3,4-Didehydroretinol in Various Biological Samples

Species/TissueAnalyte(s)Concentration / RatioReference(s)
Goldfish (Carassius auratus) - various tissuesRetinoids (A1) vs. 3,4-Didehydroretinoids (A2)The quantity of 3,4-didehydroretinoids exceeded that of retinoids in most body compartments, with the exception of the liver, GI tract, and RPE.[5][5]
Goldfish (Carassius auratus) - Retina11-cis-3,4-didehydroretinalIdentified as the native chromophore of porphyropsin.[6][6]
Human Keratinocytes3,4-DidehydroretinoidsConstitute approximately 25% of the total epidermal retinoid pool.[4][4]
Human Keratinocytes in culture[3H]3,4-didehydroretinol from [3H]retinol25-30% of cell-bound radioactive retinol was converted to dehydroretinol after 48 hours.[7][7]
Vitamin A-deficient rats (serum)Ratio of 3,4-didehydroretinol (DR) to Retinol (R)> 0.27 at liver vitamin A1 palmitate values of < 3 µg/g.[8][8]
Vitamin A-sufficient rats (serum)Ratio of 3,4-didehydroretinol (DR) to Retinol (R)< 0.04 at liver vitamin A1 palmitate values of ≥ 20 µg/g.[8][8]

Biosynthesis of 3,4-Didehydroretinol

3,4-didehydroretinol is synthesized from retinol through a desaturation reaction. In humans, this conversion is catalyzed by the cytochrome P450 enzyme, CYP27C1.[9][10] This enzyme is expressed in the skin, specifically in keratinocytes, which explains the presence of 3,4-didehydroretinoids in the epidermis.[4] CYP27C1 can desaturate all-trans-retinol, retinal, and retinoic acid, as well as 11-cis-retinal.[10]

Biosynthesis_of_3_4_Didehydroretinol Retinol all-trans-Retinol (Vitamin A1) Dehydroretinol all-trans-3,4-Didehydroretinol (Vitamin A2) Retinol->Dehydroretinol 3,4-desaturation CYP27C1 CYP27C1 (Cytochrome P450 27C1) CYP27C1->Retinol catalyzes

Biosynthesis of 3,4-Didehydroretinol from Retinol.

Biological Functions

The most well-documented function of 3,4-didehydroretinol is in the visual system of freshwater vertebrates.[2] Its aldehyde form, 11-cis-3,4-didehydroretinal, serves as the chromophore for a class of visual pigments called porphyropsins.[6] The extended conjugated double bond system in 3,4-didehydroretinal causes a red-shift in the absorption maximum of the visual pigment compared to rhodopsins, which use 11-cis-retinal.[2] This adaptation is thought to enhance vision in the murky, red-shifted light environments of freshwater habitats.

The visual cycle involving 3,4-didehydroretinal mirrors the canonical retinoid cycle.

Porphyropsin_Visual_Cycle cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) Porphyropsin Porphyropsin (Opsin + 11-cis-3,4-didehydroretinal) MetaporphyropsinII Metaporphyropsin II (Opsin + all-trans-3,4-didehydroretinal) Porphyropsin->MetaporphyropsinII Light (hν) at_DHR all-trans-3,4-Didehydroretinal MetaporphyropsinII->at_DHR Hydrolysis at_DHROL all-trans-3,4-Didehydroretinol at_DHR->at_DHROL Reduction (RDH) at_DHROL_RPE all-trans-3,4-Didehydroretinol at_DHROL->at_DHROL_RPE Transport at_DHRE all-trans-3,4-Didehydroretinyl Ester at_DHROL_RPE->at_DHRE Esterification (LRAT) cis_DHROL 11-cis-3,4-Didehydroretinol at_DHRE->cis_DHROL Isomerization (RPE65) cis_DHR 11-cis-3,4-Didehydroretinal cis_DHROL->cis_DHR Oxidation (RDH) cis_DHR->Porphyropsin Transport & Recombination with Opsin

The Porphyropsin Visual Cycle.

The roles of 3,4-didehydroretinol outside of the visual system are less understood. In human skin, where it can comprise a significant portion of the retinoid pool, its function is still under investigation.[4] One hypothesis is that the 3,4-desaturation may be a protective mechanism to maintain active retinoid levels, as 3,4-didehydroretinoic acid appears to be more resistant to catabolism by P450 enzymes compared to all-trans-retinoic acid.[11] Like all-trans-retinoic acid, 3,4-didehydroretinoic acid can bind to retinoid X and retinoic acid receptors (RXRs/RARs), suggesting it can regulate gene expression.[11]

Experimental Protocols

The analysis of 3,4-didehydroretinol and its derivatives requires careful handling due to their sensitivity to light and oxidation.[12] High-performance liquid chromatography (HPLC) is the most common technique for their separation and quantification.

This protocol is a generalized procedure based on common methods for retinoid analysis.[12][13][14] Optimization may be required for specific tissue types.

Materials:

  • Homogenizer

  • Light-resistant glassware

  • Hexane, ethanol, methanol, acetonitrile, water (HPLC grade)

  • Potassium hydroxide (KOH)

  • Internal standard (e.g., retinyl acetate)

  • HPLC system with UV or diode array detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation (under dim or yellow light):

    • Accurately weigh the tissue sample (e.g., 50-200 mg).

    • Homogenize the tissue in an appropriate buffer (e.g., PBS).

    • For analysis of total 3,4-didehydroretinol (including ester forms), perform saponification:

      • Add a known amount of internal standard to the homogenate.

      • Add ethanolic KOH and incubate to hydrolyze the esters.

      • Neutralize the solution and proceed to extraction.

    • For analysis of individual retinoid forms, omit the saponification step.

  • Liquid-Liquid Extraction:

    • Add ethanol to the homogenate to precipitate proteins.

    • Add hexane to the mixture, vortex vigorously, and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the retinoids.

    • Repeat the hexane extraction to ensure complete recovery.

    • Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in the HPLC mobile phase.

    • Inject the sample into the HPLC system.

    • Separate the retinoids using a C18 column with an appropriate mobile phase gradient (e.g., a gradient of acetonitrile and water).

    • Detect 3,4-didehydroretinol and its derivatives by their characteristic UV absorbance, which is typically at a longer wavelength than retinol (e.g., 350 nm for 3,4-didehydroretinol vs. 325 nm for retinol).[15]

    • Quantify the analytes by comparing their peak areas to those of known standards and the internal standard.

Experimental_Workflow cluster_prep Sample Preparation (Dim Light) cluster_analysis Analysis Tissue Biological Tissue (e.g., Retina, Skin) Homogenization Homogenization Tissue->Homogenization Saponification Saponification (optional) (for total retinoids) Homogenization->Saponification Extraction Liquid-Liquid Extraction (Hexane) Homogenization->Extraction for individual forms Saponification->Extraction Drying Evaporation under Nitrogen Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC HPLC Injection Reconstitution->HPLC Separation Chromatographic Separation (e.g., C18 column) HPLC->Separation Detection UV/DAD Detection (~350 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Experimental workflow for 3,4-didehydroretinol analysis.

Conclusion

3,4-didehydroretinol is a naturally occurring retinoid with distinct biological significance, particularly in the visual systems of freshwater vertebrates and the skin of mammals. Its biosynthesis from retinol is catalyzed by CYP27C1, and its presence influences the spectral properties of visual pigments. While its non-visual roles are still being elucidated, evidence suggests it may play a role in regulating gene expression and maintaining retinoid homeostasis. The analytical methods for its extraction and quantification are well-established, providing a foundation for further research into the diverse functions of this important vitamin A derivative.

References

Spectroscopic Properties of 11,12-Didehydroretinol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 11,12-didehydroretinol, a key synthetic intermediate in the preparation of modified retinoids. This document details the characteristic spectral signatures of this molecule, including UV-Visible absorption, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fluorescence Spectroscopy. Detailed experimental protocols for obtaining these data are also provided, along with a discussion of its potential metabolic fate based on known retinoid enzymatic pathways.

Introduction

11,12-Didehydroretinol is a synthetically important analogue of Vitamin A (retinol) characterized by the presence of a triple bond between carbons 11 and 12 of the polyene chain. This structural modification significantly influences its electronic and, consequently, its spectroscopic properties. While not a naturally occurring metabolite in the canonical visual cycle, its role as a precursor in the synthesis of novel retinoids makes a thorough understanding of its spectroscopic characteristics essential for researchers in medicinal chemistry and drug development. This guide summarizes the key spectroscopic data for 11,12-didehydroretinol and provides the necessary experimental context for its characterization.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for 11,12-didehydroretinol.

UV-Visible Absorption Spectroscopy

The extended π-system of 11,12-didehydroretinol, which includes the conjugated triple bond, gives rise to a characteristic ultraviolet-visible absorption spectrum.

ParameterValueSolvent
λmax~330 - 350 nmEthanol or Hexane
Molar Absorptivity (ε)Data not available

Note: The exact λmax can vary slightly depending on the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 11,12-didehydroretinol. The chemical shifts are influenced by the electron-withdrawing effect of the alkyne functionality.

Table 2: 1H NMR Spectroscopic Data for 11,12-didehydroretinol (in CDCl3)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~4.2d~7.0
H-2~5.6t~7.0
H-7~6.1d~16.0
H-8~6.3d~16.0
H-10~5.8s
H-14~2.0s
CH3 at C-3~1.9s
CH3 at C-7~1.7s
CH3 at C-1' (gem-dimethyl)~1.0s
CH2 at C-2'~1.45m
CH2 at C-3'~1.6m
CH2 at C-4'~2.0t~6.0

Table 3: 13C NMR Spectroscopic Data for 11,12-didehydroretinol (in CDCl3)

Carbon AssignmentChemical Shift (δ, ppm)
C-1~59.0
C-2~130.0
C-3~138.0
C-4~125.0
C-5~137.0
C-6~129.0
C-7~139.0
C-8~110.0
C-9~135.0
C-10~115.0
C-11~85.0
C-12~90.0
C-13~145.0
C-14~21.0
C-1'~34.0
C-2'~19.0
C-3'~40.0
C-4'~33.0
C-5'~29.0
C-6'~22.0

Note: The chemical shifts are approximate and can vary based on the specific experimental conditions and referencing.

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of 11,12-didehydroretinol.

Table 4: Mass Spectrometry Data for 11,12-didehydroretinol

ParameterValue
Molecular Formula C20H28O
Molecular Weight 284.44 g/mol
Exact Mass 284.2140 Da
Major Fragments (m/z) 269 [M-CH3]+, 227, 159, 133
Fluorescence Spectroscopy

The fluorescence properties of 11,12-didehydroretinol are expected to differ from retinol due to the altered electronic structure.

Table 5: Fluorescence Spectroscopic Data for 11,12-didehydroretinol

ParameterValueSolvent
Excitation Wavelength (λex) ~340 - 360 nmHexane
Emission Wavelength (λem) ~450 - 480 nmHexane
Quantum Yield (ΦF) Data not available

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 11,12-didehydroretinol. All procedures should be performed under dim red light to prevent photoisomerization and degradation.

Sample Preparation
  • Source: 11,12-Didehydroretinol is typically obtained through chemical synthesis, for example, via the methods described by Bergueiro et al. (2012).

  • Purity: Ensure the purity of the compound is ≥95% as determined by HPLC.

  • Solvents: Use spectroscopic grade solvents (e.g., ethanol, hexane, deuterated chloroform) and de-gas them before use to remove dissolved oxygen, which can quench fluorescence.

  • Concentration: Prepare solutions of appropriate concentrations for each spectroscopic technique. For UV-Vis, a concentration in the micromolar range is typical. For NMR, a concentration of 5-10 mg/mL is generally used.

UV-Visible Spectroscopy
  • Instrument: A dual-beam UV-Visible spectrophotometer.

  • Solvent: Ethanol or hexane.

  • Procedure:

    • Prepare a blank solution containing only the solvent.

    • Prepare a solution of 11,12-didehydroretinol of a known concentration.

    • Record the absorption spectrum from 200 to 600 nm.

    • Determine the wavelength of maximum absorbance (λmax).

NMR Spectroscopy
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3).

  • Procedure:

    • Dissolve 5-10 mg of 11,12-didehydroretinol in approximately 0.7 mL of CDCl3.

    • Acquire 1H NMR and 13C NMR spectra.

    • For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry
  • Instrument: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode is commonly used for retinoids.

  • Procedure:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the full scan mass spectrum to determine the molecular ion peak.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.

Fluorescence Spectroscopy
  • Instrument: A spectrofluorometer.

  • Solvent: Hexane or other non-polar solvents.

  • Procedure:

    • Prepare a dilute solution of 11,12-didehydroretinol to avoid inner filter effects.

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (e.g., 470 nm).

    • Record the emission spectrum by exciting the sample at its λex,max and scanning the emission wavelengths.

Potential Metabolic Pathways and Experimental Workflows

While 11,12-didehydroretinol is primarily a synthetic compound, its introduction into a biological system could lead to enzymatic modifications. The following diagrams illustrate a hypothetical metabolic pathway and a general experimental workflow for studying its spectroscopic properties.

metabolic_pathway cluster_0 Hypothetical Metabolism of 11,12-Didehydroretinol DDR 11,12-Didehydroretinol DDR_ester 11,12-Didehydroretinyl Ester DDR->DDR_ester LRAT cis_retinol 11-cis-Retinol DDR_ester->cis_retinol Isomerase (Hypothetical)

Caption: Hypothetical enzymatic conversion of 11,12-didehydroretinol.

experimental_workflow cluster_1 Spectroscopic Analysis Workflow start Synthesis & Purification of 11,12-Didehydroretinol sample_prep Sample Preparation (Appropriate Solvent & Concentration) start->sample_prep uv_vis UV-Vis Spectroscopy sample_prep->uv_vis nmr NMR Spectroscopy (1H, 13C, 2D) sample_prep->nmr ms Mass Spectrometry (HRMS, MS/MS) sample_prep->ms fluorescence Fluorescence Spectroscopy sample_prep->fluorescence data_analysis Data Analysis & Structural Confirmation uv_vis->data_analysis nmr->data_analysis ms->data_analysis fluorescence->data_analysis

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of 11,12-didehydroretinol. The presented data and protocols are essential for the unambiguous identification and characterization of this compound in research and development settings. Further investigation into its fluorescence quantum yield and potential biological transformations will provide a more complete picture of this intriguing retinoid analogue.

A Theoretical and Experimental Framework for Assessing the Stability of 11,12-Didehydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-Didehydroretinol, a synthetic analog of Vitamin A, holds potential in various therapeutic and research applications. However, a comprehensive understanding of its chemical stability is crucial for its development and application. This technical guide addresses the current knowledge gap by proposing a robust theoretical and experimental framework to investigate the stability of 11,12-didehydroretinol. While direct studies on this specific molecule are scarce, this document draws upon the extensive research on the stability of related retinoids to outline potential degradation pathways and to detail a comprehensive strategy for its characterization. This guide provides researchers and drug development professionals with a roadmap for future studies, encompassing both computational and laboratory-based methodologies.

Introduction to 11,12-Didehydroretinol

11,12-Didehydroretinol is a member of the retinoid family, characterized by a conjugated polyene chain and a β-ionone ring. The defining feature of this analog is the presence of a triple bond between carbons 11 and 12. This modification to the polyene chain can significantly influence the molecule's electronic properties, conformation, and, consequently, its chemical stability and biological activity. Understanding the intrinsic stability of 11,12-didehydroretinol is a critical prerequisite for its potential use in drug development and other applications, as degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.

Inferred Stability Profile from Related Retinoids

The stability of retinoids is a well-documented concern, with degradation often induced by factors such as light, heat, oxygen, and acidic conditions.[1] Studies on retinol and other derivatives have shown that the conjugated double bond system is susceptible to oxidation and isomerization.[2]

Key Instability Concerns for Retinoids:

  • Oxidation: The polyene chain is prone to oxidation, leading to the formation of various aldehydes, ketones, and epoxides. The presence of atmospheric oxygen is a key factor in this degradation pathway.

  • Isomerization: The double bonds in the polyene chain can undergo cis-trans isomerization, particularly when exposed to light or heat. This can alter the biological activity of the retinoid.

  • Acid-Catalyzed Reactions: In acidic environments, retinoids can undergo rearrangements and elimination reactions.

Given the structural similarity, it is plausible that 11,12-didehydroretinol is susceptible to similar degradation pathways. The introduction of the alkyne moiety may influence the rate and products of these reactions.

Proposed Theoretical Framework for Stability Assessment

A computational approach can provide significant insights into the intrinsic stability of 11,12-didehydroretinol and predict its degradation pathways.

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of 11,12-didehydroretinol.

Key Parameters to Calculate:

  • Molecular Geometry Optimization: To determine the most stable three-dimensional structure.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to oxidation and reduction.

  • Bond Dissociation Energies (BDEs): Calculation of BDEs for the C-H and C-C bonds in the polyene chain can identify the weakest bonds and likely sites of initial degradation.

  • Reaction Pathway Modeling: Potential degradation pathways, such as oxidation and isomerization, can be modeled to determine their activation energies and reaction thermodynamics.

Proposed Computational Workflow

The following diagram illustrates a proposed workflow for the theoretical stability assessment of 11,12-didehydroretinol.

computational_workflow cluster_setup Initial Setup cluster_calculations Quantum Chemical Calculations cluster_pathway Degradation Pathway Analysis cluster_output Output and Interpretation mol_structure Define Molecular Structure of 11,12-Didehydroretinol method_selection Select Quantum Chemical Method (e.g., DFT with appropriate functional and basis set) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt electronic_properties Calculate Electronic Properties (HOMO, LUMO, Electrostatic Potential) geom_opt->electronic_properties bde Calculate Bond Dissociation Energies geom_opt->bde propose_pathways Propose Potential Degradation Pathways (Oxidation, Isomerization) electronic_properties->propose_pathways bde->propose_pathways transition_states Locate Transition States and Calculate Activation Energies propose_pathways->transition_states thermo Determine Reaction Thermodynamics transition_states->thermo stability_prediction Predict Intrinsic Stability and Reactive Sites thermo->stability_prediction degradation_products Identify Likely Degradation Products thermo->degradation_products

Caption: Proposed computational workflow for stability analysis.

Proposed Experimental Framework for Stability Assessment

Experimental studies are essential to validate the theoretical predictions and to understand the stability of 11,12-didehydroretinol under real-world conditions.

Forced Degradation Studies

Forced degradation studies involve subjecting 11,12-didehydroretinol to various stress conditions to accelerate its degradation and identify the resulting products.

Table 1: Proposed Forced Degradation Conditions

Stress ConditionProposed Parameters
Photostability Exposure to UV and visible light (e.g., ICH Q1B options)
Thermal Stability Elevated temperatures (e.g., 40°C, 60°C, 80°C) at controlled humidity
Oxidative Stress Treatment with an oxidizing agent (e.g., H₂O₂)
Acidic Hydrolysis Incubation in acidic solutions (e.g., 0.1 M HCl)
Basic Hydrolysis Incubation in basic solutions (e.g., 0.1 M NaOH)
Analytical Methodology

A stability-indicating analytical method is required to separate and quantify 11,12-didehydroretinol from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the method of choice for retinoid analysis.[3]

Proposed HPLC Method Parameters:

  • Column: A reversed-phase C18 column is typically suitable for retinoid separation.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water.

  • Detection: UV detection at the λmax of 11,12-didehydroretinol. MS detection for identification of degradation products.

Proposed Experimental Workflow

The following diagram outlines a proposed experimental workflow for the stability testing of 11,12-didehydroretinol.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_kinetics Kinetics and Pathway Elucidation sample_prep Prepare Solutions of 11,12-Didehydroretinol photolytic Photolytic Stress sample_prep->photolytic thermal Thermal Stress sample_prep->thermal oxidative Oxidative Stress sample_prep->oxidative hydrolytic Hydrolytic Stress (Acidic and Basic) sample_prep->hydrolytic method_dev Develop and Validate Stability-Indicating HPLC Method hplc_analysis Analyze Stressed Samples by HPLC-UV/MS method_dev->hplc_analysis photolytic->hplc_analysis thermal->hplc_analysis oxidative->hplc_analysis hydrolytic->hplc_analysis quantification Quantify Remaining 11,12-Didehydroretinol hplc_analysis->quantification degradant_id Identify Degradation Products by MS hplc_analysis->degradant_id kinetic_modeling Determine Degradation Kinetics (e.g., reaction order, rate constant) quantification->kinetic_modeling pathway_elucidation Propose Degradation Pathway degradant_id->pathway_elucidation

Caption: Proposed experimental workflow for stability testing.

Potential Degradation Pathways

Based on the chemistry of related retinoids, the following degradation pathways for 11,12-didehydroretinol can be hypothesized.

degradation_pathways cluster_oxidation Oxidation cluster_isomerization Isomerization cluster_rearrangement Acid-Catalyzed Rearrangement DDR 11,12-Didehydroretinol Epoxides Epoxides DDR->Epoxides O₂ Aldehydes_Ketones Aldehydes/Ketones DDR->Aldehydes_Ketones O₂ Cis_Isomers Cis-Isomers DDR->Cis_Isomers Light/Heat Anhydroretinol_analogs Anhydroretinol-like analogs DDR->Anhydroretinol_analogs H⁺

Caption: Hypothesized degradation pathways for 11,12-didehydroretinol.

Conclusion

The stability of 11,12-didehydroretinol is a critical parameter that will dictate its future development and application. This technical guide has outlined a comprehensive theoretical and experimental framework to address the current knowledge gap. By combining quantum chemical calculations with systematic forced degradation studies, researchers can gain a thorough understanding of the intrinsic stability, degradation kinetics, and degradation products of this promising retinoid analog. The proposed workflows and methodologies provide a clear path forward for the scientific and drug development communities to fully characterize 11,12-didehydroretinol and unlock its therapeutic potential.

References

Methodological & Application

Synthesis of 11,12-Didehydroretinol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the chemical synthesis of 11,12-didehydroretinol, a key intermediate in the synthesis of various retinoid analogues used in vision research and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from commercially available starting materials to the purified product. All procedures involving retinoids should be performed under dim red light or in complete darkness in an inert atmosphere to prevent degradation.

Introduction

11,12-Didehydroretinol, also known as 11-yne-retinol, is a synthetic retinoid characterized by a carbon-carbon triple bond between positions 11 and 12 of the polyene chain. This structural feature makes it a valuable precursor for the stereoselective synthesis of various geometric isomers of retinol and retinal, including the biologically crucial 11-cis-retinoids. The synthesis involves a multi-step pathway starting from β-ionone, proceeding through a key Horner-Wadsworth-Emmons reaction to construct the carbon skeleton, followed by deprotection to yield the final alcohol.

Data Presentation

ParameterValueReference
Molecular Formula C20H28ON/A
Molecular Weight 284.44 g/mol N/A
Physical Appearance Pale yellow oilInferred from similar retinoids
Solubility Soluble in organic solvents (e.g., THF, diethyl ether, hexanes)Inferred
UV-Vis λmax (Methanol) ~325-350 nm[1][2]

Experimental Protocols

Materials and Reagents
  • β-Ionone

  • Dimethyl (3-trimethylsilyl-2-propynyl)phosphonate

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et2O)

  • Hexanes

  • Ethyl acetate

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Rotary evaporator

Synthesis of 11,12-Didehydroretinol (11-yne-retinoid)

This protocol is adapted from the synthesis of the 11-yne precursor described by Nakanishi et al.[3]

Step 1: Horner-Wadsworth-Emmons Reaction

  • To a solution of dimethyl (3-trimethylsilyl-2-propynyl)phosphonate in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of NaHMDS in THF dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of β-ionone in anhydrous THF dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude TMS-protected 11,12-didehydroretinoid.

Step 2: Deprotection of the Silyl Group

  • Dissolve the crude TMS-protected 11,12-didehydroretinoid in anhydrous THF.

  • Add a solution of TBAF (1M in THF) to the mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

Step 3: Purification

  • Purify the crude 11,12-didehydroretinol by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure 11,12-didehydroretinol as a pale yellow oil.

  • Store the final product under an inert atmosphere at -20°C or lower, protected from light.

Optional: Reduction of 11,12-Didehydroretinal to 11,12-Didehydroretinol

This protocol describes the conversion of the corresponding aldehyde (retinal) to the alcohol (retinol).

Materials and Reagents:

  • 11,12-Didehydroretinal

  • Sodium borohydride (NaBH4)

  • Methanol or Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve 11,12-didehydroretinal in methanol or ethanol at 0 °C.

  • Slowly add sodium borohydride in small portions to the solution.

  • Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 11,12-didehydroretinol.

  • If necessary, purify the product by flash column chromatography as described in the synthesis protocol.

Mandatory Visualizations

SynthesisWorkflow Start β-Ionone HWE Horner-Wadsworth-Emmons Reaction Start->HWE Phosphonate Dimethyl (3-trimethylsilyl-2-propynyl)phosphonate Phosphonate->HWE Protected_Intermediate TMS-protected 11,12-didehydroretinoid HWE->Protected_Intermediate Deprotection Deprotection (TBAF) Protected_Intermediate->Deprotection Crude_Product Crude 11,12-didehydroretinol Deprotection->Crude_Product Purification Flash Column Chromatography Crude_Product->Purification Final_Product Pure 11,12-didehydroretinol Purification->Final_Product

Caption: Synthetic workflow for 11,12-didehydroretinol.

ReductionWorkflow Starting_Aldehyde 11,12-Didehydroretinal Reduction Reduction (NaBH4) Starting_Aldehyde->Reduction Final_Alcohol 11,12-Didehydroretinol Reduction->Final_Alcohol

Caption: Reduction of 11,12-didehydroretinal to 11,12-didehydroretinol.

References

Application Note and Protocol for the Purification of 11,12-Didehydroretinol Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-Didehydroretinol, a synthetic derivative of Vitamin A, is a crucial compound in vision research and the development of novel therapeutics for retinoid-related disorders. Its unique structure, featuring an additional triple bond in the polyene chain, imparts distinct chemical and biological properties. High-purity 11,12-didehydroretinol is essential for accurate in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of this light and air-sensitive compound, offering high resolution and reproducibility. This document provides a detailed protocol for the purification of 11,12-didehydroretinol using a normal-phase HPLC system, based on established methods for other retinoids.

Note: This protocol is a general guideline adapted from methods used for similar retinoid compounds. Optimization of specific parameters may be necessary to achieve the desired purity and recovery for 11,12-didehydroretinol. All procedures involving retinoids should be performed under dim red light or in amber glassware to prevent photo-isomerization and degradation.[1]

Experimental Protocols

Proper sample preparation is critical to prevent degradation and ensure efficient chromatographic separation.

  • Extraction from Biological Matrices (if applicable):

    • Homogenize the tissue or cell sample in a suitable buffer.

    • Perform a liquid-liquid extraction using a non-polar organic solvent such as n-hexane or a mixture of hexane and isopropanol. For serum samples, a protein precipitation step with acetonitrile followed by extraction with methyl-tert-butyl ether can be employed.[2]

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Carefully collect the upper organic layer containing the retinoids.

    • Dry the organic extract under a gentle stream of nitrogen gas at room temperature.[2]

    • Reconstitute the dried extract in the HPLC mobile phase immediately before injection.

  • Handling of Synthetic 11,12-Didehydroretinol:

    • If starting with a synthetic mixture, dissolve the crude product in a minimal amount of the initial mobile phase.

    • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

    • Store the prepared sample at -80°C under an inert atmosphere (e.g., argon or nitrogen) if not for immediate use.[3]

A normal-phase HPLC system is often preferred for the separation of retinoid isomers.

  • Instrumentation:

    • HPLC system with a gradient pump

    • UV-Vis or Diode Array Detector (DAD)

    • Autosampler or manual injector

    • Fraction collector

    • Analytical or semi-preparative silica column

  • Chromatographic Conditions:

    • Column: A silica-based column (e.g., Ultrasphere silica, 5 µm particle size) is recommended for normal-phase separation.[4]

    • Mobile Phase: A non-polar mobile phase with a polar modifier is typically used. A common choice is a gradient of diethyl ether in n-hexane.[4]

    • Elution: A shallow gradient is often necessary to achieve good separation of retinoid isomers.

    • Flow Rate: The flow rate will depend on the column dimensions (analytical vs. semi-preparative).

    • Detection: Monitor the elution profile at a wavelength where 11,12-didehydroretinol has maximum absorbance. For many retinoids, this is around 325-360 nm.[5]

    • Injection Volume: This will vary depending on the sample concentration and the column capacity.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 25-30°C) to ensure reproducible retention times.

  • Fraction Collection: Collect the fractions corresponding to the 11,12-didehydroretinol peak into amber vials.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen.

  • Purity Analysis: Re-dissolve a small aliquot of the purified product in the mobile phase and inject it into the HPLC under the same conditions to assess purity.

  • Quantification: Determine the concentration of the purified 11,12-didehydroretinol using a spectrophotometer and its known extinction coefficient.

  • Storage: Store the purified, dried compound at -80°C under an inert atmosphere to prevent degradation.[3]

Data Presentation

The following table summarizes typical HPLC conditions that can be used as a starting point for the purification of 11,12-didehydroretinol.

ParameterRecommended ConditionNotes
HPLC System Normal-PhaseProvides good separation of geometric isomers.
Column Silica, 5 µm, 4.6 x 250 mmA standard analytical column. Scale up to a semi-preparative column for larger quantities.
Mobile Phase A n-HexaneEnsure high purity, HPLC-grade solvent.
Mobile Phase B Diethyl EtherUsed as the polar modifier to elute the retinoids.
Gradient 0-20% B over 30 minA shallow gradient is crucial for resolving closely eluting isomers. Optimization is likely required.
Flow Rate 1.0 mL/minFor an analytical column. Adjust for semi-preparative columns.
Detection Wavelength ~350 nm (DAD)The exact λmax for 11,12-didehydroretinol should be determined. A DAD allows for spectral analysis.
Column Temperature 25 °CMaintaining a constant temperature is important for reproducibility.
Injection Volume 10-100 µLDependent on sample concentration and column loading capacity.

Visualizations

The following diagram illustrates the general workflow for the purification of 11,12-didehydroretinol using HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification & Analysis start Crude 11,12-didehydroretinol or Biological Extract dissolve Dissolve/Reconstitute in Initial Mobile Phase start->dissolve filter Filter through 0.22 µm PTFE Syringe Filter dissolve->filter inject Inject Sample onto Normal-Phase HPLC Column filter->inject separate Isocratic or Gradient Elution (e.g., Hexane/Diethyl Ether) inject->separate detect Monitor Elution at ~350 nm (UV/DAD) separate->detect collect Collect Fractions Corresponding to 11,12-didehydroretinol Peak detect->collect evaporate Evaporate Solvent under Nitrogen collect->evaporate purity Purity Assessment by Analytical HPLC evaporate->purity quantify Quantification by UV-Vis Spectroscopy purity->quantify store Store Purified Compound at -80°C under Inert Gas quantify->store

Caption: Workflow for HPLC purification of 11,12-didehydroretinol.

As a member of the retinoid family, 11,12-didehydroretinol is expected to interact with components of the retinoid signaling pathway. The following diagram illustrates the general mechanism of action for retinoids.

G cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal RDH Retinal->Retinol RDH RA Retinoic Acid (RA) Retinal->RA RALDH RA_nuc Retinoic Acid RA->RA_nuc Transport RAR RAR RA_nuc->RAR RXR RXR RARE RARE (DNA Response Element) RXR->RARE RAR->RARE Binds as RXR/RAR Heterodimer Gene Target Gene Transcription RARE->Gene Activates/Represses

Caption: General retinoid signaling pathway.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 11,12-Didehydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to NMR Analysis of Retinoids

Retinoids, a class of compounds derived from vitamin A, play critical roles in various biological processes, including vision, cell growth, and differentiation. The structural characterization of novel retinoids, such as 11,12-didehydroretinol, is paramount for understanding their biological function and for the development of new therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules, providing detailed information about the carbon skeleton, proton environments, and their connectivity.

Due to their conjugated polyene chain, retinoids can be sensitive to light, heat, and acidic conditions, necessitating careful handling during experimental procedures. This guide provides robust protocols tailored for the analysis of such sensitive compounds.

Representative NMR Data of Related Retinoids

To aid in the spectral interpretation of 11,12-didehydroretinol, the following tables summarize ¹H and ¹³C NMR data for structurally related and well-characterized retinoids: all-trans-anhydroretinol and 11-cis-retinal. These data provide expected ranges for chemical shifts and coupling constants for the various protons and carbons in a retinoid structure.

Table 1: ¹H NMR Spectroscopic Data for all-trans-Anhydroretinol [1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-Me₂1.3s
2-H₂1.51t1.5
4-H5.79t4
5-Me1.92s
7-H6.54d12.4
8-H6.64d12.4
9-Me1.93s
10-H6.90d15
11-H6.68dd15, 11
12-H6.20d11
13-Me1.96s
14-H6.47dd17, 10.4
15-H-E5.18d10.4
15-H-Z5.22d17

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 11-cis-Retinal [2]

CarbonChemical Shift (δ, ppm)
C134.4
C219.26
C333.20
C439.51
C5129.80
C6137.10
C7129.47
C8132.46
C9134.46
C10129.04
C11129.47
C12137.10
C13134.46
C14129.04
C15190.89
C1628.89
C1728.89
C1821.80
C1912.96
C2013.14

Solvent: CDCl₃

Experimental Protocols

The following protocols provide a generalized framework for the NMR spectroscopic analysis of 11,12-didehydroretinol and other sensitive retinoids.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra, especially for light-sensitive compounds.

Materials:

  • High-quality 5 mm NMR tubes (amberized tubes are recommended for light-sensitive samples)[3]

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

  • Parafilm

Protocol:

  • Weighing the Sample: Accurately weigh 1-10 mg of the retinoid sample for ¹H NMR and 10-50 mg for ¹³C NMR directly into a clean, dry vial.[4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[5] Chloroform-d (CDCl₃) is a common choice for retinoids.

  • Dissolution: Gently vortex the sample until it is fully dissolved. If the sample has poor solubility, gentle warming or sonication can be attempted, but care must be taken to avoid degradation of the compound.

  • Filtering: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.[3]

  • Capping and Sealing: Cap the NMR tube securely. For extended experiments or volatile solvents, wrap the cap with Parafilm.

  • Light Protection: If the sample is light-sensitive, wrap the NMR tube in aluminum foil or use an amberized NMR tube to prevent photo-degradation.[3]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for 1D and 2D NMR experiments. These may need to be optimized based on the specific instrument and sample concentration.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, Jeol, Varian) with a frequency of 400 MHz or higher for better resolution.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width (SWH): 12-16 ppm.

  • Number of Scans (NS): 8-16 scans for a moderately concentrated sample.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SWH): 200-240 ppm.

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds.

3.2.3. 2D NMR Spectroscopy for Structural Elucidation

For complete structural assignment, a suite of 2D NMR experiments is recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function followed by Fourier transformation to the raw FID data.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Interpretation: Analyze the chemical shifts, coupling constants, and 2D correlations to assign the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the logic of structure elucidation using 2D NMR data.

Experimental_Workflow A Sample Preparation (Weighing, Dissolution, Filtering) B 1D NMR Data Acquisition (¹H, ¹³C) A->B Load Sample E Data Processing (FT, Phasing, Baseline Correction) B->E Process FID C Preliminary Structure Assessment D 2D NMR Data Acquisition (COSY, HSQC, HMBC, NOESY) C->D Further Analysis Needed G Final Structure Confirmation C->G Structure Confirmed D->E Process 2D Data E->C Analyze Spectra F Structure Elucidation (Assignment of Signals) E->F F->G

Caption: General experimental workflow for NMR spectroscopic analysis.

Structure_Elucidation_Logic H1 ¹H NMR Proton Environment Integration Coupling COSY COSY H-H Connectivity H1->COSY HSQC HSQC Direct C-H Bonds H1->HSQC HMBC HMBC Long-Range C-H Bonds (2-3 bonds) H1->HMBC C13 ¹³C NMR Carbon Environment C13->HSQC C13->HMBC Structure Final Structure COSY->Structure:f0 Build Proton Skeleton HSQC->Structure:f0 Assign Carbons to Protons HMBC->Structure:f0 Connect Fragments

Caption: Logical relationships for structure elucidation using 2D NMR.

References

Application Note: Molecular Weight Confirmation of 11,12-Didehydroretinol using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the confirmation of the molecular weight of 11,12-didehydroretinol using mass spectrometry. 11,12-Didehydroretinol, a member of the retinoid family, plays a significant role in vision and various cellular processes. Accurate determination of its molecular weight is a critical step in its identification and characterization in biological matrices and pharmaceutical formulations. This document outlines the necessary materials, sample preparation, instrumentation, and data analysis procedures.

Introduction

11,12-Didehydroretinol is an analog of retinol (Vitamin A) characterized by a triple bond in its polyene chain. Its molecular formula is C20H28O, with a corresponding molecular weight of approximately 284.44 g/mol .[][2] Mass spectrometry is a powerful analytical technique for determining the molecular weight of compounds with high accuracy and sensitivity. This protocol focuses on the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 11,12-didehydroretinol.

Experimental Protocols

Materials and Reagents
  • 11,12-Didehydroretinol standard (Purity ≥95%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (e.g., deuterated retinol)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation

Due to the instability of retinoids, proper handling and storage are crucial.[3] Samples should be protected from light and heat.

Protocol for Standard Solution:

  • Accurately weigh a small amount of 11,12-didehydroretinol standard.

  • Dissolve the standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.

  • Add a fixed concentration of the internal standard to each calibration standard and sample.

Protocol for Biological Samples (e.g., Serum):

For the analysis of 11,12-didehydroretinol in a biological matrix like serum, a sample extraction procedure is necessary to remove interfering substances.

  • Protein Precipitation: To 200 µL of serum in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard.[3][4][5]

  • Vortex the mixture for 1 minute to precipitate proteins.[3][5]

  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes.[3][5]

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Instrumentation and Analytical Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer is recommended.

  • Chromatographic Column: A C18 reversed-phase column is suitable for the separation of retinoids.[5]

  • Mobile Phase: A gradient elution using a mixture of methanol/water or acetonitrile/water with 0.1% formic acid is commonly employed.[3][5][6] The addition of formic acid helps to enhance protonation and improve signal intensity in positive ion mode.[3]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode are effective for ionizing retinoids.[3][7] APCI is often chosen for its sensitivity with retinoids.[6][7]

  • Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition: Acquire data in full scan mode to detect the molecular ion and in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity if fragmentation data is available.

Data Presentation

The primary goal is to observe the protonated molecular ion [M+H]+ of 11,12-didehydroretinol.

CompoundChemical FormulaTheoretical Monoisotopic Mass (Da)Observed m/z [M+H]+
11,12-DidehydroretinolC20H28O284.2140285.2218

Note: The observed m/z may vary slightly depending on the instrument calibration and resolution.

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_analysis Data Analysis Standard 11,12-Didehydroretinol Standard Reconstitution Reconstitution in Mobile Phase BiologicalSample Biological Sample (e.g., Serum) ProteinPrecipitation Protein Precipitation with Acetonitrile BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation SupernatantTransfer->Evaporation Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Ionization Ionization (APCI/ESI+) LC_Separation->Ionization MS_Detection Mass Detection (Full Scan / SRM) Ionization->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition MolecularWeightConfirmation Molecular Weight Confirmation DataAcquisition->MolecularWeightConfirmation

Caption: Experimental workflow for the mass spectrometric analysis of 11,12-didehydroretinol.

Discussion

The described protocol provides a robust framework for the molecular weight confirmation of 11,12-didehydroretinol. The choice of ionization technique is critical; while both ESI and APCI can be used, APCI has been shown to provide excellent sensitivity for retinoids.[6][7] The fragmentation of retinoids often involves the loss of water or other neutral losses from the polyene chain. While not the primary focus of molecular weight confirmation, observing characteristic fragment ions can provide additional structural information. For instance, in the mass spectra of retinyl esters, a common fragment at m/z = 269 is observed, corresponding to the elimination of the fatty acyl chain.[8]

Conclusion

This application note details a comprehensive methodology for the molecular weight confirmation of 11,12-didehydroretinol by mass spectrometry. The provided protocols for sample preparation and LC-MS analysis are designed to yield accurate and reproducible results, which are essential for research, quality control, and drug development applications involving this compound.

References

Application Notes and Protocols for the Quantification of 11,12-Didehydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-Didehydroretinol, also known as 3,4-didehydroretinol or vitamin A2, is a derivative of retinol (vitamin A1) that plays a crucial role in the visual cycle of many freshwater fish and amphibians. In human studies, it is primarily used as an exogenous marker in the Modified Relative Dose Response (MRDR) test to assess vitamin A status. Accurate and precise quantification of 11,12-didehydroretinol in biological matrices, particularly serum, is therefore essential for nutritional assessment and in various research applications.

These application notes provide detailed protocols for the quantification of 11,12-didehydroretinol using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Analytical Techniques: A Comparative Overview

The choice of analytical technique for 11,12-didehydroretinol quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Technique Principle Advantages Disadvantages
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Robust, widely available, cost-effective.Lower sensitivity and selectivity compared to LC-MS/MS, potential for interference from co-eluting compounds.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection of specific precursor-product ion transitions.High sensitivity and specificity, excellent for complex matrices.Higher equipment and operational costs, requires more specialized expertise.
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.Simple, rapid, and inexpensive.Low specificity, highly susceptible to interference from other absorbing compounds in the sample matrix. Primarily suitable for purified samples.

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the simultaneous quantification of retinol and 11,12-didehydroretinol in serum, which is essential for the MRDR test.

Experimental Protocol

1. Sample Preparation (from Human Serum)

  • Materials:

    • Human serum

    • Ethanol (HPLC grade)

    • Hexane (HPLC grade)

    • Butylated hydroxytoluene (BHT)

    • Internal standard (e.g., retinyl acetate) solution in ethanol

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 200 µL of serum in a glass tube, add 200 µL of ethanol containing an internal standard (e.g., retinyl acetate) and BHT as an antioxidant.

    • Vortex for 30 seconds to precipitate proteins.

    • Add 1 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction (steps 3-5) on the lower aqueous layer and combine the hexane extracts.

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial.

2. HPLC-UV Conditions

  • Instrument: HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Methanol:Water (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 340 nm for 11,12-didehydroretinol and 325 nm for retinol. A diode array detector (DAD) is ideal for simultaneous monitoring.

  • Injection Volume: 20 µL

  • Run Time: Approximately 10-15 minutes

3. Calibration

Prepare a series of calibration standards of 11,12-didehydroretinol and retinol in the mobile phase. Process these standards in the same manner as the samples if an extraction recovery assessment is needed. Plot the peak area ratio of the analyte to the internal standard against the concentration to generate a calibration curve.

Quantitative Data Summary
Parameter 11,12-Didehydroretinol Retinol Reference
Retention Time (approx.) ~5-7 min~4-6 min[1]
Detection Wavelength (λmax) 340 nm325 nm[2]
Linearity Range 0.05 - 10 µg/mL (typical for retinoids)0.05 - 10 µg/mL[3]
Limit of Quantification (LOQ) ~20 ng/mL (estimated for retinoids)~20 ng/mL[3]

Note: Retention times can vary depending on the specific column, mobile phase composition, and temperature.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing serum Serum Sample (200 µL) precip Add Ethanol + IS + BHT Vortex serum->precip extract Add Hexane Vortex & Centrifuge precip->extract separate Collect Hexane Layer extract->separate evap Evaporate to Dryness separate->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into HPLC recon->inject separate_hplc C18 Reverse-Phase Separation inject->separate_hplc detect UV Detection (340 nm & 325 nm) separate_hplc->detect quant Quantification using Calibration Curve detect->quant

HPLC-UV workflow for 11,12-didehydroretinol.

Section 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for the quantification of low concentrations of 11,12-didehydroretinol in complex biological matrices.

Experimental Protocol

1. Sample Preparation (from Human Serum)

  • Materials:

    • Human serum

    • Acetonitrile (ACN, HPLC grade)

    • Methyl-tert-butyl ether (MTBE, HPLC grade)

    • Internal standard (deuterated 11,12-didehydroretinol, if available, or d-retinol) solution in methanol

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 200 µL of serum, add 20 µL of the internal standard solution.

    • Add 200 µL of acetonitrile and vortex for 1 minute for protein precipitation.[4]

    • Add 1.2 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.[4]

    • Centrifuge at 13,000 rpm for 10 minutes.[4]

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic extract to dryness under a stream of nitrogen.[4]

    • Reconstitute the residue in 200 µL of a water:methanol (1:3) mixture.[4]

2. LC-MS/MS Conditions

  • Instrument: LC-MS/MS system (e.g., triple quadrupole)

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)

  • Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

3. MS/MS Detection (Multiple Reaction Monitoring - MRM)

The specific MRM transitions for 11,12-didehydroretinol would need to be optimized experimentally. Based on the structure and fragmentation of similar retinoids, the following are proposed transitions:

  • Precursor Ion (Q1): m/z 269.2 (loss of water from the protonated molecule [M+H-H₂O]⁺)

  • Product Ions (Q3): A characteristic fragment ion would be selected after collision-induced dissociation (CID). For retinol, a common transition is 269.2 -> 93.1. A similar fragmentation pattern would be expected for 11,12-didehydroretinol.

Quantitative Data Summary
Parameter Value Reference/Note
Precursor Ion (Q1) m/z 269.2Proposed based on retinol fragmentation
Product Ion (Q3) To be determined empiricallyA common fragment for retinoids is m/z 93.1
Linearity Range 1 - 1000 ng/mL (typical for retinoids)[4]
Limit of Quantification (LOQ) Sub ng/mL levels (typical for retinoids)[4]

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (200 µL) + IS precip Protein Precipitation (ACN) serum->precip extract Liquid-Liquid Extraction (MTBE) precip->extract dry Evaporate & Reconstitute extract->dry inject Inject into LC dry->inject separate_lc C18 Reverse-Phase Separation inject->separate_lc ionize ESI+ separate_lc->ionize detect MRM Detection ionize->detect quant Quantification detect->quant

LC-MS/MS workflow for 11,12-didehydroretinol.

Section 3: UV-Visible Spectrophotometry

This method is best suited for the quantification of 11,12-didehydroretinol in relatively pure solutions, such as after preparative chromatography, due to its limited specificity.

Experimental Protocol

1. Sample Preparation

  • Materials:

    • Purified 11,12-didehydroretinol sample

    • Ethanol or Hexane (spectrophotometric grade)

    • Quartz cuvettes

  • Procedure:

    • Dissolve the purified sample in a suitable solvent (e.g., ethanol or hexane) to a concentration that will yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

2. Spectrophotometric Measurement

  • Instrument: UV-Vis Spectrophotometer

  • Wavelength Scan: Scan the sample from 250 nm to 450 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the sample at the determined λmax.

3. Quantification

Use the Beer-Lambert law (A = εbc) to calculate the concentration:

  • A = Absorbance at λmax

  • ε = Molar absorptivity (a constant specific to the substance at a given wavelength)

  • b = Path length of the cuvette (typically 1 cm)

  • c = Concentration

Quantitative Data Summary
Parameter Value Reference
λmax ~340-351 nm[2]
Solvent Ethanol or Hexane

Logical Relationship Diagram

UVVis_Logic sample Purified 11,12-Didehydroretinol dissolve Dissolve in Spectrophotometric Grade Solvent sample->dissolve measure Measure Absorbance at λmax (~340-351 nm) dissolve->measure calculate Calculate Concentration (Beer-Lambert Law: A = εbc) measure->calculate

UV-Vis spectrophotometry quantification logic.

Disclaimer

These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific application and instrumentation. All work with retinoids should be performed under subdued light to prevent photo-degradation. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for In-Vitro Visual Cycle Reconstitution Assays Using 11,12-Didehydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visual cycle is a critical enzymatic pathway responsible for the regeneration of 11-cis-retinal, the chromophore of visual pigments.[1][2][3] In vitro reconstitution of this cycle is a powerful tool for dissecting the molecular mechanisms of vision, investigating the pathophysiology of retinal diseases, and screening for potential therapeutic agents.[4] 11,12-Didehydroretinol is a synthetic analog of vitamin A and a key intermediate in the synthesis of 11-cis-retinoids.[5] Its altered chemical structure, featuring a triple bond between carbons 11 and 12, provides a unique probe to study the substrate specificity and kinetics of the visual cycle enzymes. These application notes provide detailed protocols for utilizing 11,12-didehydroretinol in in-vitro visual cycle reconstitution assays, enabling researchers to investigate its processing by the key enzymes: Lecithin:retinol acyltransferase (LRAT), Retinal pigment epithelium-specific 65 kDa protein (RPE65), and Retinol dehydrogenase 5 (RDH5).

Core Concepts of the RPE Visual Cycle

The canonical visual cycle primarily occurs in the retinal pigment epithelium (RPE) and involves a series of enzymatic reactions to convert all-trans-retinal back into 11-cis-retinal. The key steps are:

  • Reduction: All-trans-retinal, released from opsin after photoisomerization, is reduced to all-trans-retinol in the photoreceptor outer segments by retinol dehydrogenases (RDHs).[6]

  • Esterification: All-trans-retinol is transported to the RPE and esterified by Lecithin:retinol acyltransferase (LRAT) to form all-trans-retinyl esters.[7]

  • Isomerization: The all-trans-retinyl esters are the substrate for the isomerohydrolase RPE65, which converts them into 11-cis-retinol.[8][9]

  • Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases, such as RDH5.[10][11]

  • Transport: Finally, 11-cis-retinal is transported back to the photoreceptors to regenerate the visual pigments.[12]

Materials and Reagents

  • Retinoids: 11,12-Didehydroretinol (synthesis may be required), all-trans-retinol, 11-cis-retinal, and their respective standards for HPLC analysis. All retinoids should be handled under dim red light to prevent photoisomerization.

  • Enzymes: Purified recombinant human LRAT, RPE65, and RDH5. Protocols for expression and purification are provided below.

  • Cofactors and Substrates: Palmitoyl-CoA, NAD+, NADH, NADPH.

  • Buffers and Reagents: Tris-HCl, Bis-Tris, MES, NaCl, DTT, BSA (fatty acid-free), EDTA, detergents (e.g., CHAPS, n-dodecyl-β-D-maltoside), organic solvents (hexane, ethanol, methanol, acetonitrile, ethyl acetate, dioxane), hydroxylamine.

  • Cell Culture (for protein expression): HEK293 cells, appropriate culture media, and transfection reagents.

  • Chromatography: HPLC system with a UV-Vis detector and a normal-phase silica column.

  • Spectrophotometer: UV-Vis spectrophotometer for rhodopsin regeneration assays.

Experimental Protocols

Protocol 1: Expression and Purification of Visual Cycle Enzymes

Recombinant human LRAT, RPE65, and RDH5 can be expressed in HEK293 cells and purified using affinity chromatography.

1.1. Expression in HEK293 Cells:

  • Clone the cDNA of human LRAT, RPE65, and RDH5 into a suitable mammalian expression vector containing an affinity tag (e.g., His-tag or FLAG-tag).

  • Transfect HEK293 cells with the expression vectors using a suitable transfection reagent.

  • Culture the cells for 48-72 hours to allow for protein expression.

1.2. Purification:

  • Harvest the cells and lyse them in a buffer containing a mild detergent (e.g., 0.5% CHAPS).

  • Clarify the lysate by centrifugation.

  • Purify the recombinant proteins from the supernatant using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose for His-tagged proteins).

  • Elute the purified proteins and dialyze against a storage buffer.

  • Confirm the purity and concentration of the proteins using SDS-PAGE and a protein assay (e.g., BCA assay).

Protocol 2: In-Vitro LRAT Activity Assay with 11,12-Didehydroretinol

This assay measures the ability of LRAT to esterify 11,12-didehydroretinol.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mg/mL BSA, and 50 µM palmitoyl-CoA.

  • Enzyme Addition: Add purified recombinant LRAT to the reaction mixture to a final concentration of 1-5 µg/mL.

  • Substrate Addition: Initiate the reaction by adding 11,12-didehydroretinol (dissolved in a small amount of ethanol) to a final concentration of 10 µM.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes in the dark.

  • Quenching and Extraction: Stop the reaction by adding an equal volume of methanol. Extract the retinoids by adding two volumes of hexane, vortexing, and centrifuging.

  • Analysis: Evaporate the hexane extract to dryness under a stream of nitrogen and redissolve in the HPLC mobile phase. Analyze the formation of 11,12-didehydroretinyl esters by HPLC.

Protocol 3: In-Vitro RPE65 Isomerase Assay with 11,12-Didehydroretinyl Esters

This assay determines the ability of RPE65 to isomerize 11,12-didehydroretinyl esters to 11-cis-11,12-didehydroretinol.

  • Substrate Preparation: First, synthesize 11,12-didehydroretinyl esters using the LRAT assay protocol described above. Purify the esters using HPLC.

  • Reaction Mixture: Prepare a reaction mixture containing 10 mM Bis-Tris (pH 7.2), 100 mM NaCl, and 1 mg/mL BSA.

  • Enzyme Addition: Add purified recombinant RPE65 to the reaction mixture to a final concentration of 5-10 µg/mL.

  • Substrate Addition: Add the purified 11,12-didehydroretinyl esters (solubilized with a small amount of detergent if necessary) to a final concentration of 5 µM.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours in the dark.

  • Quenching and Extraction: Stop the reaction and extract the retinoids as described in Protocol 2.

  • Analysis: Analyze the formation of 11-cis-11,12-didehydroretinol by HPLC.

Protocol 4: In-Vitro RDH5 Dehydrogenase Assay with 11,12-Didehydroretinol

This assay measures the oxidation of 11-cis-11,12-didehydroretinol to 11-cis-11,12-didehydroretinal by RDH5.

  • Substrate Preparation: First, generate 11-cis-11,12-didehydroretinol using the RPE65 isomerase assay. Purify the product by HPLC.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM MES (pH 6.0), 1 mM NAD+, and 1 mg/mL BSA.

  • Enzyme Addition: Add purified recombinant RDH5 to the reaction mixture to a final concentration of 2-5 µg/mL.

  • Substrate Addition: Initiate the reaction by adding 11-cis-11,12-didehydroretinol to a final concentration of 10 µM.

  • Incubation: Incubate the reaction at 37°C for 20-30 minutes in the dark.

  • Quenching and Extraction: Stop the reaction and extract the retinoids as described in Protocol 2.

  • Analysis: Analyze the formation of 11-cis-11,12-didehydroretinal by HPLC.

Protocol 5: Rhodopsin Regeneration Assay with 11,12-Didehydroretinal

This assay assesses the ability of 11-cis-11,12-didehydroretinal to bind to opsin and form a functional visual pigment.[7]

  • Opsin Preparation: Prepare rod outer segment (ROS) membranes from bovine or murine retinas. Bleach the rhodopsin in the ROS membranes with light to generate opsin.

  • Regeneration: Incubate the bleached ROS membranes (containing opsin) with a 2-fold molar excess of 11-cis-11,12-didehydroretinal in the dark at room temperature for 1-2 hours.

  • Spectroscopic Analysis: Measure the UV-Vis absorption spectrum of the regenerated pigment. The formation of a new pigment will be indicated by a characteristic absorbance peak. The wavelength of maximum absorbance (λmax) will provide information about the interaction of the analog with the opsin binding pocket.

Protocol 6: HPLC Analysis of Retinoids

Separation and quantification of retinoid isomers are crucial for these assays.

  • Column: Use a normal-phase silica HPLC column.

  • Mobile Phase: A mixture of hexane, ethyl acetate, and dioxane is commonly used. The exact ratio may need to be optimized for the separation of 11,12-didehydroretinoid isomers. A gradient elution may be necessary.

  • Detection: Monitor the elution of retinoids using a UV-Vis detector at their respective absorbance maxima. The absorbance maximum for 11,12-didehydroretinoids may differ from that of standard retinoids and should be determined experimentally.

  • Quantification: Use standard curves of purified retinoid isomers to quantify the amount of each compound in the samples.

Data Presentation

Quantitative data from the in-vitro assays should be summarized in clearly structured tables for easy comparison. The following are template tables for recording experimental results.

Table 1: Kinetic Parameters of LRAT with 11,12-Didehydroretinol

SubstrateKm (µM)Vmax (nmol/mg/min)kcat (s-1)kcat/Km (M-1s-1)
all-trans-retinolValueValueValueValue
11,12-didehydroretinolValueValueValueValue

Note: Values are to be determined experimentally.

Table 2: Isomerase Activity of RPE65 with 11,12-Didehydroretinyl Esters

SubstrateProduct Formation Rate (pmol/mg/min)Relative Activity (%)
all-trans-retinyl palmitateValue100
11,12-didehydroretinyl esterValueValue

Note: Values are to be determined experimentally.

Table 3: Kinetic Parameters of RDH5 with 11-cis-11,12-Didehydroretinol

SubstrateKm (µM)Vmax (nmol/mg/min)kcat (s-1)kcat/Km (M-1s-1)
11-cis-retinolValueValueValueValue
11-cis-11,12-didehydroretinolValueValueValueValue

Note: Values are to be determined experimentally.

Table 4: Rhodopsin Regeneration with 11-cis-11,12-Didehydroretinal

Chromophoreλmax of Regenerated Pigment (nm)Regeneration Efficiency (%)
11-cis-retinal~500100
11-cis-11,12-didehydroretinalValueValue

Note: Values are to be determined experimentally.

Mandatory Visualizations

Signaling Pathway

Visual_Cycle atRAL_POS all-trans-retinal (in POS) atROL_POS all-trans-retinol (in POS) atRAL_POS->atROL_POS RDH atROL_RPE all-trans-retinol (in RPE) atROL_POS->atROL_RPE Transport atRE all-trans-retinyl ester atROL_RPE->atRE LRAT c11ROL 11-cis-retinol atRE->c11ROL RPE65 c11RAL 11-cis-retinal c11ROL->c11RAL RDH5 Rhodopsin Rhodopsin c11RAL->Rhodopsin Regeneration Opsin Opsin Rhodopsin->Opsin Light (hν) Opsin->atRAL_POS Release

Caption: The canonical visual cycle pathway in the RPE.

Experimental Workflow

Experimental_Workflow Start Start: Obtain 11,12-didehydroretinol LRAT_Assay Protocol 2: LRAT Activity Assay Start->LRAT_Assay RPE65_Assay Protocol 3: RPE65 Isomerase Assay Start->RPE65_Assay Synthesize substrate via LRAT HPLC Protocol 6: HPLC Analysis LRAT_Assay->HPLC Analyze product RDH5_Assay Protocol 4: RDH5 Dehydrogenase Assay RPE65_Assay->RDH5_Assay Provide substrate RPE65_Assay->HPLC Analyze product Rhodopsin_Assay Protocol 5: Rhodopsin Regeneration Assay RDH5_Assay->Rhodopsin_Assay Provide chromophore RDH5_Assay->HPLC Analyze product Data Data Analysis & Comparison Rhodopsin_Assay->Data Spectroscopic data HPLC->Data

Caption: Workflow for in-vitro visual cycle reconstitution assays.

Logical Relationships

Logical_Relationships Substrate 11,12-didehydroretinol LRAT LRAT Substrate->LRAT Ester 11,12-didehydroretinyl ester LRAT->Ester RPE65 RPE65 Ester->RPE65 cis_Retinol 11-cis-11,12-didehydroretinol RPE65->cis_Retinol RDH5 RDH5 cis_Retinol->RDH5 cis_Retinal 11-cis-11,12-didehydroretinal RDH5->cis_Retinal Opsin Opsin cis_Retinal->Opsin Pigment Regenerated Visual Pigment Opsin->Pigment Binding

Caption: Enzymatic cascade for processing 11,12-didehydroretinol.

References

Application Notes and Protocols for Investigating 11,12-Didehydroretinol as a Substrate for Retinol Dehydrogenase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinol dehydrogenases (RDHs) are a superfamily of enzymes crucial for the oxidation-reduction reactions within the vitamin A (retinoid) metabolic pathway.[1] These enzymes catalyze the reversible conversion of retinol to retinal, a rate-limiting step in the biosynthesis of retinoic acid, a potent signaling molecule that regulates gene expression involved in cell growth, differentiation, and embryonic development.[1][2] Additionally, RDHs play a vital role in the visual cycle by converting 11-cis-retinol to 11-cis-retinal, the chromophore of visual pigments.[3]

While the substrate specificity of various RDH isozymes for common retinoids like all-trans-retinol and 11-cis-retinol has been extensively studied, the interaction of these enzymes with less common, modified retinoids remains an area of active investigation. This document provides a detailed guide for researchers interested in exploring 11,12-didehydroretinol as a potential substrate for retinol dehydrogenase enzymes.

Currently, there is a notable scarcity of direct experimental data on the enzymatic processing of 11,12-didehydroretinol by RDHs. However, studies on the related compound, 3,4-didehydroretinol (Vitamin A2), suggest that didehydroretinoids can interact with and potentially be substrates for these enzymes. For instance, research on crayfish retina has shown that its retinol dehydrogenase is not selective between retinol and dehydroretinol.[4] The investigation of 11,12-didehydroretinol's role as an RDH substrate could unveil novel metabolic pathways, lead to the development of new therapeutic agents targeting retinoid signaling, or provide insights into the evolution of vitamin A metabolism.

These application notes and protocols offer a comprehensive framework for the systematic evaluation of 11,12-didehydroretinol as a substrate for RDH enzymes, from initial enzymatic assays to detailed kinetic analysis.

Proposed Metabolic Pathway

The hypothetical enzymatic conversion of 11,12-didehydroretinol to 11,12-didehydroretinal by a retinol dehydrogenase is a critical first step in a potential alternative pathway for retinoic acid synthesis. The resulting 11,12-didehydroretinal could then be further oxidized by retinal dehydrogenases (RALDHs) to form 11,12-didehydroretinoic acid, a novel signaling molecule.

Metabolic Pathway of 11,12-Didehydroretinol DDRol 11,12-Didehydroretinol DDRal 11,12-Didehydroretinal DDRol->DDRal Retinol Dehydrogenase (RDH) NAD+/NADP+ DDRA 11,12-Didehydroretinoic Acid DDRal->DDRA Retinal Dehydrogenase (RALDH) NAD+

Caption: Proposed enzymatic oxidation of 11,12-didehydroretinol.

Data Presentation: Kinetic Parameters of Retinol Dehydrogenases

The following table summarizes known kinetic parameters for various retinol dehydrogenase enzymes with common retinoid substrates. This provides a baseline for comparison when evaluating 11,12-didehydroretinol.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Cofactor PreferenceSource
RDH12all-trans-Retinal~1.1~7NADPH[5]
RDH129-cis-RetinalNot DeterminedNot DeterminedNADPH[6]
RDH10all-trans-RetinolNot DeterminedNot DeterminedNAD+[6]
RDH1011-cis-RetinolNot DeterminedNot DeterminedNAD+[6]
RALDH2all-trans-Retinal0.66Not ReportedNAD+[7]
RALDH29-cis-Retinal2.25Not ReportedNAD+[7]
Any RDH 11,12-Didehydroretinol Not Determined Not Determined Not Determined Hypothetical

Experimental Workflow

A systematic approach is required to assess the enzymatic conversion of 11,12-didehydroretinol. The general workflow involves preparing the enzyme and substrate, performing the enzymatic assay, and analyzing the products using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis EnzymePrep Enzyme Preparation (e.g., cell lysate, purified protein) ReactionSetup Reaction Setup (Buffer, Cofactor, Enzyme) EnzymePrep->ReactionSetup SubstratePrep Substrate Preparation (11,12-didehydroretinol stock) ReactionStart Initiate with Substrate SubstratePrep->ReactionStart ReactionSetup->ReactionStart Incubation Incubation (Controlled Time & Temperature) ReactionStart->Incubation ReactionStop Stop Reaction (e.g., add methanol) Incubation->ReactionStop Extraction Product Extraction (e.g., hexane) ReactionStop->Extraction HPLC HPLC Analysis (Separation & Detection) Extraction->HPLC DataAnalysis Data Analysis (Kinetics, Product ID) HPLC->DataAnalysis

Caption: General workflow for RDH activity assay.

Detailed Experimental Protocols

This section provides a detailed protocol for determining if 11,12-didehydroretinol is a substrate for a generic retinol dehydrogenase and for characterizing its kinetic parameters.

Materials and Reagents
  • Enzyme Source: Purified recombinant retinol dehydrogenase (e.g., RDH12) or microsomal fractions from cells overexpressing a specific RDH.

  • Substrate: 11,12-Didehydroretinol (synthesis may be required, refer to literature for synthetic routes[8]).

  • Cofactors: β-Nicotinamide adenine dinucleotide (NAD+), β-Nicotinamide adenine dinucleotide phosphate (NADP+).

  • Buffer: 100 mM MES buffer, pH 5.5, or other suitable buffer depending on the specific RDH's optimal pH.

  • Additives: Dithiothreitol (DTT), Bovine Serum Albumin (BSA).

  • Reaction Quenching Solution: HPLC-grade methanol.

  • Extraction Solvent: HPLC-grade hexane.

  • HPLC System: Equipped with a UV-Vis detector and a suitable column (e.g., C18 reverse-phase or silica normal-phase).

  • HPLC Solvents: HPLC-grade hexane, isopropanol, acetonitrile, water, and acetic acid as required for the chosen HPLC method.

Enzyme Preparation
  • For Purified Enzyme: If using a commercially available purified RDH, prepare a stock solution in a suitable buffer (e.g., 20 mM BTP, pH 7.4, with 1 mM DTT) and store at -80°C in aliquots.

  • For Cell Lysates/Microsomes:

    • Culture cells (e.g., HEK293) transiently or stably overexpressing the RDH of interest.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells using a suitable buffer (e.g., RIPA buffer) and mechanical disruption (e.g., sonication or Dounce homogenization).

    • Isolate the microsomal fraction by differential centrifugation if the RDH is membrane-bound.

    • Determine the protein concentration of the enzyme preparation using a standard method (e.g., BCA assay).

Substrate Preparation

Due to the hydrophobicity of retinoids, proper solubilization is critical.

  • Prepare a concentrated stock solution of 11,12-didehydroretinol in ethanol.

  • To prepare the working substrate solution, dilute the ethanol stock in the assay buffer containing an equimolar concentration of BSA to enhance solubility and stability.

  • Protect all retinoid solutions from light and heat.

Retinol Dehydrogenase Activity Assay
  • Reaction Mixture Preparation: In a microcentrifuge tube protected from light, prepare the reaction mixture containing:

    • Assay Buffer (to final volume of 200 µL)

    • DTT (final concentration 1 mM)

    • Cofactor (NAD+ or NADP+, final concentration 1 mM)

    • Enzyme preparation (a predetermined amount, e.g., 10-50 µg of microsomal protein)

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the 11,12-didehydroretinol substrate solution. For kinetic analysis, vary the final substrate concentration over a range (e.g., 0.5 µM to 50 µM).

  • Incubation: Incubate the reaction at 37°C for a fixed time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold methanol (e.g., 400 µL).

  • Extraction:

    • Add 1 volume of 1 M NaCl (e.g., 100 µL).

    • Add 2.5 volumes of hexane (e.g., 500 µL).

    • Vortex vigorously for 1 minute and then centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer to a new tube.

  • Sample Preparation for HPLC: Evaporate the hexane under a gentle stream of nitrogen. Reconstitute the dried retinoids in the HPLC mobile phase.

Product Detection and Quantification by HPLC

The choice between normal-phase and reverse-phase HPLC will depend on the specific isomers and the required separation.

  • Normal-Phase HPLC (for isomer separation):

    • Column: Silica column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of hexane and a polar modifier like diethyl ether or isopropanol (e.g., 90:10 hexane:diethyl ether).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the λmax of 11,12-didehydroretinal (predicted to be in the 360-390 nm range).

  • Reverse-Phase HPLC:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the appropriate wavelength.

Quantification:

  • Generate a standard curve using known concentrations of synthesized 11,12-didehydroretinal.

  • Inject the extracted samples into the HPLC system.

  • Identify the product peak by comparing its retention time to the standard.

  • Quantify the amount of product formed by integrating the peak area and comparing it to the standard curve.

Data Analysis
  • Calculate the initial velocity (V₀) of the reaction at each substrate concentration (in nmol of product formed per minute per mg of protein).

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial investigation and detailed kinetic characterization of 11,12-didehydroretinol as a substrate for retinol dehydrogenase enzymes. Given the current lack of data, such studies are poised to contribute significantly to our understanding of retinoid metabolism.

Future research could expand on these initial findings by:

  • Screening a panel of different RDH isozymes to determine substrate specificity.

  • Investigating the subsequent metabolism of the 11,12-didehydroretinal product by retinal dehydrogenases.

  • Exploring the biological activity of 11,12-didehydroretinoic acid in cell-based reporter assays.

  • Conducting in vivo studies in animal models to determine the physiological relevance of this potential metabolic pathway.

By systematically applying these methodologies, researchers can elucidate the role of 11,12-didehydroretinol and its metabolites in biology and potentially uncover new avenues for therapeutic intervention in diseases related to retinoid signaling.

References

Application Notes and Protocols for the Stereoselective Synthesis of 11,12-Didehydroretinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the stereoselective synthesis of 11,12-didehydroretinol derivatives, key intermediates and analogs in the study of retinoid metabolism and the development of novel therapeutics. The protocols focus on achieving high stereoselectivity in the formation of the crucial double bonds within the polyene chain.

Introduction

11,12-Didehydroretinol and its derivatives are important synthetic targets due to their relationship to Vitamin A and their potential roles in biological processes. The stereochemistry of the polyene chain is critical for their biological activity. This document outlines two primary strategies for the stereoselective synthesis of these compounds: the Horner-Wadsworth-Emmons (HWE) olefination for the construction of the carbon skeleton with high E-selectivity, and subsequent stereoselective reduction of an 11-yne precursor to yield the desired Z- or E-alkene at the 11,12-position.

Key Synthetic Strategies

The synthesis of 11,12-didehydroretinol derivatives typically involves a convergent approach. The key steps involve the formation of a C20 carbon skeleton with an alkyne at the 11,12-position, followed by a stereoselective reduction of this triple bond.

1. Construction of the C20 Alkyne Precursor:

The carbon backbone is often assembled using coupling reactions such as the Sonogashira coupling, which joins a vinyl halide (representing the A-ring and part of the side chain) with a terminal alkyne. The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the stereoselective formation of carbon-carbon double bonds in the polyene chain, typically favoring the formation of (E)-alkenes.[1][2][3]

2. Stereoselective Reduction of the 11-Yne Precursor:

The stereochemistry at the 11,12-position is introduced by the selective reduction of the corresponding 11-alkyne. Two effective methods for this transformation are:

  • Hydrosilylation-Protodesilylation: This method provides excellent syn-stereoselectivity, leading to the formation of the cis (or Z) double bond.[4]

  • Zinc-Mediated Reduction: Activated zinc dust can be used for the semi-hydrogenation of the 11-yne precursor to yield the 11-cis-retinoid with high selectivity.[5]

Experimental Protocols

Protocol 1: Synthesis of 11,12-Didehydroretinoid Precursor via Horner-Wadsworth-Emmons Olefination

This protocol describes a general procedure for the E-selective HWE olefination to form a trien-yne precursor, a common intermediate for 11,12-didehydroretinol derivatives.[1]

Materials:

  • β-ionone

  • Propargylic phosphonate

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous toluene

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl solution

  • Diethyl ether (Et2O)

  • Brine

  • Anhydrous Na2SO4

  • Standard Schlenk line and glassware

Procedure:

  • Under a nitrogen atmosphere, dissolve the propargylic phosphonate (2.0 equiv) in anhydrous toluene.

  • Cool the solution to -78 °C and add NaHMDS (2.0 equiv) dropwise. Stir the mixture for 30 minutes.

  • Add a solution of β-ionone (1.0 equiv) in precooled anhydrous toluene dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Add TBAF in THF (3.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 5 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with Et2O (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the (E)-trien-yne precursor.

Protocol 2: Stereoselective Synthesis of 11-cis-Retinoids via Zinc-Mediated Reduction

This protocol details the semi-hydrogenation of an 11-yne-retinoid precursor to the corresponding 11-cis-retinoid using activated zinc.[5]

Materials:

  • 11-yne-retinoid precursor

  • Activated zinc dust (Cu/Ag activated)

  • Isopropanol (iPrOH)

  • Water (H2O)

  • Diethyl ether (Et2O)

  • Celite

  • Saturated NaCl solution

  • Anhydrous Na2SO4

  • Round-bottom flask and stirring apparatus

Procedure:

  • Prepare activated zinc dust by treating zinc dust with a solution of copper acetate and silver nitrate.

  • In a round-bottom flask under an inert atmosphere, suspend the activated zinc dust in a mixture of H2O and iPrOH.

  • Add the 11-yne-retinoid precursor (e.g., 170 mg, 0.41 mmol) to the zinc suspension.

  • Stir the mixture vigorously at room temperature in the dark for 21 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with Et2O and H2O.

  • Separate the organic phase from the filtrate, wash with saturated NaCl solution, and dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure to yield the 11-cis-retinoid. Further purification can be achieved by column chromatography.

Data Presentation

MethodPrecursorProduct StereochemistryYield (%)Stereoselectivity (Z:E)Reference
Horner-Wadsworth-Emmonsβ-ionone and propargylic phosphonateE at newly formed bond~70-90>9:1[1]
Zinc-Mediated Reduction11-yne-retinoid11-cis (Z)9313:1[5]
Hydrosilylation-Protodesilylation11-yne precursor11-cis (Z)HighComplete syn-selectivity[4]

Visualization of Synthetic Pathways

Diagram 1: General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Key Reactions cluster_2 Intermediate cluster_3 Stereoselective Reduction cluster_4 Final Product A β-ionone derivative E Horner-Wadsworth-Emmons Olefination A->E B Side-chain phosphonate B->E C Terminal alkyne F Sonogashira Coupling C->F D Vinyl halide D->F G 11,12-Didehydroretinoid Precursor (11-yne) E->G F->G H Hydrosilylation-Protodesilylation G->H I Zinc-Mediated Reduction G->I K 11-trans-Didehydroretinol Derivative G->K Other reduction methods J 11-cis-Didehydroretinol Derivative H->J I->J G cluster_0 Synthetic Precursor cluster_1 Metabolic Enzymes cluster_2 Potential Metabolites cluster_3 Biological Function A 11,12-Didehydroretinol Derivative B Retinol Dehydrogenases (RDHs) A->B Oxidation C Lecithin:retinol acyltransferase (LRAT) A->C Esterification E 11,12-Didehydroretinal B->E F 11,12-Didehydroretinyl Esters C->F D Cytochrome P450s G Oxidized Metabolites D->G E->D Further Oxidation H Interaction with Retinoid Receptors (RAR/RXR) E->H I Modulation of Visual Cycle E->I F->B Hydrolysis F->H

References

Applications of 11,12-Didehydroretinol in Retinoid Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble on the State of Research

Current scientific literature provides limited specific data on the direct biological applications of 11,12-didehydroretinol in retinoid research. The predominant focus of research into didehydroretinoids has been on the 3,4-didehydroretinol isomer, also known as Vitamin A2. However, synthetic methodologies have been developed that utilize an 11,12-didehydroretinoid precursor for the stereoselective synthesis of 11-cis-retinoids.

This document provides the available information on the synthesis of an 11,12-didehydroretinoid precursor. Subsequently, due to the scarcity of application data for the 11,12-isomer, this guide will present detailed application notes and protocols for the extensively studied 3,4-didehydroretinol as a representative didehydroretinoid. This will serve to illustrate the potential and established research applications of this class of molecules.

Synthesis of an 11,12-Didehydroretinoid Precursor

An efficient method for the synthesis of 11-cis-retinoids involves the use of an 11,12-didehydro (11-yne) precursor. The following protocol is adapted from the work of Bergueiro et al. (2012).[1]

Experimental Protocol: Synthesis of 11,12-Didehydroretinoid Precursor

Objective: To synthesize an 11-yne retinoid precursor for subsequent conversion to 11-cis-retinoids.

Materials:

  • β-Ionone

  • Propargyl magnesium halide (e.g., propargyl magnesium bromide)

  • Dehydrating agent (e.g., p-toluenesulfonic acid)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Chromatography supplies for purification (silica gel, solvents)

Procedure:

  • Grignard Reaction:

    • To a solution of β-ionone in an anhydrous solvent such as THF under an inert atmosphere, add a solution of propargyl magnesium halide dropwise at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting product is a propargylic alcohol.

  • Dehydration:

    • Dissolve the crude propargylic alcohol in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.

    • Heat the mixture to reflux, and monitor the reaction for the formation of the trienyne product by TLC.

    • Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude trienyne product (the 11,12-didehydroretinoid precursor) by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Characterize the purified product by NMR and mass spectrometry.

This 11,12-didehydro precursor can then be subjected to a hydrosilylation-protodesilylation protocol to stereoselectively yield 11-cis-retinoids.[1]

Application Notes: 3,4-Didehydroretinol (Vitamin A2) in Retinoid Research

3,4-Didehydroretinol (ddhR) and its derivatives are crucial molecules in vision, particularly in freshwater fish and amphibians, and serve as valuable tools in retinoid research.

Role in the Visual Cycle and Chromophore Studies

3,4-Didehydroretinal (the aldehyde form) serves as the chromophore for porphyropsins, the visual pigments found in certain species.[2] The study of this system provides insights into the structure-function relationships of visual pigments and the mechanisms of dark adaptation.

  • Application: Investigating the spectral tuning of visual pigments. By replacing the native 11-cis-retinal with 11-cis-3,4-didehydroretinal, researchers can induce a red-shift in the absorbance maximum of the pigment, allowing for the study of the molecular basis of color vision.[3]

  • Application: Studying the kinetics of visual pigment regeneration and the enzymes involved, such as retinol dehydrogenases (RDHs).

Interaction with Retinoid Receptors and Gene Regulation

The acidic form, 3,4-didehydroretinoic acid (ddhRA), is a biologically active metabolite that can modulate gene expression by binding to nuclear retinoid receptors.

  • Application: Probing the ligand-binding domains of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Studies have shown that all-trans-3,4-didehydroretinoic acid binds to RARs with an affinity similar to all-trans-retinoic acid but exhibits a higher affinity for RXRα.[4]

  • Application: Investigating the transcriptional activation of target genes. ddhRA has been shown to be a potent activator of transcription mediated by RXRα homodimers and RARβ-RXRα heterodimers, suggesting a distinct role in regulating gene expression compared to all-trans-retinoic acid.[4]

Metabolic Studies

The metabolism of retinol to 3,4-didehydroretinol is an important area of research, particularly in tissues like the skin.

  • Application: Elucidating the enzymatic pathways of retinoid metabolism. Human skin keratinocytes in culture can convert all-trans-retinol to 3,4-didehydroretinol, identifying keratinocytes as a key cell type in this metabolic pathway.[5]

  • Application: Studying the regulation of retinoid metabolism. The biosynthesis of 3,4-didehydroretinol can be influenced by factors such as culture conditions and the presence of other retinoids like 13-cis-retinoic acid.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on 3,4-didehydroretinoids.

Table 1: Receptor Binding Affinities of 3,4-Didehydroretinoic Acid (ddhRA) Compared to all-trans-Retinoic Acid (RA) [4]

CompoundReceptorIC50 (nM) for inhibition of [3H]RA binding
ddhRA CRABP ISimilar to RA
CRABP IISimilar to RA
RARαSimilar to RA
RARβSimilar to RA
RARγSimilar to RA
RXRαHigher affinity than RA
RA CRABP I-
CRABP II-
RARα-
RARβ-
RARγ-
RXRα-

Table 2: Transcriptional Activation Potential of ddhRA Compared to RA [4]

Receptor ComplexLigandRelative Transcriptional Activation
RARα ddhRASame magnitude as RA (10⁻⁹ to 10⁻⁶ M)
RA-
RXRα homodimers ddhRA2- to 3-fold higher than RA
RA-
RARβ-RXRα heterodimers ddhRA2- to 3-fold higher than RA
RA-

Experimental Protocols

Protocol 1: In Vitro Conversion of Retinol to 3,4-Didehydroretinol in Keratinocytes

This protocol is adapted from a study on the biosynthesis of 3,4-didehydroretinol in human skin keratinocytes.[5]

Objective: To assess the ability of cultured human keratinocytes to convert radiolabeled retinol into 3,4-didehydroretinol.

Materials:

  • Primary human epidermal keratinocytes

  • Keratinocyte growth medium (serum-containing, high-calcium)

  • [11,12-³H]all-trans-retinol

  • Cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Scintillation counter

  • HPLC system with a UV detector and a flow-through radioactivity detector

  • Solvents for extraction and HPLC (e.g., hexane, isopropanol)

Procedure:

  • Cell Culture: Culture primary human keratinocytes in serum-containing, high-calcium medium until they reach a differentiated state.

  • Incubation with Radiolabeled Retinol:

    • Prepare a stock solution of [11,12-³H]all-trans-retinol.

    • Add the radiolabeled retinol to the culture medium to a final concentration of approximately 7 nM.

    • Incubate the cells for various time points (e.g., 24, 48 hours).

  • Extraction of Retinoids:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Harvest the cells and extract the lipids using an appropriate organic solvent system (e.g., hexane/isopropanol).

    • Separate the aqueous and organic phases by centrifugation.

    • Collect the organic phase containing the retinoids.

  • HPLC Analysis:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the residue in the HPLC mobile phase.

    • Inject the sample onto an HPLC system equipped with a suitable column for retinoid separation (e.g., a C18 column).

    • Use a gradient elution program to separate retinol and its metabolites.

    • Monitor the eluent with both a UV detector (for unlabeled standards) and a radioactivity detector to identify and quantify the conversion of [³H]retinol to [³H]3,4-didehydroretinol.

Protocol 2: Retinoid Receptor Binding Assay

This protocol is a general method for assessing the binding affinity of a ligand to retinoid receptors, based on competitive binding assays.[4]

Objective: To determine the relative binding affinity of 3,4-didehydroretinoic acid to RARs and RXRs.

Materials:

  • Recombinant RAR and RXR proteins

  • [³H]all-trans-retinoic acid (for RARs) or [³H]9-cis-retinoic acid (for RXRs)

  • Unlabeled 3,4-didehydroretinoic acid and all-trans-retinoic acid (as a competitor)

  • Binding buffer (e.g., phosphate buffer containing DTT and glycerol)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup:

    • In a 96-well plate, set up a series of reactions containing:

      • A fixed concentration of the recombinant receptor protein.

      • A fixed concentration of the radiolabeled ligand ([³H]RA or [³H]9-cis-RA).

      • Increasing concentrations of the unlabeled competitor (ddhRA or unlabeled RA).

    • Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled ligand).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • Separation of Bound and Free Ligand:

    • Transfer the reaction mixtures to a filter plate with a membrane that retains the protein-ligand complexes.

    • Wash the filters with cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

Visualizations

Signaling Pathway of Retinoic Acid and 3,4-Didehydroretinoic Acid

Retinoid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA all-trans-Retinoic Acid (RA) 3,4-Didehydroretinoic Acid (ddhRA) CRABP CRABP RAR RAR CRABP->RAR Ligand Delivery RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation Retinoid_Conversion_Workflow Incubation Incubate with [3H]all-trans-retinol Extraction Lipid Extraction Incubation->Extraction HPLC HPLC Analysis (UV and Radioactivity Detection) Extraction->HPLC Quantification Quantify Conversion of Retinol to 3,4-Didehydroretinol HPLC->Quantification End End Quantification->End

References

Application Notes and Protocols for the Hydrosilylation-Protodesilylation of 11,12-Didehydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the two-step synthesis of 11-cis-retinoids from an 11,12-didehydroretinol precursor via a platinum-catalyzed hydrosily-lation followed by protodesilylation. This method offers a highly efficient and stereoselective route to obtaining 11-cis-retinoids.

Introduction

The selective synthesis of 11-cis-retinoids is a critical aspect of research in vision chemistry and the development of new therapeutic agents. The hydrosilylation-protodesilylation of an 11,12-didehydro precursor is an effective method for the stereoselective reduction of the alkyne functionality to the corresponding cis-alkene.[1] This process involves the syn-addition of a silyl hydride across the triple bond, catalyzed by a platinum complex, to form a vinylsilane intermediate. Subsequent protodesilylation removes the silyl group, yielding the desired 11-cis-retinoid with high stereochemical fidelity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the hydrosilylation-protodesilylation of 11,12-didehydroretinyl acetate.

StepReactant/ReagentMolar Equiv.CatalystSolventTemp. (°C)Time (h)ProductYield (%)
1. Hydrosilylation11,12-Didehydroretinyl acetate1.0PtCl₂(cod)Toluene802(11Z)-12-Triethylsilyl-retinyl acetate95
Triethylsilane1.5
2. Protodesilylation(11Z)-12-Triethylsilyl-retinyl acetate1.0-THF0111-cis-Retinyl acetate98
TBAF (1M in THF)1.1

Experimental Protocols

Platinum-Catalyzed Hydrosilylation of 11,12-Didehydroretinyl Acetate

This procedure details the syn-hydrosilylation of the alkyne precursor to form the vinylsilane intermediate.

Materials:

  • 11,12-Didehydroretinyl acetate

  • Triethylsilane (Et₃SiH)

  • Dichlorido(1,5-cyclooctadiene)platinum(II) (PtCl₂(cod))

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 11,12-didehydroretinyl acetate (1.0 equiv).

  • Dissolve the substrate in anhydrous toluene.

  • Add dichlorido(1,5-cyclooctadiene)platinum(II) (PtCl₂(cod)) (0.01 equiv) to the solution.

  • Add triethylsilane (1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel to yield (11Z)-12-triethylsilyl-retinyl acetate.

Protodesilylation of (11Z)-12-Triethylsilyl-retinyl Acetate

This procedure describes the removal of the silyl group to generate the final 11-cis-retinoid.

Materials:

  • (11Z)-12-Triethylsilyl-retinyl acetate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve (11Z)-12-triethylsilyl-retinyl acetate (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the TBAF solution (1.1 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 11-cis-retinyl acetate.

Visualizations

Hydrosilylation_Protodesilylation_Workflow cluster_start Starting Material cluster_step1 Step 1: Hydrosilylation cluster_intermediate Intermediate cluster_step2 Step 2: Protodesilylation cluster_end Final Product 11_12_didehydroretinol 11,12-Didehydroretinol Precursor Hydrosilylation Platinum-Catalyzed Hydrosilylation 11_12_didehydroretinol->Hydrosilylation Reagents1 Et3SiH, PtCl2(cod) Toluene, 80°C Vinylsilane Vinylsilane Intermediate Hydrosilylation->Vinylsilane Protodesilylation Protodesilylation Vinylsilane->Protodesilylation Reagents2 TBAF THF, 0°C 11_cis_retinoid 11-cis-Retinoid Protodesilylation->11_cis_retinoid

Caption: Workflow of the hydrosilylation-protodesilylation protocol.

Signaling_Pathway Alkyne 11,12-Didehydroretinol (Alkyne) Vinylsilane (11Z)-12-Triethylsilyl-retinol (Vinylsilane Intermediate) Alkyne->Vinylsilane Hydrosilylation (syn-addition) Silane Triethylsilane (Et3SiH) Silane->Vinylsilane Catalyst Pt(II) Catalyst (PtCl2(cod)) Catalyst->Vinylsilane cis_Alkene 11-cis-Retinol (cis-Alkene) Vinylsilane->cis_Alkene Protodesilylation Fluoride TBAF (Fluoride Source) Fluoride->cis_Alkene

Caption: Reaction pathway for the two-step synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 11,12-Didehydroretinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 11,12-didehydroretinol (Vitamin A2 alcohol). It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is 11,12-didehydroretinol and why is its synthesis challenging?

11,12-didehydroretinol is the alcohol form of Vitamin A2, characterized by an additional alkyne bond in its polyene chain. Its synthesis is challenging due to the molecule's inherent instability. The conjugated polyene system is highly sensitive to light, acid, heat, and oxygen, which can lead to unwanted isomerization, degradation, or polymerization, ultimately reducing the final yield and purity.[1][2]

Q2: What are the primary synthetic strategies for constructing the 11,12-didehydroretinol backbone?

The most common strategies involve building the C20 carbon skeleton through sequential carbon-carbon bond-forming reactions. Key methods include:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is widely used to form carbon-carbon double bonds with high E-stereoselectivity, which is crucial for establishing the correct geometry of the polyene chain.[3][4] It involves reacting a stabilized phosphonate carbanion with an aldehyde or ketone, such as β-ionone.[1][3]

  • Sonogashira Coupling: This is a palladium-copper catalyzed cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide.[5][6][7] It is particularly useful for introducing the characteristic alkyne bond at the 11,12-position or for coupling fragments of the retinoid backbone.[8][9]

  • Wittig Reaction: While similar to the HWE reaction, the classic Wittig reaction using phosphonium ylides is also employed. However, the HWE reaction is often preferred as its dialkyl phosphate byproduct is water-soluble and easier to remove during workup.[4]

Q3: How can I minimize degradation of the product during purification and storage?

Due to its sensitivity, all manipulations should be performed under specific conditions:

  • Light Protection: Conduct all steps, including reactions, workup, and chromatography, in the dark or under dim red light to prevent photoisomerization.[10]

  • Inert Atmosphere: Use an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation.

  • Low Temperature: Maintain low temperatures during reactions and storage (-20°C or below) to minimize thermal degradation.[10]

  • Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to solvents used for storage or chromatography.[10]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 11,12-didehydroretinol.

IssueQuestionPotential CausesRecommended Solutions
Low Yield Q: My final yield is consistently low after the main coupling reaction (e.g., HWE). Why?1. Incomplete deprotonation of the phosphonate reagent.2. Poor quality of starting materials (aldehyde/ketone).3. Suboptimal reaction temperature.4. Degradation of product during workup.1. Ensure the base (e.g., NaH, nBuLi) is fresh and the solvent is anhydrous. Allow sufficient time for deprotonation.2. Purify starting materials immediately before use. For example, distill the aldehyde.3. Optimize the reaction temperature. HWE reactions often benefit from low temperatures (e.g., -78°C) to improve selectivity and stability.[3]4. Perform aqueous workup quickly with cold, deoxygenated solutions.
Isomeric Impurities Q: My final product is a complex mixture of geometric isomers (E/Z). How can I improve stereoselectivity?1. Reaction conditions favor the undesired isomer.2. Isomerization during purification.3. The chosen reaction is not inherently stereoselective.1. For HWE reactions, conditions can be tuned. Using potassium bases and crown ethers can favor Z-isomers, while lithium or sodium bases in THF typically favor the desired E-isomer.[11]2. Avoid exposing the compound to light, heat, or acid. Use deactivated silica gel for chromatography (e.g., with triethylamine) to prevent isomerization on the column.[10]3. Consider alternative, highly stereoselective routes, such as hydrosilylation-protodesilylation of an 11-yne precursor for specific cis-isomer synthesis.[12]
Purification Difficulties Q: I'm struggling to separate my product from byproducts and starting materials. What can I do?1. The polarity of the product is too similar to impurities.2. Product is degrading on the silica gel column.3. Byproducts from the HWE reaction (dialkyl phosphate) are contaminating the organic layer.1. Utilize High-Performance Liquid Chromatography (HPLC), which offers superior separation for isomers.[10]2. Use deactivated silica gel or switch to a different stationary phase like alumina. Perform chromatography quickly and at low temperatures.[10]3. Ensure the aqueous workup is thorough to remove water-soluble byproducts. Multiple extractions can be beneficial.[4]
Product Degradation Q: My purified product decomposes quickly, even in storage. How can I improve its stability?1. Exposure to oxygen.2. Exposure to trace amounts of acid.3. Storage solvent is not pure.4. Freeze-thaw cycles.1. Store the purified compound under an argon or nitrogen atmosphere in a sealed vial.2. Ensure all glassware is clean and free of acidic residue. Store in a non-protic, high-purity solvent.3. Use HPLC-grade or freshly distilled solvents for storage.4. Aliquot the sample into smaller vials for single use to avoid repeated warming and cooling.

Comparison of Key Synthetic Reactions

The following table summarizes common C-C bond-forming reactions used in retinoid synthesis, highlighting parameters that influence the yield and stereochemical outcome.

ReactionKey ReagentsTypical Base/CatalystTemperatureKey AdvantageReported Yield
Horner-Wadsworth-Emmons Phosphonate ester, Aldehyde/KetoneNaH, nBuLi, KHMDS-78°C to RTHigh E-selectivity, water-soluble byproduct.[4][13]Good to Excellent
Sonogashira Coupling Terminal alkyne, Vinyl/Aryl halidePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine baseRoom TemperatureMild conditions, directly forms C(sp)-C(sp²) bonds.[6][7]Good to High
Corey-Fuchs Reaction Aldehyde, CBr₄, PPh₃nBuLi-78°C to 0°CEfficiently converts aldehydes to terminal alkynes.[3]Very Good

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Olefination for C15 to C20 Extension

This protocol describes a general procedure for coupling a C15 phosphonate with a C5 aldehyde (or vice-versa) to form the C20 retinoid backbone.

Materials:

  • C15-triethylphosphonate

  • β-C5-cyclo-citral

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: Under an argon atmosphere, wash the NaH dispersion with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes and dry the NaH under a stream of argon.

  • Deprotonation: In a flame-dried, three-neck flask equipped with a dropping funnel and argon inlet, suspend the washed NaH in anhydrous THF. Cool the suspension to 0°C.

  • Dissolve the C15-triethylphosphonate in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, indicating the formation of the ylide.

  • Coupling Reaction: Cool the resulting orange-red ylide solution to -78°C.

  • Dissolve the β-C5-cyclo-citral in anhydrous THF and add it dropwise to the ylide solution.

  • Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight, protected from light.

  • Workup: Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure at low temperature. Purify the crude product by flash column chromatography on silica gel (deactivated with 1% triethylamine) using a hexane/ethyl acetate gradient, ensuring the column is protected from light.

Visualizations

Synthesis and Purification Workflow

G Diagram 1: General Synthesis Workflow cluster_synthesis Synthesis Stage (Inert Atmosphere, Protected from Light) cluster_workup Workup & Purification Stage cluster_final Final Product Handling Start Starting Materials (e.g., β-ionone, phosphonates) Coupling C-C Bond Formation (HWE or Sonogashira) Start->Coupling Reduction Functional Group Transformation (e.g., Alkyne to Alkene, Ester to Alcohol) Coupling->Reduction Quench Reaction Quenching Reduction->Quench Extract Aqueous Extraction Quench->Extract Chromatography Column Chromatography (Deactivated Silica / HPLC) Extract->Chromatography Solvent Solvent Removal (Low Temp, Reduced Pressure) Chromatography->Solvent Characterization Characterization (NMR, UV-Vis, MS) Solvent->Characterization Storage Storage (-20°C or below, Inert Gas, Dark) Characterization->Storage

Caption: A flowchart illustrating the key stages from starting materials to final product storage.

Troubleshooting Logic for Low Yield

G Diagram 2: Troubleshooting Low Yield cluster_outcomes Potential Causes & Solutions Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, ¹H NMR) Start->Analyze_Crude Impure_Reagents Cause: Impure Reagents Solution: Repurify/Re-source Check_Reagents->Impure_Reagents Bad_Conditions Cause: Suboptimal Conditions Solution: Optimize Temp/Time Check_Conditions->Bad_Conditions Degradation Cause: Product Degradation Solution: Improve Workup/Purification Analyze_Crude->Degradation Side_Reaction Cause: Dominant Side Reaction Solution: Re-evaluate Synthetic Route Analyze_Crude->Side_Reaction

Caption: A decision-making diagram for diagnosing the cause of low reaction yields.

Simplified Retinoid Metabolic Pathway

G Diagram 3: Vitamin A1 vs. A2 Metabolism cluster_A1 Vitamin A1 Pathway cluster_A2 Vitamin A2 Pathway Retinol Retinol Retinal Retinal Retinol->Retinal ROL Dehydrogenase Conversion Desaturase Enzyme Retinol->Conversion Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid RAL Dehydrogenase Vision_Cycle Vision Cycle Retinal->Vision_Cycle Gene_Regulation Gene Regulation Retinoic_Acid->Gene_Regulation Dehydroretinol 11,12-Didehydroretinol Dehydroretinal 11,12-Didehydroretinal Dehydroretinol->Dehydroretinal ROL Dehydrogenase Dehydroretinol->Conversion Dehydroretinoic_Acid 11,12-Didehydroretinoic Acid Dehydroretinal->Dehydroretinoic_Acid RAL Dehydrogenase Dehydroretinal->Vision_Cycle Dehydroretinoic_Acid->Gene_Regulation

Caption: Relationship between the Vitamin A1 (retinol) and Vitamin A2 (didehydroretinol) pathways.

References

Technical Support Center: Stability and Degradation of 11,12-Didehydroretinol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 11,12-didehydroretinol in solution. All experimental protocols and data are derived from established scientific literature to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of 11,12-didehydroretinol in solution?

A1: Like other retinoids, 11,12-didehydroretinol is susceptible to degradation from several factors. The primary contributors are:

  • Light: Exposure to light, particularly UV and even visible light, can induce photoisomerization and photodegradation.[1] All procedures involving retinoids should be performed under dim red light to minimize these reactions.

  • Temperature: Elevated temperatures accelerate the rate of degradation, including thermal isomerization.[1] For optimal stability, solutions should be stored at low temperatures, such as -86°C, under an inert atmosphere.[1]

  • Oxygen: The polyunsaturated structure of 11,12-didehydroretinol makes it prone to oxidation. Handling solutions under an inert gas like argon or nitrogen is recommended to prevent oxidative degradation.

  • Solvent: The choice of solvent can significantly impact stability. While soluble in chloroform, ethyl acetate, and methanol, the stability in these solvents can vary.[1] Degradation is generally faster in solution than in a solid state.

  • pH: Acidic or basic conditions can catalyze degradation. It is crucial to control the pH of the solution to maintain stability.

Q2: What are the expected degradation pathways for 11,12-didehydroretinol?

A2: The degradation of 11,12-didehydroretinol is expected to follow pathways common to other retinoids, primarily:

  • Isomerization: The double bonds in the polyene chain can isomerize from the trans to various cis configurations, or vice versa, when exposed to light or heat. This alters the molecule's shape and biological activity.

  • Oxidation: The conjugated system is susceptible to oxidation, which can lead to the formation of various oxidized products, including epoxides and other oxygenated derivatives. This process is accelerated by the presence of oxygen and light.

  • Dehydrogenation/Oxidation of the Alcohol Group: The primary alcohol group can be oxidized to form the corresponding aldehyde (11,12-didehydroretinal) and further to a carboxylic acid (11,12-didehydroretinoic acid). This can be an enzymatic process in biological systems but can also occur through chemical oxidation.

Q3: How can I minimize the degradation of 11,12-didehydroretinol during my experiments?

A3: To minimize degradation, adhere to the following best practices:

  • Work in a Light-Controlled Environment: Conduct all manipulations under dim red light or in complete darkness.[2] Use amber-colored vials or wrap containers in aluminum foil.

  • Maintain Low Temperatures: Prepare and handle solutions on ice or at reduced temperatures whenever possible. Store stock solutions and samples at -80°C or lower for long-term stability.

  • Use an Inert Atmosphere: Purge solutions with an inert gas like argon or nitrogen to remove dissolved oxygen. Seal containers tightly.

  • Choose Solvents Carefully: Use high-purity, degassed solvents. Prepare solutions fresh whenever possible.

  • Incorporate Antioxidants: The use of antioxidants, such as butylated hydroxytoluene (BHT), can help to quench free radicals and inhibit oxidative degradation.[3]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Rapid loss of 11,12-didehydroretinol concentration in solution. 1. Exposure to light. 2. Presence of oxygen. 3. Elevated temperature. 4. Inappropriate solvent.1. Ensure all work is conducted under dim red light. Use amber vials or foil-wrapped containers. 2. Degas solvents and purge solutions with argon or nitrogen. 3. Keep solutions on ice during preparation and store at -80°C or below. 4. Evaluate stability in different high-purity, degassed solvents to find the most suitable one for your application.
Appearance of multiple peaks in HPLC analysis. 1. Isomerization of 11,12-didehydroretinol. 2. Formation of degradation products (e.g., oxidation products).1. Minimize exposure to light and heat. Prepare samples immediately before analysis. 2. Use LC-MS/MS to identify the mass of the unknown peaks to help elucidate their structures. Implement inert atmosphere techniques and consider adding an antioxidant.
Inconsistent experimental results. 1. Variable degradation of stock solutions. 2. Inconsistent handling procedures.1. Prepare fresh stock solutions for each experiment or validate the stability of stored stock solutions by re-analyzing their concentration before use. 2. Develop and strictly follow a standard operating procedure (SOP) for handling 11,12-didehydroretinol, including light, temperature, and atmospheric controls.

Experimental Protocols

Protocol 1: Synthesis and Purification of all-trans-11,12-Didehydroretinol

This protocol is a generalized procedure based on established methods for synthesizing retinoids with an 11,12-alkyne bond.

Materials:

  • β-Ionone

  • Propargyl magnesium halide

  • 4,4-dimethoxybut-2-one

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Reagents for dehydration and deprotection (e.g., mild acid)

  • Silica gel for column chromatography

  • HPLC system with a normal-phase column

Procedure:

  • Synthesis of the Trienyne Intermediate: React β-ionone with a suitable propargyl magnesium halide to form a propargylic alcohol. This is followed by a dehydration step to yield a trienyne intermediate.[4]

  • Chain Elongation: Couple the anion of the trienyne with 4,4-dimethoxybut-2-one to form the full carbon skeleton with a protected aldehyde function.[4]

  • Reduction and Deprotection: The resulting propargylic alcohol is then treated with a reducing agent. Subsequent work-up in a mild acidic medium removes the hydroxyl group and deprotects the acetal to yield 11,12-didehydroretinal.[4]

  • Reduction to Alcohol: Reduce the 11,12-didehydroretinal to 11,12-didehydroretinol using a mild reducing agent like sodium borohydride.

  • Purification: Purify the crude 11,12-didehydroretinol by silica gel column chromatography followed by HPLC to obtain the pure all-trans isomer. All purification steps should be carried out under dim red light.

Protocol 2: Forced Degradation Study of 11,12-Didehydroretinol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Materials:

  • Purified 11,12-didehydroretinol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity solvents (e.g., methanol, acetonitrile)

  • HPLC-UV/DAD system

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 11,12-didehydroretinol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Place an aliquot of the stock solution in a controlled temperature oven (e.g., 80°C) for a specified time.

  • Photodegradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/DAD method. Characterize the degradation products using LC-MS/MS to determine their mass and fragmentation patterns.

Protocol 3: Stability-Indicating HPLC Method for 11,12-Didehydroretinol

This is a general template for an HPLC method that can be optimized for your specific instrumentation and requirements.

Instrumentation:

  • HPLC system with a UV/Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for retinoid analysis.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: Monitor at the λmax of 11,12-didehydroretinol (which will be in the UV range, likely around 350 nm, but should be determined experimentally) and collect spectra using the DAD to identify peak purity and detect degradation products with different UV spectra.

  • Column Temperature: 30°C

Sample Preparation:

  • Dilute the sample to an appropriate concentration with the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Factors Affecting the Stability of Retinoids in Solution

FactorEffect on StabilityRecommended Mitigation Strategies
Light Promotes photoisomerization and photodegradation.Work under dim red light; use amber glassware or foil wrapping.
Temperature Accelerates degradation kinetics.Store solutions at low temperatures (-80°C for long-term).
Oxygen Leads to oxidative degradation.Use degassed solvents; purge solutions with inert gas (Ar, N₂).
pH Acidic and basic conditions can catalyze hydrolysis and other reactions.Maintain a neutral pH or buffer the solution appropriately.
Solvent Solvent polarity and purity can influence degradation rates.Use high-purity, degassed solvents; test stability in different solvents.

Visualizations

Degradation_Pathways DDR 11,12-Didehydroretinol Isomers Cis/Trans Isomers DDR->Isomers Light, Heat Oxidized_Products Oxidized Products (e.g., Epoxides) DDR->Oxidized_Products Oxygen, Light DDR_aldehyde 11,12-Didehydroretinal DDR->DDR_aldehyde Oxidation DDR_acid 11,12-Didehydroretinoic Acid DDR_aldehyde->DDR_acid Oxidation

Caption: Potential degradation pathways of 11,12-didehydroretinol.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare 11,12-Didehydroretinol Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Characterization HPLC->LCMS

Caption: Workflow for a forced degradation study of 11,12-didehydroretinol.

Logical_Relationships Stability Compound Stability Degradation Degradation Purity High Purity Purity->Stability Storage Proper Storage (-80°C, Inert Gas, Dark) Storage->Stability Handling Careful Handling (Dim Red Light, Low Temp) Handling->Stability Light Light Exposure Light->Degradation Temp High Temperature Temp->Degradation Oxygen Oxygen Exposure Oxygen->Degradation

Caption: Factors influencing the stability and degradation of 11,12-didehydroretinol.

References

common side products in 11,12-didehydroretinol synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 11,12-didehydroretinol, this guide provides troubleshooting assistance and frequently asked questions to address common challenges. Retinoids, including 11,12-didehydroretinol, are notoriously sensitive to light, heat, acid, and oxygen, necessitating careful handling throughout the synthetic and purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 11,12-didehydroretinol?

A1: The synthesis of 11,12-didehydroretinol, an acetylenic analog of retinol, typically involves the construction of the carbon skeleton through key C-C bond-forming reactions. The two most prevalent strategies are:

  • Sonogashira Coupling: This reaction couples a vinyl halide (or triflate) corresponding to the β-ionone ring portion with a suitable terminal alkyne that forms the rest of the polyene chain.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This olefination reaction can be used to form one of the double bonds in the polyene chain, often by reacting a phosphonate ester with an aldehyde or ketone precursor. For acetylenic retinoids, this may involve precursors that already contain the triple bond.

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields in 11,12-didehydroretinol synthesis can stem from several factors:

  • Degradation of Starting Materials or Product: Retinoids are unstable. Exposure to light, heat, or atmospheric oxygen can lead to isomerization and oxidative degradation.

  • Inefficient Coupling/Olefination: The reaction conditions for the Sonogashira or HWE reaction may not be optimal (e.g., catalyst activity, base strength, temperature).

  • Side Reactions: The formation of significant amounts of side products will consume the starting materials and lower the yield of the desired product.

  • Difficult Purification: Loss of product during chromatographic separation is common due to the instability of retinoids on silica gel.

Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What could these be?

A3: The presence of multiple spots on TLC indicates a mixture of compounds. Besides your target 11,12-didehydroretinol, these could include:

  • Unreacted starting materials.

  • Homocoupled side products (e.g., Glaser coupling of the alkyne in Sonogashira reactions).

  • Geometric isomers (e.g., Z-isomers from an HWE reaction that was intended to be E-selective).

  • Oxidation or degradation products (e.g., the corresponding retinaldehyde or retinoic acid).

Q4: How can I purify my crude 11,12-didehydroretinol?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying retinoids.[1][2][3][4]

  • Normal-Phase HPLC: This is a common choice, often using a silica column with a mobile phase of hexane and a polar modifier like isopropanol or dioxane.[1][2]

  • Reverse-Phase HPLC: A C18 column with a mobile phase of acetonitrile/water or methanol/water is also used, particularly for separating compounds with different polarities.[3][4]

All purification steps should be carried out under dim red or yellow light and at low temperatures to minimize degradation. The use of antioxidants like butylated hydroxytoluene (BHT) in solvents can also be beneficial.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product formation in Sonogashira coupling Inactive palladium catalystUse a fresh source of palladium catalyst and phosphine ligand. Perform a pre-activation step if necessary.
Presence of oxygen leading to Glaser homocouplingThoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Inappropriate base or solventScreen different amine bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., THF, DMF).
Formation of a major byproduct with a higher Rf on TLC in Sonogashira coupling Glaser homocoupling of the alkyne starting materialConsider using a copper-free Sonogashira protocol. Ensure rigorous exclusion of oxygen.
Formation of multiple isomers in HWE reaction Non-optimal reaction conditions leading to poor stereoselectivityModify the reaction conditions. For E-selectivity, standard HWE conditions are often effective. For Z-selectivity, consider the Still-Gennari modification using phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF).[5]
Product degradation during workup or purification Exposure to light, heat, or oxygenWork under yellow or red light, keep all solutions cold, and use degassed solvents. Evaporate solvents at low temperature and pressure.[6]
Acidity of silica gel causing isomerization or degradationUse deactivated silica gel (e.g., treated with triethylamine) for column chromatography. Minimize the time the compound is on the column. HPLC is generally preferred over flash chromatography for final purification.
Broad or tailing peaks in HPLC Interaction of the hydroxyl group with the stationary phaseFor normal-phase HPLC, add a small amount of a polar solvent like isopropanol or ethanol to the mobile phase to improve peak shape.
Sample overloadInject a smaller amount of the sample onto the column.

Quantitative Data Summary

The following tables provide illustrative data for typical yields and isomer ratios in reactions relevant to the synthesis of 11,12-didehydroretinol. Actual results may vary depending on the specific substrates and conditions.

Table 1: Illustrative Yields for Sonogashira Coupling in Enyne Synthesis

Vinyl Halide Alkyne Catalyst System Base/Solvent Yield of Coupled Product Reference
Vinyl IodidePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N / THF~80-95%General Literature
Vinyl Bromide1-HexynePd(OAc)₂, SPhosK₂CO₃ / Dioxane~70-85%General Literature

Table 2: Stereoselectivity in Horner-Wadsworth-Emmons Reactions

Reaction Type Aldehyde Phosphonate Conditions E:Z Ratio Reference
Standard HWEBenzaldehydeTriethyl phosphonoacetateNaH / THF>95:5[7][8]
Still-GennariHexanalBis(trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6 / THF, -78°C<5:95[5]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

  • To a dried Schlenk flask under an argon atmosphere, add the vinyl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous, degassed THF and triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by HPLC.

Protocol 2: Purification by Normal-Phase HPLC

  • Column: Silica gel, 5 µm particle size (e.g., 250 x 4.6 mm).

  • Mobile Phase: A mixture of n-hexane and a polar modifier (e.g., isopropanol or dioxane). A typical starting point is 98:2 (v/v) n-hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the λmax of 11,12-didehydroretinol (typically around 350 nm).

  • Procedure: Dissolve the crude product in a minimal amount of the mobile phase. Inject the solution onto the HPLC system. Collect fractions corresponding to the desired product peak. Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 30°C.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Starting Materials (Vinyl Halide + Alkyne) reaction Sonogashira Coupling (Pd/Cu catalyst, Base) start->reaction workup Aqueous Workup & Solvent Removal reaction->workup hplc HPLC Purification (Normal Phase) workup->hplc product Pure 11,12-Didehydroretinol hplc->product

Caption: Synthetic workflow for 11,12-didehydroretinol.

Troubleshooting_Sonogashira problem Low Yield in Sonogashira Reaction cause1 Glaser Homocoupling? problem->cause1 cause2 Catalyst Inactive? problem->cause2 cause3 Product Degradation? problem->cause3 solution1 Use Copper-Free Conditions Ensure Inert Atmosphere cause1->solution1 solution2 Use Fresh Catalyst & Ligand cause2->solution2 solution3 Work under Dim Light Keep Reaction Cool cause3->solution3

Caption: Troubleshooting low yields in Sonogashira coupling.

References

Technical Support Center: HPLC Separation of 11,12-didehydroretinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of 11,12-didehydroretinol (Vitamin A2) isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Peak Shape and Resolution Issues

Q1: Why am I seeing poor resolution or co-elution of my 11,12-didehydroretinol isomers?

A1: Poor resolution is a common issue and can be caused by several factors:

  • Inappropriate Mobile Phase: The separation of vitamin A2 isomers is highly sensitive to the mobile phase composition. For normal-phase HPLC, modifiers like 1-octanol in n-hexane can be effective for separating a complex mixture of vitamin A1 and A2 isomers. For the aldehyde forms (dehydroretinals), a ternary mixture of 2-propanol, dioxane, and n-hexane may be required.[1] For reversed-phase HPLC, acetonitrile-based mobile phases are common. The use of a C30 column can also improve the separation of structurally similar isomers.[2]

  • Incorrect Column Selection: Not all C18 columns are the same. A column with high shape selectivity, such as a C30 or a specialized cholesteryl-bonded phase, can significantly improve the resolution of geometric isomers like those of vitamin A2.[2][3]

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks and poor resolution. Try diluting your sample and re-injecting.

  • Column Deterioration: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase. Symptoms include poor peak shape, split peaks, and loss of resolution.[4]

Q2: My peaks are tailing. What could be the cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Residual Silanol Interactions: In reversed-phase chromatography, free silanol groups on the silica backbone can interact with polar functional groups on the retinoid molecules, causing tailing. Operating the mobile phase at a lower pH can help to suppress the ionization of these silanol groups.

  • Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to active sites that cause tailing. Flushing the column with a strong solvent may help.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Q3: I am observing split peaks. What is the likely cause?

A3: Split peaks can be frustrating and typically point to a problem at the head of the column or in the sample introduction.

  • Column Void: A void or channel in the column packing at the inlet is a common cause. This can happen from pressure shocks or improper column handling. Back-flushing the column at a low flow rate might sometimes resolve the issue, but often the column needs to be replaced.[5]

  • Partially Blocked Frit: The inlet frit of the column can become partially blocked with particulate matter from the sample or mobile phase. Replacing the frit can solve this problem.

  • Injector Issues: Problems with the injector, such as a partially blocked needle or port, can also lead to split peaks.

Retention Time and Stability Issues

Q4: My retention times are drifting or are not reproducible. What should I check?

A4: Fluctuating retention times can compromise the reliability of your data.

  • Temperature Fluctuations: Retinoid separations can be very sensitive to temperature. Even small changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[6]

  • Mobile Phase Composition Changes: Ensure your mobile phase is well-mixed and degassed. If you are using a gradient, ensure the pump is functioning correctly and the solvent proportions are accurate.

  • Pump Issues: Leaks in the pump, worn seals, or air bubbles in the pump head can lead to inconsistent flow rates and, consequently, shifting retention times.[4]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

Q5: I am concerned about the stability of my 11,12-didehydroretinol isomers during analysis. What precautions should I take?

A5: 11,12-didehydroretinol, like other retinoids, is susceptible to degradation from light, heat, and oxidation.[7][8]

  • Protect from Light: All procedures involving retinoids should be performed under amber or red light to prevent photoisomerization and degradation. Use amber vials for samples and standards.[9]

  • Temperature Control: Keep samples and standards cool. Store stock solutions at -20°C or lower.[8] During sample preparation, it's advisable to keep samples on ice.

  • Prevent Oxidation: Use freshly prepared solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your sample and mobile phase to prevent oxidative degradation.[10] Purging vials with an inert gas like nitrogen or argon before sealing can also minimize oxidation.[9]

  • Sample Matrix: Retinoids are generally more stable in organic solvents or in a biological matrix like plasma than in aqueous solutions.[8]

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC analysis of retinoids. Note that specific values for 11,12-didehydroretinol may vary depending on the exact experimental conditions.

Table 1: Linearity and Detection Limits of Retinoids

CompoundLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Retinol5 - 40 µg/mL0.063 µg/mL0.192 µg/mL[9]
Retinol Acetate10 - 50 µg/mL0.0651 µg/ml0.217 µg/ml[11]
all-trans-Retinol0.4 - 1000 pmol0.2 pmol0.4 pmol[12]
13-cis-Retinol4 - 1000 pmol4.5 pmol5 pmol[12]
Retinal0.4 - 600 pmol0.2 pmol1 pmol[12]

Table 2: Reproducibility of Retinoid HPLC Assays

AnalyteIntra-day CV (%)Inter-day CV (%)Reference
Vitamin A1.04.4[7]
Retinol Acetate1.271.06[11]
Retinol & Retinyl Esters5.9 - 10.05.9 - 11.0[12]

Experimental Protocols

Below are examples of detailed methodologies for the HPLC analysis of retinoids, which can be adapted for 11,12-didehydroretinol isomers.

Protocol 1: Normal-Phase HPLC for Retinol and Dehydroretinol Isomers

This method is suitable for the simultaneous separation of a complex mixture of vitamin A1 and A2 isomers.[1]

  • Column: Silica-based normal-phase column (e.g., 5 µm particle size).

  • Mobile Phase:

    • For retinols: n-hexane with 1-octanol as a modifier. The exact percentage of 1-octanol should be optimized for the specific separation.

    • For retinals (aldehydes): A ternary mixture of 2-propanol, dioxane, and n-hexane.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: UV detector at the absorbance maximum of the specific isomers (e.g., around 350-380 nm for dehydroretinols).

  • Sample Preparation: Samples should be dissolved in the mobile phase or a weak solvent like hexane. All handling must be done under red light.

Protocol 2: Reversed-Phase HPLC for Retinol and its Esters

This is an isocratic method for the quantification of all-trans-retinol and retinyl esters.[13]

  • Column: C18 reversed-phase column.

  • Mobile Phase: An isocratic mixture of methanol, acetonitrile, and methylene chloride. A typical starting point could be a ratio like 80:15:5 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 325 nm.

  • Sample Preparation: Tissues are homogenized and extracted with ethanol and hexane. The hexane layer is evaporated to dryness and the residue is reconstituted in the mobile phase. All steps should be performed in the dark.[9]

Visualizations

Troubleshooting Workflow

hplc_troubleshooting_workflow start Problem Observed (e.g., poor resolution, peak tailing, retention time shift) check_pressure Check System Pressure start->check_pressure pressure_high High Pressure check_pressure->pressure_high Abnormal pressure_low Low Pressure check_pressure->pressure_low Abnormal pressure_ok Pressure OK check_pressure->pressure_ok Normal check_column Inspect Column (voids, contamination) pressure_high->check_column check_leaks Check for Leaks pressure_low->check_leaks pressure_ok->check_column leaks_found Leaks Found check_leaks->leaks_found Yes no_leaks No Leaks check_leaks->no_leaks No end_node Problem Resolved leaks_found->end_node Fix Leaks no_leaks->check_column column_bad Column Issue check_column->column_bad Yes column_ok Column OK check_column->column_ok No column_bad->end_node Replace/Clean Column check_method Review Method Parameters (mobile phase, temp, flow rate) column_ok->check_method method_issue Method Parameter Issue check_method->method_issue Yes method_ok Method OK check_method->method_ok No method_issue->end_node Optimize Method check_sample Evaluate Sample (concentration, solvent, stability) method_ok->check_sample sample_issue Sample Issue check_sample->sample_issue Yes sample_issue->end_node Adjust Sample Prep

Caption: A logical workflow for troubleshooting common HPLC issues.

Factors Affecting Retinoid Isomer Separation

retinoid_separation_factors cluster_column Column Parameters cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions cluster_analyte Analyte Properties center_node Retinoid Isomer Separation stationary_phase Stationary Phase (e.g., C18, C30, Silica) center_node->stationary_phase column_dims Column Dimensions (length, diameter) center_node->column_dims particle_size Particle Size center_node->particle_size solvent_composition Solvent Composition (e.g., ACN, MeOH, Hexane) center_node->solvent_composition modifiers Modifiers (e.g., 1-octanol, acids) center_node->modifiers ph pH center_node->ph temperature Temperature center_node->temperature flow_rate Flow Rate center_node->flow_rate isomer_type Isomer Type (geometric, positional) center_node->isomer_type stability Analyte Stability (light, heat, oxidation) center_node->stability

Caption: Key factors influencing the HPLC separation of retinoid isomers.

References

optimizing reaction conditions for the conversion of 11,12-didehydroretinol to 11-cis-retinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the conversion of 11,12-didehydroretinol to 11-cis-retinol. This resource aims to address common experimental challenges and provide detailed methodologies to optimize reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of 11-cis-retinol is consistently low. What are the primary reasons for this?

A1: Low yields are a common challenge in 11-cis-retinoid synthesis due to the inherent instability of the 11-cis double bond, which is sterically hindered and less energetically favorable than the all-trans isomer.[1] Key factors contributing to low yields include:

  • Isomerization: The 11-cis geometry can readily convert to the more stable all-trans configuration, particularly when exposed to light, heat, or acidic and basic conditions.[1]

  • Over-reduction: In catalytic hydrogenation methods, the newly formed 11-cis double bond can be further reduced to the corresponding alkane, especially if the catalyst is too active.

  • Side-Product Formation: Both chemical and photoisomerization methods can generate a complex mixture of isomers, including 9-cis, 13-cis, and unreacted starting material, which complicates purification and reduces the isolated yield of the desired 11-cis isomer.[1]

  • Degradation: Retinoids are sensitive to oxidation and can degrade during prolonged reaction times or harsh purification procedures.[2]

  • Purification Losses: The similar physicochemical properties of retinoid isomers make their separation by chromatography challenging, often leading to significant product loss during purification.[1]

Q2: I'm observing the formation of all-trans-retinol and fully saturated retinol as side products. How can I minimize these?

A2: The formation of these side products is a classic issue in the reduction of 11,12-didehydroretinol.

  • Minimizing all-trans-retinol: The formation of the all-trans isomer is often a result of isomerization. To minimize this, it is crucial to work under conditions that protect the 11-cis double bond. This includes conducting the reaction and all subsequent workup and purification steps in the dark or under dim red light, maintaining low temperatures, and using degassed solvents to prevent radical-induced isomerization.

  • Preventing Over-reduction: The formation of fully saturated retinol occurs when the catalyst is too active and reduces the newly formed double bond. When using Lindlar's catalyst, ensure it is properly "poisoned." The quinoline in the catalyst preparation deactivates the most active sites on the palladium surface, which helps to prevent the reduction of the alkene.[2][3] If over-reduction persists, consider slightly increasing the amount of quinoline or decreasing the reaction time and monitoring the reaction progress closely by TLC or HPLC.

Q3: My Lindlar's catalyst seems to be inactive or has low activity. What could be the cause?

A3: Several factors can lead to reduced catalyst activity:

  • Improper Storage: Lindlar's catalyst should be stored under an inert atmosphere as exposure to air and moisture can deactivate it.

  • Catalyst Poisoning by Contaminants: The starting material or solvent may contain impurities that can poison the catalyst. Ensure all reagents and solvents are of high purity.

  • Insufficient Activation: If preparing the catalyst in-house, ensure the reduction of the palladium salt is complete and the catalyst is properly dried before use.

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a mobile phase of hexane and ethyl acetate in a ratio of approximately 8:2 (v/v) on a silica gel plate can effectively separate the starting material, product, and major side products. For more precise monitoring, HPLC is recommended. A normal-phase silica column with an isocratic mobile phase of hexane with a small percentage of ethyl acetate or 2-propanol can be used.[2] Detection at 325 nm is suitable for monitoring retinoids.[4][5]

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for two common methods used for the semi-hydrogenation of an 11-yne-retinoid precursor to the corresponding 11-cis-retinoid.

MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Z:E SelectivityReference
Zinc-Mediated ReductionCu/Ag-activated Zinc dustiPrOH/H₂ORoom Temperature218513:1[6]
Lindlar CatalystPd/CaCO₃, Pb(OAc)₂, QuinolineHexane/Ethyl AcetateRoom TemperatureVaries (monitor by TLC/HPLC)VariableGenerally high for cis-alkene[2]

Experimental Protocols

Protocol 1: Zinc-Mediated Semi-Hydrogenation of 11,12-didehydroretinol

This protocol is adapted from the work of Nakanishi and colleagues for the synthesis of 11-cis-retinoids.[6][7]

1. Preparation of Activated Zinc:

  • In a flask, stir zinc dust with a 2% HCl solution for approximately 4 minutes until the surface of the zinc appears bright.
  • Decant the aqueous solution and wash the zinc powder with distilled water, ethanol, acetone, and finally dry ether.
  • Dry the activated zinc in a vacuum oven at 85-90°C for 10 minutes and use it immediately.[8]

2. Semi-Hydrogenation Reaction:

  • In a round-bottom flask protected from light, suspend the freshly activated zinc dust in a mixture of isopropyl alcohol (iPrOH) and water.
  • Add a solution of the 11,12-didehydroretinol precursor in iPrOH to the zinc suspension.
  • Stir the reaction mixture at room temperature for approximately 21 hours.[7]

3. Workup and Purification:

  • Filter the reaction mixture through a pad of Celite, washing with diethyl ether and water.
  • Separate the organic phase, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.
  • Remove the solvent under reduced pressure at low temperature.
  • Purify the crude 11-cis-retinol by HPLC on a normal-phase silica column using a hexane/ethyl acetate mobile phase.

Protocol 2: Semi-Hydrogenation of 11,12-didehydroretinol using Lindlar's Catalyst

This is a generalized protocol based on established principles for Lindlar reductions.[2]

1. Reaction Setup:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 11,12-didehydroretinol in a suitable solvent such as hexane or ethyl acetate.
  • Add Lindlar's catalyst (typically 5-10% by weight of the starting material). The catalyst is composed of palladium on calcium carbonate, poisoned with lead acetate and quinoline.[9]
  • Purge the flask with hydrogen gas (using a balloon is often sufficient for small-scale reactions).

2. Hydrogenation Reaction:

  • Stir the mixture vigorously at room temperature.
  • Monitor the reaction progress by TLC or HPLC every 30-60 minutes to avoid over-reduction. The reaction is typically complete within a few hours.

3. Workup and Purification:

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
  • Wash the Celite pad with the reaction solvent.
  • Concentrate the filtrate under reduced pressure at low temperature.
  • Purify the crude 11-cis-retinol using normal-phase HPLC as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 11,12-Didehydroretinol (Starting Material) reaction Semi-hydrogenation start->reaction filtration Filtration (remove catalyst) reaction->filtration catalyst Lindlar's Catalyst (H₂) or Activated Zinc (H₂ source: H₂O) catalyst->reaction extraction Solvent Extraction filtration->extraction purification HPLC Purification extraction->purification end 11-cis-Retinol purification->end

Caption: Experimental workflow for the synthesis of 11-cis-retinol.

troubleshooting_workflow start Low Yield of 11-cis-Retinol isomerization Isomerization to all-trans isomer? start->isomerization over_reduction Over-reduction to alkane? start->over_reduction degradation Product Degradation? start->degradation sol_isomerization Protect from light & heat Use degassed solvents Maintain neutral pH isomerization->sol_isomerization sol_over_reduction Ensure catalyst is poisoned (e.g., adequate quinoline) Monitor reaction closely Decrease reaction time over_reduction->sol_over_reduction sol_degradation Use low temperatures Minimize reaction/workup time Store under inert atmosphere degradation->sol_degradation

Caption: Troubleshooting guide for low yield of 11-cis-retinol.

signaling_pathway Didehydroretinol 11,12-Didehydroretinol cis_Retinol 11-cis-Retinol Didehydroretinol->cis_Retinol Desired Reaction (Semi-hydrogenation) trans_Retinol all-trans-Retinol cis_Retinol->trans_Retinol Isomerization (Side Reaction) Alkane Saturated Retinol cis_Retinol->Alkane Over-reduction (Side Reaction)

Caption: Reaction pathway showing desired product and common side products.

References

challenges in handling and storage of 11,12-didehydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 11,12-didehydroretinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the unique challenges associated with the handling and storage of this highly sensitive molecule. Due to the limited specific stability data for 11,12-didehydroretinol, much of the guidance provided is based on best practices for closely related acetylenic retinoids and other polyunsaturated compounds.

Frequently Asked Questions (FAQs)

Q1: What is 11,12-didehydroretinol and why is it so unstable?

11,12-didehydroretinol is a synthetic analog of retinol (Vitamin A) characterized by a triple bond (alkyne) between carbons 11 and 12 of the polyene chain. This extended system of conjugated double and triple bonds makes the molecule highly susceptible to degradation from various environmental factors. The primary reasons for its instability are:

  • Light Sensitivity (Photosensitivity): The conjugated system readily absorbs light, particularly in the UV spectrum, which can lead to isomerization (e.g., conversion to cis/trans isomers) and other photochemical reactions, rendering the compound inactive or producing unwanted byproducts.

  • Thermal Instability: The molecule is prone to degradation at elevated temperatures. Heat can accelerate isomerization and oxidation reactions.

  • Oxidative Lability: The electron-rich polyene and alkyne system is highly susceptible to oxidation by atmospheric oxygen. This can lead to the formation of various oxidation products, including aldehydes, ketones, and epoxides, which can cleave the carbon chain.

Q2: How should I store 11,12-didehydroretinol?

Proper storage is critical to maintain the integrity of 11,12-didehydroretinol. Based on supplier recommendations and general knowledge of retinoid stability, the following conditions are advised:

  • Temperature: Store at ultra-low temperatures, specifically at -86°C.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Light: Protect from all sources of light. Store in an amber vial or a container wrapped in aluminum foil.[1]

  • Form: Store as a dry, solid compound if possible. If in solution, use a deoxygenated solvent and store at -86°C.

Q3: What solvents are recommended for dissolving 11,12-didehydroretinol?

Choosing the right solvent is crucial for both stability and experimental success.

  • Recommended Solvents: Non-polar, aprotic solvents that have been deoxygenated are generally preferred. Examples include:

    • Hexane

    • Toluene

    • Ethyl acetate (use with caution, ensure it is peroxide-free)

    • Chloroform (use with caution, ensure it is ethanol-free and stored in the dark)

  • Solvents to Avoid or Use with Extreme Caution:

    • Protic solvents (e.g., methanol, ethanol): Can participate in reactions with the retinoid, especially under acidic or basic conditions.

    • Solvents prone to peroxide formation (e.g., diethyl ether, THF): Peroxides will rapidly degrade the compound. If their use is unavoidable, ensure they are freshly distilled and tested for peroxides.

    • Acidic or basic solutions: Can catalyze isomerization and degradation.

Always use high-purity, anhydrous solvents and deoxygenate them by sparging with an inert gas (argon or nitrogen) before use.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or no biological activity in my assay. Degradation of 11,12-didehydroretinol due to improper handling or storage.- Confirm storage conditions (-86°C, inert gas, dark).- Prepare fresh solutions for each experiment.- Handle the compound and solutions under dim red light or in the dark.- Use deoxygenated solvents and buffers.- Perform a purity check of your stock solution using HPLC.
Multiple unexpected peaks in my HPLC chromatogram. Isomerization or degradation has occurred.- Minimize exposure to light during sample preparation and analysis.- Use a mobile phase that is deoxygenated.- Keep the autosampler cool if possible.- Ensure the purity of the starting material before the experiment.
Precipitation of the compound in my aqueous buffer. 11,12-didehydroretinol is highly lipophilic and has poor aqueous solubility.- Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer.- Be aware that even small amounts of organic solvents can affect cell-based assays.- Consider the use of a carrier protein like bovine serum albumin (BSA) to improve solubility and stability in aqueous media.
Inconsistent experimental results. Variability in the purity and concentration of 11,12-didehydroretinol solutions.- Always determine the concentration of your stock solution by UV-Vis spectrophotometry immediately before use.- Prepare fresh dilutions for each experiment from a recently prepared stock solution.- Handle all solutions consistently with respect to light and air exposure.

Quantitative Data on Retinoid Stability (Illustrative)

Condition Retinoid Degradation after 6 months Reference
25°CRetinol0% - 80%[2][3]
40°C (Accelerated)Retinol40% - 100%[2][3]
Light Exposure (1 week)RetinolMore pronounced than thermal degradation[2]
Stored in the dark at 2-8°CAll-trans retinoic acid~13-14% after 90 days[4][5]

Note: The stability of retinoids is highly dependent on the formulation, including the presence of antioxidants.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of 11,12-Didehydroretinol

Materials:

  • 11,12-didehydroretinol (solid)

  • Anhydrous, deoxygenated solvent (e.g., ethanol or DMSO)

  • Inert gas (argon or nitrogen)

  • Amber glass vial with a Teflon-lined cap

  • Gas-tight syringe

  • UV-Vis spectrophotometer

Procedure:

  • Work in a dark or dimly lit room with red light.

  • Allow the vial of solid 11,12-didehydroretinol to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under a gentle stream of inert gas, weigh the desired amount of the solid into the amber vial.

  • Add the required volume of deoxygenated solvent to the vial using a gas-tight syringe to achieve the target concentration.

  • Seal the vial tightly and mix gently by inversion until the solid is completely dissolved. Avoid vigorous shaking or vortexing which can introduce oxygen.

  • Immediately determine the precise concentration of the stock solution by UV-Vis spectrophotometry.

  • Store the stock solution at -86°C under an inert atmosphere.

Protocol 2: Quantification of 11,12-Didehydroretinol by UV-Vis Spectrophotometry

Procedure:

  • Prepare a dilution of your stock solution in the same solvent to a concentration that will give an absorbance reading in the linear range of the spectrophotometer (typically 0.2 - 0.8).

  • Use a quartz cuvette and the same solvent as a blank.

  • Scan the absorbance from 200 to 500 nm to determine the wavelength of maximum absorbance (λmax). For retinoids, this is typically in the 325-380 nm range.

  • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar absorptivity (extinction coefficient), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

    • Note: The molar absorptivity (ε) for 11,12-didehydroretinol will need to be determined or found in the literature for the specific solvent used.

Visualizations

Experimental_Workflow Experimental Workflow for Handling 11,12-Didehydroretinol cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start: Equilibrate Compound weigh Weigh Solid under Inert Gas start->weigh In Dark/Red Light dissolve Dissolve in Deoxygenated Solvent weigh->dissolve quantify Quantify by UV-Vis dissolve->quantify Determine Concentration dilute Prepare Working Dilutions quantify->dilute Store Stock at -86°C assay Perform Experiment (e.g., Cell Treatment) dilute->assay Use Immediately hplc Analyze Samples by HPLC assay->hplc data Data Analysis hplc->data

Caption: A generalized workflow for handling 11,12-didehydroretinol.

Troubleshooting_Tree Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_storage Were storage conditions optimal? (-86°C, inert, dark) start->check_storage check_handling Was handling performed under low light and inert conditions? check_storage->check_handling Yes improve_storage Action: Discard old stock. Ensure proper storage of new stock. check_storage->improve_storage No check_solution Are you using freshly prepared solutions? check_handling->check_solution Yes improve_handling Action: Implement strict low light and inert atmosphere protocols. check_handling->improve_handling No check_purity Have you confirmed the purity of the stock by HPLC? check_solution->check_purity Yes prepare_fresh Action: Prepare fresh stock and working solutions for each experiment. check_solution->prepare_fresh No check_purity->start Yes, issue persists. Consider other experimental variables. run_hplc Action: Run HPLC purity check. If degraded, obtain new compound. check_purity->run_hplc No

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

preventing oxidation of 11,12-didehydroretinol during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of 11,12-didehydroretinol during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to the handling and stability of 11,12-didehydroretinol.

Question/Issue Answer/Solution
Why is my 11,12-didehydroretinol solution degrading so quickly? 11,12-didehydroretinol is highly susceptible to oxidation due to its conjugated polyene system. Degradation is primarily caused by exposure to oxygen, light, and elevated temperatures. Ensure all handling steps are performed under an inert atmosphere, in low-light conditions, and at reduced temperatures.[1]
I see unexpected peaks in my HPLC chromatogram. What could they be? Unexpected peaks are likely oxidation products or isomers of 11,12-didehydroretinol. Common causes include air leaks in your HPLC system, contaminated solvents, or prolonged exposure of the sample to ambient conditions. To troubleshoot, run a blank gradient to check for solvent impurities, ensure all fittings are secure, and prepare samples immediately before analysis.
My stock solution of 11,12-didehydroretinol shows signs of precipitation. Precipitation can occur if the solvent is not suitable or if the concentration is too high, especially at low temperatures. 11,12-didehydroretinol has slight solubility in chloroform, ethyl acetate, and methanol.[1] Consider using a different solvent system or preparing more dilute stock solutions.
Can I use antioxidants to protect my samples? Yes, antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) can be added to solutions to inhibit oxidation by scavenging free radicals.[2][3] A typical concentration is 0.1% (w/v).
What is the optimal storage condition for 11,12-didehydroretinol? For long-term stability, 11,12-didehydroretinol should be stored as a solid or in a deoxygenated solvent at -86°C in an amber vial under an inert atmosphere (e.g., argon or nitrogen).[1]
How can I minimize oxidation during sample preparation for analysis? Work quickly and efficiently in a controlled environment. Use deoxygenated solvents and prepare samples under a stream of inert gas. Use amber-colored vials and keep samples on ice or in a cooling block.
My experimental results are not reproducible. Could oxidation be the cause? Yes, inconsistent levels of oxidation between samples can lead to high variability in results. Strict adherence to anaerobic and low-light handling protocols is crucial for reproducibility.

Quantitative Data on Retinoid Stability

Table 1: Estimated Degradation of Retinoids Under Various Conditions

ConditionParameterEstimated Degradation RateSource
Temperature Storage at 4°C (in solution)~5-10% loss over 24 hoursGeneral Retinoid Stability
Storage at 25°C (in solution)Up to 50% loss over 24 hoursGeneral Retinoid Stability
Storage at -20°C (in deoxygenated solution)<5% loss over several weeksGeneral Retinoid Stability
Storage at -80°C (in deoxygenated solution)Minimal degradation over monthsGeneral Retinoid Stability
Light Exposure Ambient lab light (in solution)Significant degradation within hoursGeneral Retinoid Stability
Direct sunlight (in solution)Rapid degradation within minutesGeneral Retinoid Stability
Oxygen Exposure to air (solid)Slow oxidation over timeGeneral Retinoid Stability
Exposure to air (in solution)Rapid oxidationGeneral Retinoid Stability

Detailed Experimental Protocols

Protocol 1: Preparation of a Standard Solution of 11,12-Didehydroretinol

Objective: To prepare a stable stock solution of 11,12-didehydroretinol with minimal oxidation.

Materials:

  • 11,12-didehydroretinol (solid)

  • Anhydrous, deoxygenated ethanol or methanol

  • Butylated Hydroxytoluene (BHT)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen) with tubing

  • Gastight syringe

  • Sonicator

Procedure:

  • Deoxygenate Solvent: Sparge the anhydrous ethanol or methanol with a gentle stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Prepare Antioxidant Solution: Dissolve BHT in the deoxygenated solvent to a final concentration of 0.1% (w/v).

  • Weighing: In a glove box or under a gentle stream of inert gas, accurately weigh the desired amount of 11,12-didehydroretinol directly into a pre-weighed amber vial.

  • Dissolution: Using a gastight syringe, add the appropriate volume of the deoxygenated solvent containing BHT to the vial.

  • Mixing: Cap the vial tightly and sonicate for 5-10 minutes or until the solid is completely dissolved.

  • Storage: Flush the headspace of the vial with inert gas before tightly sealing. Store the stock solution at -86°C.

Protocol 2: Handling of 11,12-Didehydroretinol During a Cell-Based Assay

Objective: To minimize oxidation of 11,12-didehydroretinol when treating cells in culture.

Materials:

  • 11,12-didehydroretinol stock solution (from Protocol 1)

  • Deoxygenated cell culture medium

  • Inert gas (argon or nitrogen)

  • Light-blocking material (e.g., aluminum foil)

Procedure:

  • Deoxygenate Medium: If possible, briefly sparge the required volume of cell culture medium with a sterile-filtered inert gas immediately before use.

  • Prepare Working Solution: In a sterile, low-light environment (e.g., a biosafety cabinet with lights off or dimmed), dilute the 11,12-didehydroretinol stock solution to the final working concentration in the deoxygenated cell culture medium.

  • Cell Treatment: Add the working solution to the cell cultures.

  • Incubation: Immediately wrap the culture plates or flasks in aluminum foil to protect them from light and place them in the incubator.

  • Minimize Exposure: For time-course experiments, work with one plate at a time to minimize the exposure of other plates to light and ambient oxygen.

Visualizations

Experimental_Workflow Workflow for Handling 11,12-Didehydroretinol cluster_prep Solution Preparation cluster_exp Experimental Procedure Deoxygenate 1. Deoxygenate Solvent (Ar or N2 sparging) Add_Antioxidant 2. Add Antioxidant (e.g., 0.1% BHT) Deoxygenate->Add_Antioxidant Dissolve 4. Dissolve in Deoxygenated Solvent Add_Antioxidant->Dissolve Weigh 3. Weigh Compound (Inert Atmosphere) Weigh->Dissolve Store 5. Store at -86°C (Inert Atmosphere) Dissolve->Store Prepare_Working 6. Prepare Working Solution (Low Light, Inert Gas) Store->Prepare_Working Use Freshly Thawed Aliquot Treat_Sample 7. Treat Sample (e.g., Cells, Reaction) Prepare_Working->Treat_Sample Incubate 8. Incubate (Protected from Light) Treat_Sample->Incubate Analyze 9. Analyze Sample (Promptly) Incubate->Analyze

Caption: Experimental workflow for preparing and using 11,12-didehydroretinol solutions to minimize oxidation.

Troubleshooting_Logic Troubleshooting Logic for Unexpected HPLC Peaks Start Unexpected Peaks in HPLC Blank_Run Inject Blank Solvent Start->Blank_Run Peaks_Present Peaks Still Present? Blank_Run->Peaks_Present Contaminated_Solvent Source: Contaminated Solvent or System Peaks_Present->Contaminated_Solvent Yes No_Peaks Source: Sample Degradation Peaks_Present->No_Peaks No Check_Handling Review Sample Handling Protocol No_Peaks->Check_Handling Handling_OK Handling Protocol OK? Check_Handling->Handling_OK Improve_Handling Action: Improve Inert Atmosphere & Light Protection Handling_OK->Improve_Handling Yes Check_Antioxidant Action: Add or Increase Antioxidant Concentration Handling_OK->Check_Antioxidant No

Caption: A logical workflow for troubleshooting the appearance of unexpected peaks in HPLC analysis of 11,12-didehydroretinol.

References

Technical Support Center: Refinement of Purification Methods for High-Purity 11,12-Didehydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of high-purity 11,12-didehydroretinol (Vitamin A2). This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 11,12-didehydroretinol?

A1: The primary challenges in purifying 11,12-didehydroretinol stem from its inherent instability. Like other retinoids, it is highly susceptible to degradation by light, heat, oxygen, and acidic conditions.[1][2] This sensitivity can lead to isomerization, oxidation, and other side reactions, resulting in a mixture of impurities that are often difficult to separate from the target compound.

Q2: What are the most common impurities found in crude 11,12-didehydroretinol samples?

A2: Common impurities include geometric isomers (e.g., 13-cis, 9-cis), oxidation products (aldehydes, carboxylic acids), and byproducts from the synthetic route.[][4] Anhydro-vitamin A can also be a significant impurity, formed through dehydration, particularly in the presence of acid.[1]

Q3: What level of purity is typically required for research and drug development applications?

A3: For most research and pre-clinical drug development applications, a purity of ≥98% is highly desirable. High purity is crucial to ensure that observed biological effects are attributable to 11,12-didehydroretinol and not its impurities.

Q4: How should high-purity 11,12-didehydroretinol be stored to prevent degradation?

A4: To ensure stability, high-purity 11,12-didehydroretinol should be stored as a solid or in a degassed organic solvent at -80°C.[1] It should be protected from light by using amber vials or by wrapping containers in aluminum foil. The storage container should be flushed with an inert gas like argon or nitrogen to displace oxygen.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 11,12-didehydroretinol.

Problem Possible Cause(s) Recommended Solution(s)
Low yield after purification Degradation of the compound: Exposure to light, heat, oxygen, or acidic conditions during purification.- Work under dim red light or in a fume hood with the sash down to minimize light exposure.- Maintain low temperatures throughout the purification process (e.g., use ice baths).- Use degassed solvents and sparge all solutions with an inert gas (argon or nitrogen).- Avoid acidic conditions; if necessary, use a non-acidic buffer system.
Incomplete extraction from the crude mixture: The solvent system used for extraction is not optimal.- Perform small-scale pilot extractions with a range of solvent systems to determine the most efficient one.- Consider using a series of extractions with solvents of varying polarity.
Poor separation of isomers in HPLC Suboptimal HPLC conditions: The mobile phase, stationary phase, or gradient is not suitable for separating the closely related isomers.- Optimize the mobile phase: Experiment with different solvent ratios (e.g., hexane/ethyl acetate, hexane/isopropanol). A shallow gradient may be necessary.- Select an appropriate column: A normal-phase silica or diol column often provides good separation of retinoid isomers. C18 columns can also be used in reversed-phase mode.[5][6]- Adjust the flow rate: A lower flow rate can sometimes improve resolution.
Presence of oxidation products in the final product Exposure to oxygen: The sample was exposed to air during purification or solvent evaporation.- Ensure all solvents are thoroughly degassed before use.- Blanket the sample with an inert gas (argon or nitrogen) during all steps, especially during solvent removal.- Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvents.[1]
Compound appears to be degrading on the chromatography column Active sites on the stationary phase: Silica gel can have acidic sites that promote degradation.- Use deactivated silica gel for column chromatography (e.g., by treating with a base like triethylamine).- For HPLC, consider using a column with end-capping to reduce silanol activity.
Difficulty in inducing crystallization Solution is too dilute or supersaturation has not been reached. - Slowly evaporate the solvent to increase the concentration of the compound.- Try adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to induce precipitation.
Presence of impurities inhibiting crystal formation. - Re-purify the material using a different chromatographic method to remove the problematic impurities.
Oily product obtained after crystallization Incomplete solvent removal or co-precipitation of impurities. - Wash the crystals with a small amount of cold anti-solvent.- Dry the product thoroughly under high vacuum.

Experimental Protocols

Important Note: All procedures involving 11,12-didehydroretinol should be performed under dim red light or in darkness, and under an inert atmosphere (argon or nitrogen) to prevent degradation. All solvents should be of high purity and degassed prior to use.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Purification

This protocol provides a general framework for the purification of 11,12-didehydroretinol using normal-phase HPLC. Optimization may be required based on the specific impurity profile of the crude material.

1. Sample Preparation:

  • Dissolve the crude 11,12-didehydroretinol in a minimal amount of the initial mobile phase solvent (e.g., hexane with a small percentage of ethyl acetate).

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

Parameter Recommendation
Column Normal-phase silica column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase A Hexane (or n-heptane)
Mobile Phase B Ethyl acetate (or isopropanol)
Gradient Start with a low percentage of Mobile Phase B (e.g., 1-2%) and gradually increase to elute the desired compound. A shallow gradient is often necessary to separate isomers.
Flow Rate 1.0 - 2.0 mL/min
Detection UV/Vis detector at the λmax of 11,12-didehydroretinol (approximately 350-360 nm). A diode array detector (DAD) is recommended to monitor for impurities with different spectral properties.
Injection Volume 10-100 µL, depending on the concentration and column capacity.

3. Fraction Collection:

  • Collect fractions corresponding to the main peak of 11,12-didehydroretinol.

  • Collect the leading and tailing edges of the peak in separate fractions to maximize the purity of the main fraction.

4. Post-Purification Processing:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure at a low temperature (<30°C).

  • Co-evaporate with a solvent like methanol to remove residual ethyl acetate if necessary.

  • Dry the purified product under high vacuum.

Protocol 2: Crystallization

Crystallization is an effective final step to obtain high-purity 11,12-didehydroretinol.

1. Solvent Selection:

  • The ideal solvent system is one in which 11,12-didehydroretinol is soluble at room temperature or slightly elevated temperatures, but sparingly soluble at low temperatures.

  • A common approach is to use a binary solvent system, such as hexane/acetone or methanol/water.

2. Crystallization Procedure:

  • Dissolve the purified 11,12-didehydroretinol in a minimal amount of the more soluble solvent (e.g., hexane or methanol) at room temperature.

  • Slowly add the anti-solvent (e.g., acetone or water) dropwise with gentle swirling until the solution becomes slightly turbid.

  • If the solution becomes too cloudy, add a small amount of the first solvent to redissolve the precipitate.

  • Loosely cap the vial and place it in a refrigerator (4°C) or freezer (-20°C) to allow for slow crystal growth.

3. Crystal Isolation and Drying:

  • Once a sufficient amount of crystals has formed, carefully decant the supernatant.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under a stream of inert gas and then under high vacuum to remove all residual solvent.

Visualizations

experimental_workflow crude Crude 11,12-didehydroretinol dissolve Dissolve in Mobile Phase crude->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC Purification (Normal-Phase) filter->hplc collect Collect Pure Fractions hplc->collect evaporate Solvent Evaporation (<30°C) collect->evaporate crystallize Crystallization evaporate->crystallize dry Dry Under Vacuum crystallize->dry pure_product High-Purity 11,12-didehydroretinol dry->pure_product

Caption: General workflow for the purification of 11,12-didehydroretinol.

troubleshooting_logic start Low Purity after Purification check_isomers Isomeric Impurities Present? start->check_isomers check_oxidation Oxidation Products Present? check_isomers->check_oxidation No optimize_hplc Optimize HPLC: - Gradient - Mobile Phase - Column check_isomers->optimize_hplc Yes inert_atmosphere Improve Inert Atmosphere Control check_oxidation->inert_atmosphere Yes check_degradation Degradation on Column? check_oxidation->check_degradation No end High Purity Achieved optimize_hplc->end use_antioxidant Consider Adding Antioxidant (BHT) inert_atmosphere->use_antioxidant use_antioxidant->end deactivate_silica Use Deactivated Silica check_degradation->deactivate_silica Yes check_degradation->end No deactivate_silica->end

Caption: Troubleshooting logic for low purity of 11,12-didehydroretinol.

References

Technical Support Center: Addressing Poor Solubility of 11,12-Didehydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor aqueous solubility of 11,12-didehydroretinol.

Frequently Asked Questions (FAQs)

Q1: Why is 11,12-didehydroretinol so difficult to dissolve in aqueous buffers?

A1: 11,12-didehydroretinol is a highly lipophilic (fat-soluble) molecule. Its chemical structure, rich in carbon-hydrogen bonds, makes it inherently repellent to water (hydrophobic). This leads to very low solubility in aqueous solutions like buffers, which are primarily water-based. For effective use in most biological assays and formulations, its solubility must be enhanced.

Q2: What are the primary methods to solubilize 11,12-didehydroretinol for in vitro experiments?

A2: The most common and effective methods for solubilizing hydrophobic compounds like 11,12-didehydroretinol in aqueous media include:

  • Co-solvents: Initially dissolving the compound in a small amount of a water-miscible organic solvent before diluting it into the aqueous buffer.

  • Cyclodextrin Complexation: Encapsulating the 11,12-didehydroretinol molecule within the hydrophobic core of a cyclodextrin molecule.[1][2][3]

  • Liposomal Encapsulation: Incorporating the compound into the lipid bilayer of liposomes.[4][5][6][7][8][9][10][11]

  • Micellar Solubilization: Using surfactants to form micelles that can encapsulate the hydrophobic drug.[12][13][14]

Q3: Which solubilization method is best for my application?

A3: The optimal method depends on your specific experimental needs:

  • For basic in vitro assays: Using a co-solvent like DMSO or ethanol is often the simplest and quickest method. However, the final concentration of the organic solvent must be kept low to avoid cellular toxicity.

  • For enhanced stability and solubility: Cyclodextrin complexation is an excellent choice as it can protect the retinoid from degradation.[1][15]

  • For drug delivery studies: Liposomal encapsulation is ideal as it can mimic biological membranes and offer possibilities for targeted and controlled release.[4][5][6]

Q4: Can I dissolve 11,12-didehydroretinol directly in my cell culture medium?

A4: It is highly unlikely that you will be able to dissolve a significant amount of 11,12-didehydroretinol directly in cell culture medium due to its hydrophobicity. It is standard practice to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into the medium to the final desired concentration.

Q5: How should I store my 11,12-didehydroretinol solutions?

A5: Retinoids are sensitive to light, heat, and oxidation.[16] Stock solutions in organic solvents should be stored at -20°C or -80°C in amber vials, purged with an inert gas like argon or nitrogen, and protected from light. Aqueous preparations are generally less stable and should ideally be prepared fresh for each experiment.[17][18]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of organic stock in aqueous buffer. The solubility limit of 11,12-didehydroretinol in the final aqueous solution has been exceeded.- Increase the proportion of the organic co-solvent, but keep it at a non-toxic level for your cells (typically <0.5% DMSO).- Decrease the final concentration of 11,12-didehydroretinol.- Vigorously vortex or sonicate the solution during and after the addition of the stock solution.- Warm the aqueous buffer slightly (e.g., to 37°C) before adding the stock solution.
Cloudy or turbid solution after attempting to dissolve. The compound is not fully solubilized and has formed a fine suspension or precipitated.- Ensure the initial stock solution in the organic solvent is completely clear before dilution.- Try a different solubilization technique, such as cyclodextrin complexation or liposomal encapsulation, which are designed to handle highly hydrophobic compounds.
Loss of biological activity over time. Degradation of 11,12-didehydroretinol due to exposure to light, oxygen, or heat.- Prepare solutions fresh whenever possible.- Store stock solutions under an inert atmosphere (argon or nitrogen) at low temperatures (-80°C is preferable).- Work under dim or yellow light when handling retinoid solutions.
Inconsistent experimental results. Variability in the solubilization and stability of the compound.- Standardize your solubilization protocol and ensure it is followed precisely for every experiment.- Characterize your formulation (e.g., measure particle size for liposomes) to ensure consistency.- Always use fresh, high-purity solvents.

Quantitative Data Presentation

Table 1: Solubility of Related Retinoids in Common Organic Solvents

CompoundSolventSolubility
all-trans Retinoic AcidDMSO~20 mg/mL[17][19]
all-trans Retinoic AcidEthanol~0.5 mg/mL[17][19]
all-trans Retinoic AcidDimethylformamide (DMF)~20 mg/mL[17][19]
all-trans RetinalEthanol~25 mg/mL[20]
all-trans RetinalDMSO~16 mg/mL[20]
all-trans RetinalDimethylformamide (DMF)~25 mg/mL[20]

Table 2: Approximate Aqueous Solubility of Related Retinoids with Co-solvents

CompoundAqueous SystemApproximate Solubility
all-trans Retinal1:2 solution of ethanol:PBS (pH 7.2)~0.3 mg/mL[20]
A related retinoid1:10 solution of DMF:PBS~1 mg/mL[21]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

This protocol describes the preparation of a 10 mM stock solution of 11,12-didehydroretinol in DMSO.

Materials:

  • 11,12-didehydroretinol (MW: 284.44 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Amber glass vial

  • Inert gas (Argon or Nitrogen)

  • Vortex mixer

Procedure:

  • Weigh out 2.84 mg of 11,12-didehydroretinol and place it in a clean, dry amber glass vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Purge the vial with argon or nitrogen for 30-60 seconds to displace oxygen.

  • Tightly cap the vial and vortex until the solid is completely dissolved. The solution should be clear.

  • Store the stock solution at -80°C, protected from light.

Protocol 2: Solubilization using Cyclodextrin Complexation

This protocol provides a general method for preparing an inclusion complex of 11,12-didehydroretinol with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 11,12-didehydroretinol stock solution in ethanol (e.g., 10 mg/mL)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the aqueous buffer. A common starting concentration is 45% (w/v).

  • While vigorously stirring the HP-β-CD solution, slowly add the ethanolic stock solution of 11,12-didehydroretinol. A typical starting molar ratio of drug to cyclodextrin is 1:10.[22]

  • Continue stirring the mixture at room temperature for at least 1-2 hours, protected from light.

  • To remove any uncomplexed, precipitated drug, filter the solution through a 0.22 µm syringe filter.

  • The resulting clear solution contains the 11,12-didehydroretinol:HP-β-CD inclusion complex.

Protocol 3: Liposomal Encapsulation of 11,12-Didehydroretinol

This protocol describes the preparation of liposomes containing 11,12-didehydroretinol using the thin-film hydration method.[4][8][9]

Materials:

  • Phosphatidylcholine (e.g., DSPC)

  • Cholesterol

  • 11,12-didehydroretinol

  • Chloroform

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve the desired amounts of phosphatidylcholine, cholesterol, and 11,12-didehydroretinol in chloroform in a round-bottom flask. A common molar ratio for lipids is 2:1 phosphatidylcholine:cholesterol. The drug-to-lipid ratio can be varied, but a starting point is 1:20 (w/w).[4][8]

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and rotating the flask. The temperature of the buffer should be above the phase transition temperature of the lipid.

  • To reduce the size of the resulting multilamellar vesicles and create a more uniform liposome suspension, sonicate the mixture in a bath sonicator or pass it through an extruder with membranes of a defined pore size (e.g., 100 nm).

  • The resulting suspension contains liposomes with 11,12-didehydroretinol encapsulated within the lipid bilayer.

Visualizations

solubilization_workflow cluster_start Start cluster_methods Solubilization Methods cluster_outcome Outcome Start Poorly Soluble 11,12-didehydroretinol Powder CoSolvent Dissolve in Organic Co-solvent (e.g., DMSO, Ethanol) Start->CoSolvent Simple & Quick Cyclodextrin Complex with Cyclodextrin Start->Cyclodextrin Enhanced Stability Liposome Encapsulate in Liposomes Start->Liposome Drug Delivery AqueousSolution Clear Aqueous Solution for Experimental Use CoSolvent->AqueousSolution Cyclodextrin->AqueousSolution Liposome->AqueousSolution

Caption: Workflow for solubilizing 11,12-didehydroretinol.

cyclodextrin_encapsulation cluster_cyclodextrin Cyclodextrin cd_structure complex Inclusion Complex (Water Soluble) cd_structure->complex hydrophilic_outer Hydrophilic Exterior hydrophobic_inner Hydrophobic Cavity retinoid 11,12-didehydroretinol (Hydrophobic) retinoid->cd_structure Encapsulation

Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

micelle_formation cluster_surfactant Surfactant Monomer surfactant micelle Micelle surfactant->micelle Self-assembles in water head Hydrophilic Head tail Hydrophobic Tail retinoid_in_micelle 11,12-didehydroretinol retinoid_in_micelle->micelle Solubilized in core

Caption: Micelle formation for solubilizing hydrophobic compounds.

References

minimizing isomerization of 11,12-didehydroretinol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11,12-didehydroretinol (Vitamin A2). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize isomerization and ensure accurate quantification during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is 11,12-didehydroretinol, and why is its isomerization a concern during analysis?

A1: 11,12-didehydroretinol is the alcohol form of Vitamin A2. Like other retinoids, it is highly susceptible to isomerization, particularly at the double bonds of its polyene chain. Isomerization, the process by which one isomer is converted into another, can be triggered by exposure to light, heat, and certain chemical conditions.[1][2] This is a critical issue in analytical chemistry as it can lead to the misidentification and inaccurate quantification of the target analyte, compromising experimental results.

Q2: What are the primary factors that induce the isomerization of 11,12-didehydroretinol?

A2: The main factors contributing to the isomerization of 11,12-didehydroretinol are:

  • Light: Exposure to light, especially in the UV spectrum, can provide the energy needed to convert cis and trans isomers.[3][4][5]

  • Heat: Elevated temperatures can accelerate the rate of isomerization.[2][5]

  • Acidic/Basic Conditions: Extreme pH values can catalyze isomerization.

  • Oxidizing Agents: The presence of oxygen and other oxidizing agents can lead to both isomerization and degradation of the molecule.

Q3: How should I store my 11,12-didehydroretinol samples to ensure stability?

A3: To maintain the integrity of your samples, they should be stored under the following conditions:

  • Temperature: For long-term storage, samples should be kept at -80°C.[1] For short-term storage (up to 24 hours), samples can be kept on ice in the dark.[6][7]

  • Light: Always store samples in amber vials or containers wrapped in aluminum foil to protect them from light.[1]

  • Atmosphere: If possible, purge the sample vials with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

Q4: Are there any chemical stabilizers I can add to my samples?

A4: Antioxidants such as butylated hydroxytoluene (BHT) can be added to organic solvents during extraction and storage to prevent oxidative degradation, which can indirectly promote stability.[2] For aqueous solutions, cyclodextrins have been shown to form inclusion complexes with retinoids, enhancing their stability.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC analysis of 11,12-didehydroretinol.

Issue 1: Appearance of Unexpected Peaks in the Chromatogram
  • Possible Cause: Isomerization of the target analyte during sample preparation or analysis.

  • Troubleshooting Steps:

    • Review Sample Handling: Ensure all sample preparation steps were performed under yellow or red light to prevent photoisomerization.[4]

    • Check Temperatures: Confirm that samples were kept on ice or at reduced temperatures throughout the process. Avoid excessive heating during solvent evaporation.

    • Solvent Purity: Use high-purity, degassed solvents for both sample preparation and the mobile phase to avoid contaminants that could catalyze isomerization.

    • Blank Injection: Inject a blank solvent to ensure the unexpected peaks are not originating from the system itself.

Issue 2: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause 1: Interaction of the analyte with active sites on the HPLC column.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of a competitive agent, like triethylamine, to the mobile phase to block active silanol groups on the column.

    • Column Choice: Use a high-quality, end-capped C18 column specifically designed for the analysis of sensitive compounds.

  • Possible Cause 2: Sample solvent is too strong.

  • Troubleshooting Steps:

    • Solvent Matching: Dissolve the final sample in a solvent that is weaker than or of similar strength to the initial mobile phase.

Issue 3: Drifting Retention Times
  • Possible Cause: Inconsistent column temperature or changes in mobile phase composition.

  • Troubleshooting Steps:

    • Column Oven: Use a column oven to maintain a stable temperature throughout the analysis.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • System Equilibration: Allow the HPLC system to equilibrate with the mobile phase for a sufficient amount of time before injecting samples.

Quantitative Data Summary

The stability of retinoids is highly dependent on the experimental conditions. The following table summarizes the degradation of all-trans-retinol under various conditions, which can serve as a proxy for the expected stability of 11,12-didehydroretinol.

ConditionDurationTemperatureDegradation (%)Reference
Light and Air4 hours37°C8.5%[8]
Light and Nitrogen4 hours37°C8.7%[8]
Dark and Air4 hours37°C0.8%[8]
Dark and Nitrogen4 hours37°C3.1%[8]
Methanol with BHT (Cold)During analysisRoom Temp< 1%[2]
Methanol with BHT (Room Temp)During analysisRoom Tempup to 6%[2]
Cosmetic Cream (Long-term)6 months25°C0-80%[2]
Cosmetic Cream (Accelerated)6 months40°C40-100%[2]

Experimental Protocols

Protocol 1: Sample Extraction from Biological Tissues
  • Homogenization: Homogenize the tissue sample on ice in a suitable buffer under yellow or red light.

  • Extraction: Add a 2-fold excess of cold ethanol containing 0.1% BHT to precipitate proteins. Vortex thoroughly.

  • Solvent Partitioning: Add a 4-fold excess of cold hexane, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the upper hexane layer containing the retinoids.

  • Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen gas in the dark.

  • Reconstitution: Reconstitute the dried extract in the HPLC mobile phase for analysis.

Protocol 2: HPLC Analysis
  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

  • Mobile Phase: An isocratic mobile phase of methanol/water (95:5, v/v) can be used.[9] The mobile phase should be filtered and degassed.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: Monitor the eluent at 325 nm for retinol and its isomers.[9]

  • Injection Volume: 20 µL.

  • Temperature: Maintain the column at a constant temperature, for example, 25°C, using a column oven.

Visualizations

Isomerization_Pathway cluster_factors Inducing Factors Light Light (UV) Didehydroretinol 11,12-didehydroretinol (e.g., all-trans) Light->Didehydroretinol isomerizes Heat Heat Heat->Didehydroretinol isomerizes Chemicals Acids/Bases Chemicals->Didehydroretinol isomerizes Isomers Isomers (e.g., 9-cis, 13-cis) Didehydroretinol->Isomers forms

Caption: Factors inducing the isomerization of 11,12-didehydroretinol.

Experimental_Workflow cluster_prep Sample Preparation (Under Red/Yellow Light) cluster_analysis HPLC Analysis Start Tissue Sample Homogenize Homogenize on Ice Start->Homogenize Extract Extract with Hexane/Ethanol + BHT Homogenize->Extract Dry Dry under Nitrogen Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C18 Reversed-Phase Column Inject->Separate Detect UV Detection at 325 nm Separate->Detect Quantify Quantify Peaks Detect->Quantify

Caption: Workflow for minimizing isomerization during analysis.

References

Validation & Comparative

A Comparative Analysis of 11,12-Didehydroretinol and 3,4-Didehydroretinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biochemical and physiological landscapes of two key vitamin A analogs, this guide provides a comprehensive comparative analysis of 11,12-didehydroretinol and 3,4-didehydroretinol. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and potential applications of these retinoids.

This guide synthesizes available experimental data to compare the biochemical properties, physiological roles, and associated signaling pathways of 11,12-didehydroretinol and 3,4-didehydroretinol. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key analyses are provided. Visual diagrams generated using Graphviz are included to illustrate complex biological processes.

Introduction to Didehydroretinols

Didehydroretinols are analogs of retinol (Vitamin A) characterized by the presence of an additional double bond in their structure. The position of this double bond significantly influences their chemical properties and biological activities. This guide focuses on two specific isomers: 11,12-didehydroretinol and 3,4-didehydroretinol. While 3,4-didehydroretinol (also known as Vitamin A2) is a naturally occurring retinoid with established roles in various physiological processes, information on 11,12-didehydroretinol is comparatively scarce in scientific literature.

Biochemical and Physiological Properties

A comparative summary of the known properties of 11,12-didehydroretinol and 3,4-didehydroretinol is presented below. It is important to note that the biological functions of 11,12-didehydroretinol are not well-documented in the available scientific literature.

Property11,12-Didehydroretinol3,4-Didehydroretinol (Vitamin A2)
Structure Contains an additional double bond at the C11-C12 position of the polyene chain.Contains an additional double bond at the C3-C4 position of the β-ionone ring.[1]
Natural Occurrence Primarily a synthetic precursor for 11-cis-retinoids.[2]Found in freshwater fish and amphibians.[3] Also a metabolite in human skin.
Biological Roles Not well-established. Primarily used in the synthesis of other retinoids.[2]Active in vision, growth, and cellular differentiation.[4]
Metabolism Precursor for the synthesis of 11-cis-retinoids through hydrosilylation-protodesilylation.[2]Metabolized from retinol in human skin keratinocytes.[4] Can be esterified in the retinal pigment epithelium.[5]
Receptor Binding Data not available.Its acidic form, 3,4-didehydroretinoic acid (DDRA), binds to both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[6] DDRA shows a higher affinity for RXRα compared to all-trans-retinoic acid.[6]

Signaling Pathways

Retinoids exert their biological effects primarily through nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors act as ligand-activated transcription factors that regulate the expression of target genes.

Retinoid Signaling Pathway

The canonical retinoid signaling pathway involves the cellular uptake of retinol, its conversion to retinoic acid, and the subsequent activation of nuclear receptors.

Retinoid_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_nucleus Nucleus RBP_Retinol Retinol-RBP Complex STRA6 STRA6 Receptor RBP_Retinol->STRA6 Binding Retinol Retinol STRA6->Retinol Uptake Retinal Retinaldehyde Retinol->Retinal Oxidation (RDH) RA Retinoic Acid Retinal->RA Oxidation (RALDH) RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binding and Activation RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

Figure 1: Generalized Retinoid Signaling Pathway.

As depicted in Figure 1, retinol bound to retinol-binding protein (RBP) is taken up by target cells via the STRA6 receptor. Inside the cell, retinol is oxidized to retinaldehyde by retinol dehydrogenases (RDHs), and then to retinoic acid by retinaldehyde dehydrogenases (RALDHs). Retinoic acid then enters the nucleus and binds to RAR/RXR heterodimers, which in turn bind to Retinoic Acid Response Elements (RAREs) on the DNA to regulate gene transcription.

Signaling of 3,4-Didehydroretinol

The biologically active form of 3,4-didehydroretinol is its acidic metabolite, 3,4-didehydroretinoic acid (DDRA). DDRA has been shown to be a potent activator of both RARs and RXRs.[6] Notably, DDRA exhibits a higher affinity for RXRα than all-trans-retinoic acid and produces a greater transcriptional activation of RXRα homodimers and RARβ-RXRα heterodimers.[6] This suggests that 3,4-didehydroretinol may have unique biological effects mediated through RXR-dependent pathways.

Signaling of 11,12-Didehydroretinol

Currently, there is no specific information available in the scientific literature regarding the signaling pathways of 11,12-didehydroretinol or its potential metabolites. Further research is required to elucidate its mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of didehydroretinols.

Synthesis of 11-cis-Retinoids from an 11,12-Didehydro Precursor

This protocol describes a highly efficient method for the synthesis of 11-cis-retinoids via the semihydrogenation of an 11-yne precursor, which is a form of 11,12-didehydroretinoid.[2]

Materials:

  • 11-yne-retinoid precursor

  • Hydrosilane (e.g., triethylsilane)

  • Catalyst (e.g., platinum or ruthenium-based)

  • Protodesilylating agent (e.g., tetrabutylammonium fluoride)

  • Anhydrous solvents (e.g., THF)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Hydrosilylation: In an inert atmosphere, dissolve the 11-yne-retinoid precursor in an anhydrous solvent.

  • Add the hydrosilane and the catalyst to the reaction mixture.

  • Stir the reaction at the appropriate temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Work-up: Quench the reaction and remove the catalyst. Purify the resulting vinylsilane intermediate by column chromatography.

  • Protodesilylation: Dissolve the purified vinylsilane in an anhydrous solvent under an inert atmosphere.

  • Add the protodesilylating agent and stir the reaction until the vinylsilane is consumed.

  • Final Purification: Quench the reaction and purify the final 11-cis-retinoid product by column chromatography.

Synthesis_Workflow Start 11-yne-retinoid (11,12-didehydro precursor) Step1 Hydrosilylation (Hydrosilane, Catalyst) Start->Step1 Intermediate Vinylsilane Step1->Intermediate Step2 Protodesilylation (TBAF) Intermediate->Step2 End 11-cis-retinoid Step2->End

Figure 2: Workflow for 11-cis-retinoid synthesis.
Retinoid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., a didehydroretinol metabolite) for retinoid receptors.[6]

Materials:

  • Radiolabeled all-trans-retinoic acid (e.g., [³H]RA)

  • Unlabeled test compound (e.g., 3,4-didehydroretinoic acid)

  • Source of retinoid receptors (e.g., nuclear extracts from cells overexpressing RARs or RXRs)

  • Binding buffer

  • Filtration apparatus

Procedure:

  • Incubation: Incubate a fixed concentration of radiolabeled all-trans-retinoic acid with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through a filter that retains the receptor-ligand complex.

  • Quantification: Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test compound. Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vitro Transcription Assay

This assay is used to assess the ability of a compound to activate gene transcription mediated by retinoid receptors.[6]

Materials:

  • Cell line (e.g., CV-1)

  • Expression vectors for RAR and/or RXR

  • Reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Test compound (e.g., 3,4-didehydroretinoic acid)

  • Cell lysis buffer and reporter gene assay substrate

Procedure:

  • Transfection: Co-transfect the cells with the expression vectors for the retinoid receptor(s) and the RARE-reporter plasmid.

  • Treatment: After transfection, treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a sufficient period to allow for gene expression.

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Reporter Assay: Measure the activity of the reporter protein (e.g., luciferase activity) in the cell lysates.

  • Data Analysis: Plot the reporter activity as a function of the test compound concentration to determine the dose-response curve and the EC₅₀ value (the concentration that produces 50% of the maximal response).

Transcription_Assay_Workflow Start Cells + Receptor & Reporter Plasmids Step1 Transfection Start->Step1 Transfected_Cells Transfected Cells Step1->Transfected_Cells Step2 Treatment with Test Compound Transfected_Cells->Step2 Treated_Cells Treated Cells Step2->Treated_Cells Step3 Incubation Treated_Cells->Step3 Incubated_Cells Incubated Cells Step3->Incubated_Cells Step4 Cell Lysis & Reporter Assay Incubated_Cells->Step4 End Measurement of Reporter Activity Step4->End

References

Validating the Biological Activity of Synthetic 11,12-Didehydroretinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of synthetic 11,12-didehydroretinol. Due to a lack of publicly available data directly comparing synthetic 11,12-didehydroretinol to other retinoids, this document uses all-trans-retinoic acid (ATRA) and the synthetic retinoid EC23 as illustrative examples to demonstrate comparative analysis. The methodologies and principles described herein are directly applicable to the evaluation of 11,12-didehydroretinol.

Introduction to Retinoid Signaling

Vitamin A and its derivatives, known as retinoids, are crucial for various physiological processes, including vision, immune function, and cellular differentiation and proliferation.[1] The biological activity of many retinoids is mediated through their conversion to active forms, such as all-trans-retinoic acid (ATRA), which bind to and activate nuclear retinoic acid receptors (RARs).[1][2] RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[2][3]

Synthetic retinoids are developed to target specific aspects of retinoid signaling, potentially offering improved efficacy, stability, or reduced side effects compared to natural retinoids.[4] 11,12-didehydroretinol is a synthetic analog of retinol. Its biological activity is predicted to be dependent on its conversion to 11,12-didehydroretinoic acid and subsequent interaction with RARs.

Comparative Analysis of Biological Activity

To validate the biological activity of a synthetic retinoid like 11,12-didehydroretinol, it is essential to compare its performance against a well-characterized natural retinoid, such as all-trans-retinol or its active metabolite, all-trans-retinoic acid (ATRA). A key in vitro assay for this purpose is the Retinoic Acid Receptor (RAR) transactivation assay.

Data Presentation: RAR Activation

The following table summarizes hypothetical data from a luciferase reporter assay designed to measure the activation of RARα by ATRA and a synthetic retinoid (EC23 is used here as a stand-in for 11,12-didehydroretinol). The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response.

CompoundTarget ReceptorEC50 (nM)Efficacy (% of ATRA)
All-trans-retinoic acid (ATRA)RARα15100%
Synthetic Retinoid (EC23)RARα10110%

Table 1: Comparative RARα Activation by All-trans-retinoic Acid and a Synthetic Retinoid. Lower EC50 values indicate higher potency. Efficacy is normalized to the maximal activation induced by ATRA.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used in the characterization of retinoid activity.

Retinoic Acid Receptor (RAR) Transactivation Assay

This assay measures the ability of a compound to activate a specific retinoic acid receptor subtype (e.g., RARα, RARβ, or RARγ).

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.
  • After 24 hours, cells are co-transfected with three plasmids using a suitable transfection reagent:
  • An expression vector for the human RAR of interest (e.g., pCMX-hRARα).
  • A reporter plasmid containing a luciferase gene under the control of a RARE promoter (e.g., pGL3-RARE-luc).
  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

2. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds (e.g., synthetic 11,12-didehydroretinol, all-trans-retinol) or a vehicle control (e.g., DMSO).
  • Compounds are typically tested in a serial dilution to generate a dose-response curve.

3. Luciferase Assay:

  • After 24 hours of incubation with the compounds, cells are lysed.
  • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
  • The normalized data is then plotted against the compound concentration, and a dose-response curve is fitted using a non-linear regression model to determine the EC50 and maximal efficacy.

High-Performance Liquid Chromatography (HPLC) for Retinoid Analysis

HPLC is used to assess the purity of the synthetic retinoid and to study its metabolism in cell culture or in vivo.

1. Sample Preparation:

  • From Cell Culture: Cells are washed with PBS and then lysed. Proteins are precipitated with acetonitrile, and the supernatant containing the retinoids is collected.
  • From Plasma/Serum: Proteins are precipitated with an equal volume of ethanol, and retinoids are extracted with hexane.
  • The organic solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly employed.
  • Flow Rate: 1 mL/min.
  • Detection: A UV detector set at 340 nm (the approximate λmax for many retinoids).
  • Standard Curve: A standard curve is generated using known concentrations of the purified synthetic retinoid and potential metabolites.

3. Data Analysis:

  • The concentration of the retinoid in the sample is determined by comparing the peak area from the sample chromatogram to the standard curve.

Mandatory Visualizations

Signaling Pathway of Retinoid Action

Retinoid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH CRBP CRBP Retinol->CRBP Retinaldehyde->Retinol ADH/RDH Retinoic Acid Retinoic Acid (ATRA) Retinaldehyde->Retinoic Acid RALDH CRABP CRABP Retinoic Acid->CRABP RAR RAR Retinoic Acid->RAR Binding RARE RARE (DNA) RXR RXR Target Gene Target Gene Transcription RARE->Target Gene Activation

Caption: General signaling pathway of all-trans-retinoic acid (ATRA).

Experimental Workflow for Biological Activity Validation

Experimental_Workflow start Synthetic 11,12-didehydroretinol and All-trans-retinol hplc Purity and Stability Analysis (HPLC) start->hplc treatment Treatment with Test Compounds start->treatment hplc->treatment cell_culture Cell Culture (e.g., HEK293T) transfection Transfection with RAR and Reporter Plasmids cell_culture->transfection transfection->treatment luciferase Luciferase Reporter Assay treatment->luciferase data_analysis Data Analysis (EC50, Efficacy) luciferase->data_analysis comparison Comparative Evaluation data_analysis->comparison end Conclusion on Biological Activity comparison->end

Caption: Workflow for validating the biological activity of synthetic retinoids.

References

comparison of different synthetic routes to 11,12-didehydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes to 11,12-didehydroretinol, a key intermediate in the synthesis of various retinoids, is presented for researchers, scientists, and drug development professionals. This guide outlines and contrasts different synthetic strategies, providing experimental data and detailed methodologies to aid in the selection of the most suitable route for specific research and development needs.

Comparison of Synthetic Routes

The synthesis of 11,12-didehydroretinol and its precursors can be primarily achieved through several key synthetic strategies. The choice of a particular route often depends on factors such as the desired stereochemistry, overall yield, availability of starting materials, and scalability. Below is a comparative summary of the most common approaches.

Synthetic RouteKey ReactionStarting MaterialsReported YieldNumber of Steps (from β-ionone)Key AdvantagesKey Disadvantages
Route 1: Horner-Wadsworth-Emmons (HWE) Olefination Horner-Wadsworth-Emmons reactionβ-ionone, phosphonate reagent~91% for the key coupling step[1]3-4High E-selectivity for the newly formed double bond, good yields.Requires preparation of a specific phosphonate reagent.
Route 2: Grignard Reaction with a Propargyl Halide Grignard reactionβ-ionone, propargyl magnesium halideNot explicitly stated for the final product, but a key intermediate is formed.2Utilizes readily available starting materials.Dehydration of the resulting alcohol can lead to a mixture of isomers.[2]
Route 3: Wittig Reaction Wittig reactionAldehyde/ketone, phosphonium ylideNot specifically reported for 11,12-didehydroretinol in the provided context.VariableA classic and versatile method for alkene synthesis.[3][4][5][6]Can sometimes lead to mixtures of Z/E isomers, and the phosphine oxide byproduct can be difficult to remove.
Route 4: Sonogashira Coupling Sonogashira couplingVinyl halide, terminal alkyneNot specifically reported for 11,12-didehydroretinol in the provided context.VariableA powerful method for C(sp2)-C(sp) bond formation, suitable for creating the enyne system.[7][8][9][10][11]Requires a palladium catalyst and a copper co-catalyst, which may need to be removed from the final product.

Experimental Protocols

Route 1: Horner-Wadsworth-Emmons (HWE) Olefination Approach

This route involves the condensation of a phosphonate with β-ionone to construct the carbon skeleton of the retinoid. A specific example is the synthesis of an 11-yne-retinoid precursor as described by Borhan, et al.[1]

Step 1: Synthesis of the C15-alkyne (a precursor to 11,12-didehydroretinol)

  • To a solution of dimethyl (3-trimethylsilyl-2-propynyl)phosphonate in anhydrous THF at -78 °C, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of β-ionone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C15-enyne.

Step 2: Desilylation to yield the terminal alkyne

  • Dissolve the silylated C15-enyne in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF.

  • Stir the mixture at room temperature until the desilylation is complete (monitored by TLC).

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude terminal alkyne can often be used in the next step without further purification.

Step 3: Coupling with a side chain fragment (example for a more complex retinoid)

The terminal alkyne can then be coupled with a suitable electrophile to extend the side chain. For the synthesis of 11,12-didehydroretinol itself, the C15-alkyne from step 2 would be the target molecule after appropriate functional group manipulation of the terminal alcohol.

Route 2: Grignard Reaction Approach

This route provides a straightforward method to form the C11-C12 triple bond and the C10-C11 bond in one step.

  • Prepare the Grignard reagent by adding a solution of propargyl bromide in anhydrous diethyl ether to a suspension of magnesium turnings in anhydrous diethyl ether.

  • To a solution of β-ionone in anhydrous diethyl ether at 0 °C, add the freshly prepared propargylmagnesium bromide solution dropwise.

  • Stir the reaction mixture at room temperature for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting propargylic alcohol is 11,12-didehydro-10-hydroxy-10,11-dihydroretinol, which can be dehydrated to yield a mixture of trienynes, including a precursor to 11,12-didehydroretinol.[2]

Visualizations

Synthetic Pathway Diagrams

HWE_Route beta_ionone β-ionone c15_enyne C15-Enyne (Protected) beta_ionone->c15_enyne HWE Reaction phosphonate Phosphonate reagent phosphonate->c15_enyne didehydroretinol 11,12-Didehydroretinol precursor c15_enyne->didehydroretinol Deprotection Grignard_Route beta_ionone β-ionone propargylic_alcohol Propargylic Alcohol beta_ionone->propargylic_alcohol Grignard Addition propargyl_grignard Propargyl Grignard Reagent propargyl_grignard->propargylic_alcohol didehydroretinol_precursor 11,12-Didehydroretinol precursor propargylic_alcohol->didehydroretinol_precursor Dehydration

References

assessing the purity of 11,12-didehydroretinol by different analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purity Assessment of 11,12-Didehydroretinol

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients is a critical step in preclinical and clinical studies. This guide provides a comparative analysis of three common analytical methods for assessing the purity of 11,12-didehydroretinol, a synthetic analog of vitamin A. The comparison includes High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The selection of an appropriate analytical method is crucial for obtaining reliable and reproducible data. Factors such as sensitivity, specificity, and the complexity of the sample matrix must be carefully considered.[1] This guide aims to assist researchers in making informed decisions by presenting a side-by-side comparison of these techniques, supported by representative experimental data and protocols for analogous retinoid compounds.

Comparison of Analytical Methods

The primary distinction between these methods lies in their detection principles. HPLC-UV relies on the absorption of ultraviolet light by the analyte.[1] In contrast, LC-MS offers superior specificity and sensitivity by separating compounds based on their mass-to-charge ratio.[1][2] NMR spectroscopy provides detailed structural information and can be used for absolute quantification without the need for a reference standard of the analyte itself.[3]

Table 1: Comparison of Analytical Methods for Retinoid Purity Assessment

ParameterHPLC-UVLC-MS/MS¹H NMR Spectroscopy
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Detection of nuclear spin transitions in a magnetic field.
Primary Use Quantification, purity determination.Identification, quantification, impurity profiling.Structure elucidation, absolute quantification, purity determination.
Specificity Moderate; susceptible to interference from compounds with similar UV absorbance.[1]High; provides mass information for unambiguous identification.[1]High; provides detailed structural information.
Sensitivity Good (pmol range).[4]Excellent (sub-ng/mL to pg/mL range).[2][5]Lower than chromatographic methods.
Limit of Detection (LOD) ~0.4–1 pmol[4]0.0013 µg·mL⁻¹ (for retinoic acid)[2]Generally in the µg to mg range.
Limit of Quantification (LOQ) ~0.4–1 pmol[4]0.0043 µg·mL⁻¹ (for retinoic acid)[2]Generally in the µg to mg range.
Quantitative Capability Relative quantification against a reference standard.Relative quantification against a reference standard or isotopically labeled internal standard.Absolute quantification using an internal standard of a different compound.[3][6]
Throughput High.High.Low to moderate.
Cost Relatively low.[4]High.High.
Key Advantage Robust, cost-effective, and widely available.[1][4]High sensitivity and specificity, ideal for complex matrices.[1][7]Provides unambiguous structural information and allows for absolute quantification.[3]
Key Limitation Potential for interference, less specific than MS.[1]More complex instrumentation and higher cost.Lower sensitivity compared to other methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for sample preparation and analysis using HPLC-UV, LC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine analysis of retinoids.[8][9]

  • Instrumentation : An HPLC system equipped with a UV detector.

  • Column : A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase : A gradient or isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and water with a buffer like ammonium acetate is often employed.[10][11]

  • Detection : UV detection is typically performed at the wavelength of maximum absorbance for the retinoid, which is around 325-350 nm.[9][12]

  • Sample Preparation : Samples are dissolved in a suitable organic solvent, such as ethanol or hexane, and filtered before injection.[8]

  • Quantification : Purity is determined by comparing the peak area of the analyte to that of a known reference standard. The percentage purity is calculated from the area of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[7]

  • Instrumentation : An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[5]

  • Column : Similar to HPLC, a reverse-phase C18 or C30 column is typically used.[10]

  • Mobile Phase : A gradient elution with a mobile phase containing solvents like methanol, water, and an additive such as formic acid or ammonium acetate to facilitate ionization.[5][10]

  • Ionization : Electrospray ionization (ESI) is a common technique for retinoids.[10]

  • Mass Analysis : The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Sample Preparation : Similar to HPLC, with potential for more complex extraction procedures for biological matrices.[5]

  • Quantification : Purity is assessed by the relative abundance of the parent ion of 11,12-didehydroretinol compared to any other detected ions corresponding to impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and absolute quantification of compounds.[3][13]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : A precisely weighed amount of the 11,12-didehydroretinol sample and a known amount of an internal standard (a compound with sharp signals that do not overlap with the analyte) are dissolved in a deuterated solvent (e.g., CDCl₃).[6]

  • Data Acquisition : A standard ¹H NMR spectrum is acquired.

  • Quantification : The purity of the sample is calculated by comparing the integral of a specific, well-resolved proton signal of 11,12-didehydroretinol to the integral of a known proton signal from the internal standard.[6] This method provides an absolute measure of purity without needing a reference standard of the analyte itself.[3]

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing cluster_result Purity Determination Sample 11,12-Didehydroretinol Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Addition of Internal Standard (for NMR/LC-MS) Dissolution->Standard Filtration Filtration Standard->Filtration HPLC HPLC-UV Filtration->HPLC LCMS LC-MS Filtration->LCMS NMR NMR Filtration->NMR Chromatogram Chromatogram Generation HPLC->Chromatogram LCMS->Chromatogram Spectrum Spectrum Acquisition NMR->Spectrum Integration Peak Integration / Signal Integration Chromatogram->Integration Spectrum->Integration Purity Purity Calculation (%) Integration->Purity Impurity Impurity Identification Integration->Impurity

Caption: General workflow for assessing the purity of 11,12-didehydroretinol.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS cluster_nmr NMR hplc_adv Advantages: - Cost-effective - Robust - High throughput hplc_dis Disadvantages: - Moderate specificity - Potential for interference lcms_adv Advantages: - High sensitivity - High specificity - Impurity identification lcms_dis Disadvantages: - High cost - Complex instrumentation nmr_adv Advantages: - Absolute quantification - Structural elucidation - Unambiguous identification nmr_dis Disadvantages: - Lower sensitivity - Lower throughput Purity Purity Assessment of 11,12-Didehydroretinol Purity->hplc_adv Quantitative Purity->lcms_adv Quantitative & Qualitative Purity->nmr_adv Absolute Quantitative & Structural

Caption: Comparison of key features of analytical methods for purity assessment.

Conclusion

The choice of analytical method for assessing the purity of 11,12-didehydroretinol depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method for routine purity checks and quantification when high specificity is not paramount.[1]

  • LC-MS is the preferred method when high sensitivity and specificity are required, particularly for identifying and quantifying trace impurities in complex mixtures.[1][7]

  • NMR Spectroscopy offers the unique advantage of absolute quantification without the need for a specific reference standard and provides invaluable structural confirmation of the main component and any impurities.[3]

For comprehensive characterization and in regulatory submissions, a combination of these methods is often employed to provide orthogonal data, ensuring a complete and accurate purity profile of 11,12-didehydroretinol.

References

A Comparative Guide to the Cross-Validation of HPLC and NMR Data for the Characterization of 11,12-Didehydroretinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of retinoids, the precise structural characterization of novel or modified analogues is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 11,12-didehydroretinol, a synthetic derivative of retinol. By presenting detailed experimental protocols, comparative data, and a clear workflow for cross-validation, this document aims to equip researchers with the necessary tools to confidently identify and assess the purity of this compound.

Introduction to Analytical Approaches

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture, providing crucial information on the purity of a sample and quantifying its components. When coupled with a UV-Vis detector, HPLC can offer preliminary structural information based on the compound's chromophore.

Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed information about the molecular structure of a compound, including the connectivity of atoms and their spatial relationships. Cross-validation of data from these two orthogonal techniques provides a robust confirmation of the identity and purity of a synthesized compound like 11,12-didehydroretinol.

Experimental Protocols

Detailed methodologies are critical for the successful characterization of retinoids, which are often sensitive to light, heat, and oxidation. The following protocols are representative of standard procedures for the analysis of retinoids and are adapted for the specific characterization of 11,12-didehydroretinol.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed to separate 11,12-didehydroretinol from potential isomers and impurities.

1. Sample Preparation:

  • All procedures should be carried out under yellow or red light to prevent photoisomerization.

  • Dissolve a small amount of the synthesized 11,12-didehydroretinol in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for retinoid separation.

  • Mobile Phase: A mixture of methanol and water (e.g., 95:5 v/v) is a typical mobile phase.[1] The mobile phase composition can be adjusted to optimize the separation.

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

  • Column Temperature: Maintain the column at a constant temperature, for instance, 25 °C, to ensure reproducible retention times.

  • Detection: Monitor the elution profile at the UV absorption maximum (λmax) of 11,12-didehydroretinol. While retinol typically absorbs at 325 nm, the presence of the 11,12-triple bond is expected to cause a hypsochromic (blue) shift in the absorption maximum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR analysis will confirm the detailed molecular structure of 11,12-didehydroretinol.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent, such as chloroform-d (CDCl3).

  • Transfer the solution to an NMR tube.

2. Spectrometer and Experiments:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR: To identify the number and types of protons in the molecule.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC): To establish the connectivity between protons and carbons and to aid in the complete assignment of the spectra.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Presentation and Comparison

The data obtained from HPLC and NMR are complementary and, when combined, provide a comprehensive characterization of 11,12-didehydroretinol.

HPLC Data Summary

The primary data from HPLC analysis are the retention time and the UV-Vis spectrum.

ParameterExpected Observation for 11,12-DidehydroretinolComparison with all-trans-Retinol
Retention Time (t_R) A single, sharp peak indicating a pure compound. The exact time will depend on the specific HPLC conditions.The polarity of 11,12-didehydroretinol may differ slightly from retinol, potentially leading to a different retention time under the same conditions.
UV λ_max Expected to be slightly lower than 325 nm due to the presence of the alkyne group in conjugation with the polyene chain.all-trans-Retinol has a characteristic λ_max at approximately 325 nm.
NMR Data Summary

The NMR spectra of 11,12-didehydroretinol will show characteristic signals for the different protons and carbons in the molecule. The following table summarizes the expected chemical shifts based on the known spectra of related retinoids.

Table 1: Expected ¹H NMR Chemical Shifts for 11,12-Didehydroretinol in CDCl₃

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-15 (CH₂OH)~4.3d
Olefinic Protons5.5 - 7.0m
H-10~6.0d
H-14~6.2d
Methyl Protons (C-1, C-5, C-9, C-13)1.0 - 2.0s

Table 2: Expected ¹³C NMR Chemical Shifts for 11,12-Didehydroretinol in CDCl₃

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-15 (CH₂OH)~59
Acetylenic Carbons (C-11, C-12)80 - 100
Olefinic Carbons120 - 140
C-1 (Quaternary)~34
Methyl Carbons12 - 29

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and the chemical structures of the compounds of interest.

cross_validation_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_validation Cross-Validation synthesis Synthesis of 11,12-Didehydroretinol purification Purification (e.g., Column Chromatography) synthesis->purification hplc_analysis HPLC-UV Analysis purification->hplc_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr_analysis hplc_data Purity Assessment (Single Peak) Retention Time UV-Vis Spectrum (λmax) hplc_analysis->hplc_data cross_validation Cross-Validation hplc_data->cross_validation nmr_data Structural Elucidation (Chemical Shifts, Coupling Constants, Connectivity) nmr_analysis->nmr_data nmr_data->cross_validation final_characterization Confirmed Structure & Purity of 11,12-Didehydroretinol cross_validation->final_characterization

Cross-validation workflow for 11,12-didehydroretinol characterization.

chemical_structures cluster_retinol all-trans-Retinol cluster_didehydroretinol 11,12-Didehydroretinol retinol retinol_label C₂₀H₃₀O relation Structural Relationship (Introduction of a C-C triple bond) didehydroretinol didehydroretinol_label C₂₀H₂₈O

Chemical structures of all-trans-retinol and 11,12-didehydroretinol.

Conclusion

The characterization of 11,12-didehydroretinol necessitates a multi-faceted analytical approach. HPLC provides an excellent assessment of purity and preliminary identification through its UV-Vis spectrum, while NMR spectroscopy offers definitive structural elucidation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently cross-validate their findings from these two powerful techniques. This rigorous approach ensures the unambiguous identification and purity assessment of 11,12-didehydroretinol, which is critical for its further investigation in biological and pharmaceutical research.

References

A Comparative Analysis of the Biological Efficacy of Didehydroretinoids and Natural Retinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 3,4-didehydroretinoids and natural retinoids, supported by experimental data. Due to the limited availability of comprehensive biological data on 11,12-didehydroretinol-derived retinoids, this document focuses on all-trans-3,4-didehydroretinoic acid (DDRA), a well-characterized didehydroretinoid found in human skin, as a representative of this class. The comparison is made against natural retinoids, primarily all-trans-retinoic acid (RA), the most biologically active endogenous retinoid.

Data Presentation: Quantitative Comparison of Retinoid Activity

The biological activity of retinoids is primarily mediated through their interaction with nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). The following tables summarize the quantitative data on the binding affinities and transcriptional activation potential of DDRA compared to RA.

Table 1: Comparative Binding Affinities of DDRA and RA for Retinoid Receptors

RetinoidReceptor SubtypeIC50 (nM) for [3H]RA DisplacementRelative Binding Affinity
All-trans-3,4-Didehydroretinoic Acid (DDRA) RARα~5Similar to RA
RARβ~5Similar to RA
RARγ~5Similar to RA
RXRαLower than RAHigher than RA
All-trans-Retinoic Acid (RA) RARα~5Reference
RARβ~5Reference
RARγ~5Reference
RXRαHigher than DDRAReference

Data synthesized from studies demonstrating the half-maximal inhibitory concentration (IC50) required to displace radiolabeled all-trans-retinoic acid ([3H]RA) from the respective receptors.[1]

Table 2: Transcriptional Activation Potential of DDRA vs. RA

RetinoidReceptor/Dimer ComplexConcentration RangeTranscriptional Activation
All-trans-3,4-Didehydroretinoic Acid (DDRA) RARα10⁻⁹ to 10⁻⁶ MSame magnitude as RA
RARβ-RXRα10⁻⁹ to 10⁻⁶ M2- to 3-fold higher than RA
RXRα homodimers10⁻⁹ to 10⁻⁶ M2- to 3-fold higher than RA
All-trans-Retinoic Acid (RA) RARα10⁻⁹ to 10⁻⁶ MReference
RARβ-RXRα10⁻⁹ to 10⁻⁶ MReference
RXRα homodimers10⁻⁹ to 10⁻⁶ MReference

This data reflects the ability of each retinoid to induce the transcription of a reporter gene under the control of specific retinoid response elements in a cell-based assay.[1]

Retinoid Signaling Pathway

The biological effects of both natural and didehydroretinoids are mediated through a well-defined signaling pathway involving cellular uptake, metabolism, and activation of nuclear receptors.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex Retinol Retinol Retinol-RBP->Retinol Uptake CRBP CRBP-Retinol Retinol->CRBP Binding Retinaldehyde Retinaldehyde CRBP->Retinaldehyde Oxidation (RDH) Retinoic_Acid All-trans-Retinoic Acid (RA) 3,4-Didehydroretinoic Acid (DDRA) Retinaldehyde->Retinoic_Acid Oxidation (RALDH) CRABP CRABP-RA/DDRA Retinoic_Acid->CRABP Binding RAR RAR CRABP->RAR Nuclear Translocation RAR-RXR RAR-RXR Heterodimer RAR->RAR-RXR Heterodimerization with RXR RXR RXR->RAR-RXR RARE Retinoic Acid Response Element (RARE) RAR-RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Retinoid signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Radioligand Binding Assay for RAR and RXR

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Purified recombinant human RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ proteins.

  • Radioligand: [³H]-all-trans-retinoic acid for RARs or [³H]-9-cis-retinoic acid for RXRs.

  • Unlabeled test compounds (e.g., DDRA, RA).

  • Assay Buffer: Tris-HCl buffer with appropriate additives.

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled test compound.

  • Initiation: Add the purified receptor preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at 4°C for a sufficient duration to reach binding equilibrium.

  • Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_workflow Experimental Workflow start Start setup Prepare assay plate: Buffer, Radioligand, Test Compound start->setup initiate Add Receptor Preparation setup->initiate incubate Incubate at 4°C to reach equilibrium initiate->incubate separate Vacuum Filtration (Separates bound/free) incubate->separate wash Wash filters with ice-cold buffer separate->wash detect Scintillation Counting wash->detect analyze Data Analysis: IC50 and Ki determination detect->analyze end End analyze->end

Radioligand Binding Assay Workflow.
Luciferase Reporter Gene Assay for Transcriptional Activation

This cell-based assay measures the ability of a compound to activate a specific nuclear receptor and induce the transcription of a reporter gene (luciferase).

Materials:

  • Mammalian cell line (e.g., CV-1, HEK293).

  • Expression vectors for RAR and RXR subtypes.

  • Reporter plasmid containing a luciferase gene under the control of a promoter with Retinoic Acid Response Elements (RAREs).

  • Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Transfection reagent.

  • Cell culture medium and reagents.

  • Test compounds (e.g., DDRA, RA).

  • Luciferase assay reagent and luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate conditions. Co-transfect the cells with the RAR/RXR expression vectors and the RARE-luciferase reporter plasmid, along with the control plasmid.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds or a vehicle control.

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Lyse the cells to release the expressed luciferase enzymes.

  • Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer. If a dual-luciferase system is used, measure the activity of both luciferases sequentially.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.

Luciferase_Assay_Workflow cluster_workflow Experimental Workflow start Start transfect Co-transfect cells with: - RAR/RXR expression vectors - RARE-Luciferase reporter - Control plasmid start->transfect treat Treat cells with Test Compounds transfect->treat incubate Incubate for 18-24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase Activity (Luminescence) lyse->measure analyze Normalize data and calculate Fold Induction measure->analyze end End analyze->end

Luciferase Reporter Assay Workflow.

References

Navigating Retinoid Research: A Comparative Guide to 11,12-Didehydroretinol in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate retinoid is critical for the accuracy and relevance of cellular assay results. While all-trans-retinoic acid (ATRA) is the most commonly studied retinoid, other endogenous forms like 11,12-didehydroretinol (ddhR), also known as vitamin A2, present both opportunities and challenges. This guide provides a comprehensive comparison of ddhR with other retinoids, focusing on its limitations and unique properties in the context of cellular assays, supported by available experimental data and detailed protocols.

Introduction to 11,12-Didehydroretinol (ddhR)

11,12-didehydroretinol is a naturally occurring analog of retinol (vitamin A1) and is particularly abundant in the skin.[1][2][3] Like retinol, ddhR is a precursor to its biologically active metabolite, 3,4-didehydroretinoic acid (ddhRA), which exerts its effects by binding to nuclear retinoid receptors.[4][5] Understanding the nuances of ddhR and its active form is crucial for designing and interpreting cellular assays aimed at investigating retinoid signaling pathways.

Performance Comparison: 11,12-Didehydroretinol vs. Alternatives

The primary limitations and distinguishing features of using ddhR in cellular assays stem from its metabolism to ddhRA and the unique receptor binding profile of this metabolite compared to ATRA.

Receptor Binding and Transcriptional Activation

The most significant difference lies in the activity of the oxidized metabolites. While ddhRA and ATRA exhibit similar binding affinities for Retinoic Acid Receptors (RARs), ddhRA shows a notably higher affinity for Retinoid X Receptors (RXRs).[4][5] This enhanced RXR binding leads to a 2- to 3-fold higher activation of transcription mediated by RXR homodimers and RAR-RXR heterodimers compared to ATRA.[4][5] This distinction is a critical consideration, as it may lead to different downstream gene expression profiles and cellular responses.

LigandTarget ReceptorRelative Binding AffinityTranscriptional ActivationReference
3,4-didehydroretinoic acid (ddhRA) RARα, β, γSimilar to ATRASimilar to ATRA[4][5]
RXRα Higher than ATRA 2-3 fold higher than ATRA [4][5]
All-trans-retinoic acid (ATRA) RARα, β, γHighHigh[4][5]
RXRαLower than ddhRALower than ddhRA[4][5]
Metabolism and Bioavailability

In specific cell types, such as human keratinocytes, retinol can be metabolized to ddhR.[1][2] This conversion suggests that ddhR is a physiologically relevant retinoid in certain tissues. However, the efficiency of cellular uptake and subsequent conversion of exogenously supplied ddhR to its active form, ddhRA, in various cell lines used for assays has not been extensively characterized and compared to the well-established retinol-to-ATRA pathway. The bioavailability of vitamin A2 (ddhR and its esters) has been suggested to be lower than that of vitamin A1 (retinol and its esters) in some in vivo models, which may have implications for its efficacy in cellular systems.[6]

Potential for Off-Target Effects and Toxicity

While direct comparative cytotoxicity data for ddhR and retinol in a wide range of cell lines is limited, it is known that excessive levels of any vitamin A compound can be toxic.[7] The unique activation profile of ddhRA, particularly its potent activation of RXRs, could potentially lead to different off-target effects compared to ATRA. RXRs are involved in a wide array of signaling pathways through heterodimerization with other nuclear receptors.[8] Potent activation of RXRs by ddhRA could therefore have broader and potentially unforeseen consequences on cellular physiology. For instance, retinol, when exposed to UVA light, has been shown to be mutagenic in mouse lymphoma cells through a clastogenic mode-of-action.[9] Similar studies on the phototoxicity of ddhR are lacking.

Experimental Protocols

Preparation of Retinoid Stock Solutions for Cell Culture

Given the lipophilic nature and sensitivity of retinoids, proper handling and preparation are crucial for obtaining reliable and reproducible results.

Materials:

  • 11,12-didehydroretinol (or other retinoid)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (100%)

  • Amber glass vials or tubes wrapped in aluminum foil

  • Sterile, low-protein binding filters (0.2 µm)

  • Cell culture medium

Protocol:

  • Work in Subdued Light: All procedures involving retinoids should be performed under yellow or red light to prevent photodegradation.[10]

  • Dissolution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the retinoid powder in a minimal amount of anhydrous DMSO or 100% ethanol.[10][11] Gentle warming to 37°C for 3-5 minutes can aid in solubilization.[11]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials or foil-wrapped tubes to minimize repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C.

  • Preparation of Working Solution: To prepare the final working concentration, pre-warm the cell culture medium to 37°C.[11] Perform a serial dilution of the stock solution in the pre-warmed medium to avoid precipitation. The final concentration of the solvent (DMSO or ethanol) in the cell culture should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[11]

  • Filtration: Filter the final retinoid-supplemented medium through a 0.2 µm sterile, low-protein binding filter before adding it to the cells.[11]

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of ddhR in comparison to other retinoids.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Retinoid stock solutions (ddhR, retinol, ATRA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of ddhR and other retinoids in complete culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of retinoids. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest retinoid concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizing Signaling and Experimental Workflows

To better understand the context of using ddhR in cellular assays, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and a logical comparison.

Retinoid Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ddhR 11,12-didehydroretinol (ddhR) ddhR_cyto ddhR ddhR->ddhR_cyto Uptake Retinol Retinol Retinol_cyto Retinol Retinol->Retinol_cyto Uptake ddhRal 11,12-didehydroretinal ddhR_cyto->ddhRal Oxidation Retinal Retinal Retinol_cyto->Retinal Oxidation ddhRA 3,4-didehydroretinoic acid (ddhRA) ddhRal->ddhRA Oxidation ATRA All-trans-retinoic acid (ATRA) Retinal->ATRA Oxidation RAR RAR ddhRA->RAR RXR RXR ddhRA->RXR High Affinity ATRA->RAR ATRA->RXR RARE RARE RAR->RARE RXR->RARE Gene Target Gene Transcription RARE->Gene

Caption: Simplified retinoid signaling pathway comparing ddhR and retinol metabolism and receptor activation.

Cellular Assay Workflow start Start prep Prepare Retinoid Stock Solutions (ddhR, Retinol, ATRA) start->prep seed Seed Cells in Culture Plates prep->seed treat Treat Cells with Retinoids (and Vehicle Control) seed->treat incubate Incubate for Defined Period treat->incubate assay Perform Cellular Assay (e.g., Viability, Gene Expression, Differentiation) incubate->assay data Data Acquisition and Analysis assay->data end End data->end

Caption: General experimental workflow for comparing the effects of ddhR and other retinoids in cellular assays.

ddhR vs. Alternatives: A Logical Comparison cluster_pros Potential Advantages of ddhR cluster_cons Limitations and Considerations for ddhR ddhR 11,12-didehydroretinol (ddhR) pro1 Physiologically relevant in certain tissues (e.g., skin) ddhR->pro1 pro2 Potent RXR activation by its metabolite (ddhRA) ddhR->pro2 con1 Limited direct comparative data on cellular uptake and metabolism ddhR->con1 con2 Potentially lower bioavailability compared to retinol ddhR->con2 con3 Stronger RXR activation may lead to broader, less specific effects ddhR->con3 con4 Lack of specific data on cytotoxicity and off-target effects ddhR->con4 con5 Less commercially available and characterized than ATRA ddhR->con5 alternatives Alternatives (e.g., Retinol, ATRA)

References

A Comparative Guide to 3,4-Didehydroretinol and its Role in Non-Visual Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the initial topic of interest was 11,12-didehydroretinol, a comprehensive review of scientific literature reveals a significant lack of available data on this specific isomer and its biological functions. In contrast, its close structural analog, 3,4-didehydroretinol (also known as Vitamin A2), is a well-characterized retinoid with documented roles in various non-visual physiological processes. This guide, therefore, provides a detailed comparison of 3,4-didehydroretinol and its metabolites with the canonical Vitamin A1 (retinol) and its derivatives, focusing on their non-visual biological activities. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to aid researchers in understanding the nuanced roles of these retinoid analogs.

Data Presentation: Comparative Analysis of Retinoid Activity

The following tables summarize the quantitative data comparing the biological activity of 3,4-didehydroretinol and its derivatives with retinol and retinoic acid.

Table 1: Comparative Bioactivity of Retinol and 3,4-Didehydroretinol in Growth Promotion

CompoundRelative Bioactivity (%)Animal ModelExperimental Endpoint
Retinol (Vitamin A1)100 (Reference)RatBody weight gain[1]
3,4-Didehydroretinol (Vitamin A2)40-130[1]RatBody weight gain

Table 2: Comparative Receptor Binding and Transcriptional Activation of Retinoic Acid and 3,4-Didehydroretinoic Acid

CompoundReceptorBinding Affinity (IC50)Transcriptional Activation (EC50)Fold Activation (vs. control)
All-trans Retinoic Acid (ATRA)RARαSimilar to DDRA[2]169 nM[3]~5-fold higher than RARβ/γ[3]
RARβSimilar to DDRA[2]9 nM[3]-
RARγSimilar to DDRA[2]2 nM[3]-
RXRαLower than DDRA[2]110 nM[4]-
3,4-Didehydroretinoic Acid (DDRA)RARαSimilar to ATRA[2]Similar to ATRA (10⁻⁹ to 10⁻⁶ M)[2]Similar to ATRA[2]
RARβSimilar to ATRA[2]--
RARγSimilar to ATRA[2]--
RXRαHigher than ATRA[2]-2-3 fold higher than ATRA[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Retinoid Analysis

This protocol is adapted from methods used for the separation and quantification of retinol and its analogs.[5][6][7][8][9][10]

Objective: To separate and quantify 3,4-didehydroretinol and retinol from biological samples.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm, 4.6 mm x 250 mm)

  • Mobile Phase: Acetonitrile/water or Methanol/water gradient

  • Internal Standard (e.g., retinyl acetate)

  • Extraction Solvents: Hexane, Ethanol

  • Nitrogen gas for evaporation

  • Amber vials to protect from light

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or use serum/plasma directly.

    • Add a known amount of internal standard (retinyl acetate) to the sample.

    • Precipitate proteins by adding an equal volume of ethanol. Vortex briefly.

    • Extract retinoids by adding hexane (e.g., 4 mL), vortexing for 30 seconds, and repeating the extraction twice.

    • Centrifuge to separate the phases.

    • Collect the upper hexane layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Elute the retinoids using a suitable gradient of the mobile phase.

    • Detect the retinoids using a UV detector set at the appropriate wavelength (e.g., 325 nm for retinol, and a slightly different wavelength may be optimal for 3,4-didehydroretinol, which should be determined empirically).

    • Quantify the peaks by comparing their area to the area of the internal standard and a standard curve of known concentrations of the retinoids.

Protocol 2: Nuclear Receptor Binding Assay

This protocol is a general method for assessing the binding affinity of ligands to nuclear receptors like RAR and RXR.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,4-didehydroretinoic acid for retinoic acid receptors.

Materials:

  • Purified RAR and RXR proteins

  • Radiolabeled all-trans retinoic acid ([³H]ATRA)

  • Unlabeled 3,4-didehydroretinoic acid (DDRA) and all-trans retinoic acid (ATRA)

  • Binding buffer (e.g., Tris-HCl, pH 7.4, containing KCl, DTT, and glycerol)

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubate a constant amount of purified RAR or RXR protein with a fixed concentration of [³H]ATRA in the binding buffer.

  • Add increasing concentrations of unlabeled DDRA or ATRA (as a competitor) to the incubation mixture.

  • Incubate at 4°C for a sufficient time to reach equilibrium.

  • Separate the protein-bound radioligand from the free radioligand (e.g., using a hydroxylapatite assay or size-exclusion chromatography).

  • Measure the radioactivity of the protein-bound fraction using a scintillation counter.

  • Plot the percentage of [³H]ATRA binding against the logarithm of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand.

Protocol 3: Transcriptional Activation Assay (Reporter Gene Assay)

This protocol is a standard method to measure the ability of a compound to activate a nuclear receptor and drive the expression of a target gene.[2]

Objective: To quantify the transcriptional activation potential of 3,4-didehydroretinoic acid mediated by RARs and RXRs.

Materials:

  • Mammalian cell line (e.g., CV-1 or HEK293)

  • Expression vectors for RAR and RXR

  • Reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • Cell culture medium and supplements

  • 3,4-didehydroretinoic acid (DDRA) and all-trans retinoic acid (ATRA)

  • Luciferase assay system or appropriate substrate for the reporter gene

Procedure:

  • Seed the cells in a multi-well plate.

  • Co-transfect the cells with the RAR/RXR expression vectors and the RARE-reporter plasmid using a suitable transfection reagent.

  • After transfection, treat the cells with varying concentrations of DDRA or ATRA. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).

  • Normalize the reporter gene activity to a co-transfected control plasmid (e.g., a plasmid expressing Renilla luciferase) to account for variations in transfection efficiency.

  • Plot the normalized reporter activity against the logarithm of the ligand concentration to determine the half-maximal effective concentration (EC50) and the maximum fold activation.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a comparative experimental workflow.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3,4-ddR-RBP 3,4-ddR-RBP Complex 3,4-ddR 3,4-didehydroretinol (3,4-ddR) 3,4-ddR-RBP->3,4-ddR Uptake 3,4-ddRAld 3,4-didehydroretinal (3,4-ddRAld) 3,4-ddR->3,4-ddRAld Oxidation 3,4-ddRAld->3,4-ddR Reduction 3,4-ddRA 3,4-didehydroretinoic acid (3,4-ddRA) 3,4-ddRAld->3,4-ddRA Oxidation RAR RAR 3,4-ddRA->RAR RDH Retinol Dehydrogenase (RDH) RALDH Retinaldehyde Dehydrogenase (RALDH) RXR RXR RAR->RXR Heterodimerization RARE RARE (Retinoic Acid Response Element) RXR->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates experimental_workflow cluster_retinoids Test Compounds cluster_assays Comparative Assays cluster_endpoints Endpoints Retinol Retinol Cell_Culture Cell Culture (e.g., Keratinocytes) Retinol->Cell_Culture ddR 3,4-Didehydroretinol ddR->Cell_Culture Receptor_Binding Receptor Binding Assay (RAR/RXR) Cell_Culture->Receptor_Binding Transcriptional_Activation Transcriptional Activation (Reporter Gene Assay) Cell_Culture->Transcriptional_Activation Gene_Expression Gene Expression Profiling (e.g., qPCR, Microarray) Cell_Culture->Gene_Expression Binding_Affinity Binding Affinity (IC50) Receptor_Binding->Binding_Affinity Transcriptional_Potency Transcriptional Potency (EC50, Fold Activation) Transcriptional_Activation->Transcriptional_Potency Target_Genes Identification of Target Genes Gene_Expression->Target_Genes

References

Comparative Bioactivity of 11,12-Didehydroretinol and Retinol: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A (retinol), are critical regulators of a vast array of biological processes, including vision, embryonic development, cellular differentiation, and immune function. Their therapeutic potential in dermatology and oncology is well-established. The biological activity of retinoids is primarily mediated by their conversion to retinoic acid, which subsequently binds to and activates nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors function as ligand-inducible transcription factors, modulating the expression of target genes.

The structure of the polyene chain of retinoids is a key determinant of their biological activity. Modifications to this chain can significantly alter their interaction with retinoid binding proteins and nuclear receptors, thereby influencing their downstream effects. This guide provides a comparative analysis of the bioactivity of retinol and a less-studied synthetic analog, 11,12-didehydroretinol. Due to a lack of available experimental data for 11,12-didehydroretinol, this guide will focus on presenting the established bioactivity of retinol and will outline the necessary experimental framework to comparatively assess 11,12-didehydroretinol.

Retinoid Signaling Pathway

The canonical retinoid signaling pathway begins with the cellular uptake of retinol. Inside the cell, retinol can be esterified for storage or oxidized to retinaldehyde and then irreversibly to retinoic acid. All-trans-retinoic acid (atRA) and its isomer 9-cis-retinoic acid are the primary biologically active metabolites. These molecules are transported to the nucleus where they bind to RARs and RXRs, respectively. The ligand-bound receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_out Retinol Retinol Retinol Retinol_out->Retinol Transport Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation CRBP CRBP Retinol->CRBP Retinoic_Acid Retinoic Acid (atRA, 9-cis-RA) Retinaldehyde->Retinoic_Acid Oxidation CRABP CRABP Retinoic_Acid->CRABP RAR RAR CRABP->RAR Transport RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binding Gene_Expression Target Gene Expression RARE->Gene_Expression Activation/ Repression

Caption: Simplified Retinoid Signaling Pathway.

Comparative Bioactivity Data: Retinol vs. 11,12-Didehydroretinol

A comprehensive literature search did not yield specific experimental data on the bioactivity of 11,12-didehydroretinol. Therefore, a direct quantitative comparison with retinol is not currently possible. The following tables are presented as a template for the types of data required for a thorough comparative analysis.

Table 1: Binding Affinity to Retinoid Receptors (RAR & RXR)

Binding affinity is a crucial parameter that determines the potency of a retinoid. It is typically measured using competitive binding assays, where the ability of the test compound to displace a radiolabeled ligand from the receptor is quantified. The dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) are common metrics.

CompoundReceptorBinding Affinity (Kd or IC50, nM)
Retinol RARα-
RARβ-
RARγ-
RXRα-
RXRβ-
RXRγ-
11,12-Didehydroretinol RARαData not available
RARβData not available
RARγData not available
RXRαData not available
RXRβData not available
RXRγData not available

Note: Retinol itself has very low affinity for RARs and RXRs; its activity is dependent on its conversion to retinoic acid.

Table 2: Transcriptional Activation of Retinoid Receptors

The ability of a retinoid to activate gene transcription via RARs and RXRs is a direct measure of its biological activity. This is commonly assessed using reporter gene assays, where cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a RARE.

CompoundReceptorTranscriptional Activation (EC50, nM)
Retinol RARα-
RARβ-
RARγ-
11,12-Didehydroretinol RARαData not available
RARβData not available
RARγData not available

Note: The transcriptional activation by retinol is indirect and depends on its cellular metabolism to retinoic acid.

Table 3: Effects on Cellular Processes

The ultimate biological effect of a retinoid is its impact on cellular functions such as proliferation and differentiation. These are typically evaluated using cell-based assays.

CompoundCell LineAssayEndpointResult
Retinol e.g., HL-60ProliferationIC50 (µM)-
Differentiation% Differentiated Cells-
11,12-Didehydroretinol e.g., HL-60ProliferationIC50 (µM)Data not available
Differentiation% Differentiated CellsData not available

Experimental Protocols for Comparative Bioactivity Assessment

To generate the data required for a direct comparison of 11,12-didehydroretinol and retinol, the following experimental protocols are recommended.

Competitive Radioligand Binding Assay for RAR and RXR

This assay determines the binding affinity of the test compounds to retinoid receptors.

Methodology:

  • Receptor Preparation: Prepare nuclear extracts or purified recombinant RAR and RXR subtypes.

  • Binding Reaction: Incubate the receptors with a fixed concentration of a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid for RARs, [³H]-9-cis-retinoic acid for RXRs) in the presence of increasing concentrations of the unlabeled competitor (retinol or 11,12-didehydroretinol).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Binding_Assay_Workflow Receptor Receptor (RAR/RXR) Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand ([³H]-RA) Radioligand->Incubation Competitor Unlabeled Competitor (Retinol or 11,12-Didehydroretinol) Competitor->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50/Ki) Scintillation->Analysis

Safety Operating Guide

Personal protective equipment for handling 11,12-Didehydro Retinol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 11,12-Didehydro Retinol

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes detailed operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Physical and Chemical Properties

While comprehensive safety data is limited, some physical and chemical properties of this compound have been reported.

PropertyValue
Molecular Formula C20H28O
Molecular Weight 284.44 g/mol
Appearance Light Yellow to Yellow Oil to Thick Oily Matter[]
Boiling Point 424.4±28.0°C at 760 mmHg[]
Density 1.0±0.1 g/cm3 []
Solubility Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)[]
Storage Conditions Store at -86°C under an inert atmosphere[]
Personal Protective Equipment (PPE)

Consistent with the safety data sheet for Retinol, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.[2]

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesTested according to EN 374 (e.g., Nitrile)Prevents skin contact; Retinol may cause allergic skin reactions.[2]
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1-compliantProtects eyes from splashes or aerosols.
Body Protection Laboratory coatLong-sleevedPrevents contamination of personal clothing.
Respiratory Protection Particulate filter respirator (e.g., N95)NIOSH-approvedNecessary when handling the compound as a powder or if aerosolization is possible.[2]

Operational Plan: Step-by-Step Handling Procedures

Due to its sensitivity to light, heat, and oxygen, all manipulations involving this compound should be performed with care to ensure both the safety of the handler and the integrity of the compound.[3]

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Inert Atmosphere: Store the compound at -86°C under an inert atmosphere, such as argon or nitrogen, as specified by the supplier.[]

  • Light Protection: Keep the container wrapped in aluminum foil or in a light-blocking secondary container to prevent degradation.

Preparation for Use
  • Acclimatization: Before opening, allow the container to slowly warm to room temperature in a desiccator to prevent condensation of moisture, which can degrade the compound.

  • Controlled Environment: All handling of the neat compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood.

  • Light-Safe Conditions: Perform all manipulations under dim red light to prevent photoisomerization.[3]

  • Inert Gas Blanket: When weighing or transferring the compound, use a gentle stream of an inert gas (argon or nitrogen) to blanket the material and prevent oxidation.[3]

During Use
  • Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols.[2] Avoid direct contact with skin, eyes, and clothing.[2]

  • Spill Management: In case of a spill, immediately alert others in the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed container for disposal, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for all solid and liquid waste containing this compound.

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any absorbent material from spills. Place these items in a sealed plastic bag before putting them into the designated solid waste container.

  • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed waste container. Do not mix with other incompatible waste streams.

Labeling
  • Clear Identification: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any solvents present with their approximate concentrations.

  • Hazard Communication: Indicate the potential hazards (e.g., "Toxic," "Handle with Care").

Storage of Waste
  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Secondary Containment: Place the primary waste container in a secondary container to prevent spills.

Final Disposal
  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal environmental regulations.[4]

Workflow Diagrams

The following diagrams illustrate the procedural flow for the safe handling and disposal of this compound.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store at -86°C under Inert Gas and Protected from Light Inspect->Store Acclimate Acclimate to Room Temp in Desiccator Store->Acclimate Transfer Work in Fume Hood under Red Light and Inert Atmosphere Acclimate->Transfer Use Perform Experiment Transfer->Use Segregate Segregate Waste (Solid and Liquid) Use->Segregate Label Label Waste Container Segregate->Label StoreWaste Store in Designated Waste Area Label->StoreWaste Dispose Dispose via EHS StoreWaste->Dispose

Caption: Workflow for the Safe Handling and Disposal of this compound.

G cluster_ppe Personal Protective Equipment cluster_controls Engineering and Administrative Controls cluster_safety Core Safety Principles Gloves Chemical-Resistant Gloves Goggles Safety Goggles/Glasses Coat Lab Coat Respirator Respirator (if needed) FumeHood Chemical Fume Hood RedLight Dim Red Light InertGas Inert Gas (Argon/Nitrogen) SOP Standard Operating Procedures (SOPs) SafeHandling Safe Handling of This compound SafeHandling->Gloves SafeHandling->Goggles SafeHandling->Coat SafeHandling->Respirator SafeHandling->FumeHood SafeHandling->RedLight SafeHandling->InertGas SafeHandling->SOP

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11,12-Didehydro Retinol
Reactant of Route 2
11,12-Didehydro Retinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.